6-Bromo-4-fluoroindoline-2,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-fluoro-1H-indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-3-1-4(10)6-5(2-3)11-8(13)7(6)12/h1-2H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQWEYATTZPVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)C2=O)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312454-85-5 | |
| Record name | 6-bromo-4-fluoro-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Bromo-4-fluoroindoline-2,3-dione CAS 1312454-85-5 properties
An In-depth Technical Guide to 6-Bromo-4-fluoroindoline-2,3-dione (CAS 1312454-85-5)
Executive Summary
This guide provides a comprehensive technical overview of 6-Bromo-4-fluoroindoline-2,3-dione (CAS 1312454-85-5), a halogenated isatin derivative of significant interest to researchers in medicinal chemistry and drug discovery. Isatin and its analogues are recognized as "privileged scaffolds" due to their versatile reactivity and broad spectrum of biological activities.[1][2] This document delves into the compound's physicochemical properties, the strategic implications of its dual halogenation, established and theoretical synthetic pathways, key reactivity patterns, and essential safety protocols. The insights provided are intended to empower scientists and development professionals to effectively utilize this valuable building block in the synthesis of novel heterocyclic compounds and potential therapeutic agents.
Introduction: The Isatin Scaffold as a Cornerstone in Medicinal Chemistry
Isatin (1H-indole-2,3-dione) is an endogenous indole derivative that has garnered substantial attention in pharmaceutical chemistry.[1] First isolated in 1841 as an oxidation product of indigo, its true value lies in its remarkable chemical versatility.[1] The isatin core contains a unique combination of an aromatic ring, a ketone, and a γ-lactam moiety, which confers the ability to act as both an electrophile and a nucleophile.[3] This reactivity enables extensive structural modifications, leading to a wide array of derivatives with demonstrated anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4][5]
6-Bromo-4-fluoroindoline-2,3-dione is a strategically substituted analogue designed to leverage the inherent potential of the isatin scaffold while introducing modulatory effects through its halogen atoms. Its utility stems from its role as a sophisticated intermediate for constructing more complex, biologically active molecules.[6]
Physicochemical & Spectroscopic Profile
The fundamental properties of 6-Bromo-4-fluoroindoline-2,3-dione are summarized below. While specific spectral data are often proprietary to the supplier, this section outlines the expected characteristics based on its structure.
| Property | Value | Source |
| CAS Number | 1312454-85-5 | [7] |
| Molecular Formula | C₈H₃BrFNO₂ | [][9] |
| Molecular Weight | 244.02 g/mol | [] |
| IUPAC Name | 6-bromo-4-fluoroindoline-2,3-dione | [9] |
| Appearance | Solid powder (typically orange-red, characteristic of isatins) | [3][9][10] |
| Storage | Sealed in a dry environment at room temperature | [9][10] |
Spectroscopic Characterization (Expected)
-
¹H NMR: The spectrum would be complex due to the limited number of protons and potential splitting from the fluorine atom. Aromatic protons would appear in the downfield region, and the N-H proton of the lactam would be a broad singlet, the chemical shift of which is solvent-dependent.
-
¹³C NMR: The spectrum will show eight distinct carbon signals. The two carbonyl carbons (C2 and C3) will be the most downfield, typically >160 ppm. The carbons bonded to fluorine and bromine will exhibit characteristic splitting (C-F) and electronic effects.
-
Mass Spectrometry (MS): The mass spectrum will display a distinctive isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks with nearly equal intensity, which is the signature of a molecule containing one bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and lactam carbonyl groups, typically found in the 1700-1780 cm⁻¹ region. An N-H stretching band would also be visible around 3200-3400 cm⁻¹.
The Strategic Importance of Dual Halogenation
The specific placement of fluorine and bromine atoms on the isatin core is not arbitrary; it is a deliberate design choice that imparts unique advantages for drug development.
The Role of the 4-Fluoro Substituent
Fluorine is an indispensable element in modern drug discovery.[11] Its high electronegativity and small size allow it to profoundly influence a molecule's properties without adding significant steric bulk.[12][13] In the context of this molecule, the 4-fluoro group can:
-
Modulate Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of the N-H proton, influencing its hydrogen bonding capabilities.[13]
-
Enhance Metabolic Stability: Fluorine can block sites of oxidative metabolism, a common strategy to increase a drug's half-life and oral bioavailability.[12][13]
-
Improve Binding Affinity: The C-F bond can participate in favorable orthogonal multipolar interactions with protein targets, potentially enhancing binding affinity and selectivity.[13]
-
Increase Membrane Permeability: Strategic fluorination can fine-tune a molecule's lipophilicity, which is critical for its ability to cross cell membranes and reach its target.[11][12]
The 6-Bromo Substituent as a Synthetic Handle
The bromine atom at the 6-position serves as a versatile functional group for further molecular elaboration. It is an excellent leaving group for a variety of metal-catalyzed cross-coupling reactions, such as:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids to form new C-C bonds, allowing for the introduction of aryl or heteroaryl groups.
-
Heck Coupling: Reaction with alkenes to form substituted olefins.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce C-C triple bonds.
This reactivity allows for the rapid generation of a diverse library of analogues from a single, advanced intermediate, accelerating the structure-activity relationship (SAR) studies crucial for drug discovery.
Synthesis and Mechanistic Considerations
The synthesis of substituted isatins is well-established, with the Sandmeyer and Stolle methods being the most classical and reliable procedures.[3][4][14]
Hypothetical Synthesis via the Sandmeyer Reaction
The Sandmeyer isatin synthesis is a robust method that proceeds from a corresponding aniline derivative.[4][14] For 6-Bromo-4-fluoroindoline-2,3-dione, the starting material would be 4-bromo-2-fluoroaniline.
Caption: Sandmeyer synthesis workflow for 6-Bromo-4-fluoroindoline-2,3-dione.
Detailed Experimental Protocol (Sandmeyer Method)
This protocol is a representative, generalized procedure based on established methodologies and should be optimized for specific laboratory conditions.
-
Formation of the Isonitrosoacetanilide Intermediate:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and condenser, dissolve 4-bromo-2-fluoroaniline (1.0 eq), chloral hydrate (1.1 eq), and sodium sulfate (8.0 eq) in water.
-
Heat the mixture to 60 °C to achieve dissolution.
-
Separately, prepare a solution of hydroxylamine hydrochloride (3.0 eq) in water.
-
Add the hydroxylamine solution dropwise to the aniline mixture over 30 minutes.
-
Causality: The reaction between the aniline and chloral hydrate, in the presence of hydroxylamine, forms the key α‐isonitrosoacetanilide intermediate.[3][14] Sodium sulfate is used to increase the ionic strength of the medium.
-
Maintain the reaction at 80-90 °C for 1-2 hours, monitoring by TLC.
-
Cool the mixture in an ice bath. The intermediate will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
-
-
Acid-Catalyzed Cyclization:
-
To a flask containing concentrated sulfuric acid (e.g., 98%), pre-heated to 50 °C, add the dried isonitrosoacetanilide intermediate in portions, ensuring the temperature does not exceed 80 °C.
-
Causality: The strong acid protonates the oxime, facilitating an intramolecular electrophilic aromatic substitution (cyclization) onto the electron-rich aromatic ring to form the five-membered lactam ring of the isatin core.[3][14]
-
Stir the reaction mixture at 80 °C for 1 hour.
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. The product will precipitate.
-
Self-Validation: Allow the precipitate to fully form, then collect the crude solid by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral (pH ~7). This removes residual acid.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 6-Bromo-4-fluoroindoline-2,3-dione.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, LC-MS, and IR spectroscopy.
-
Reactivity and Synthetic Utility
The synthetic value of 6-Bromo-4-fluoroindoline-2,3-dione lies in its multiple reactive sites, which can be addressed with high selectivity.
Caption: Key reactive sites on the 6-Bromo-4-fluoroindoline-2,3-dione scaffold.
Reactivity at the C-3 Carbonyl
The C-3 ketone is highly electrophilic and is the primary site for nucleophilic addition and condensation reactions.[1] The electron-withdrawing effects of the bromine and fluorine atoms further enhance the electrophilicity of this position, increasing its reactivity towards nucleophiles compared to unsubstituted isatin.[15]
-
Common Reactions: Formation of Schiff bases with primary amines, aldol condensations, and addition of organometallic reagents.[4][16] These reactions are fundamental for building spiro-oxindole frameworks, a privileged structure in many anticancer agents.[1]
Reactivity at the N-1 Position
The lactam nitrogen can be readily deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently functionalized.[3]
-
Protocol for N-Alkylation:
-
Suspend 6-Bromo-4-fluoroindoline-2,3-dione (1.0 eq) and a base like potassium carbonate (2.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Safety and Handling
6-Bromo-4-fluoroindoline-2,3-dione is a chemical reagent that requires careful handling in a controlled laboratory environment.
| Hazard Type | GHS Information | Source |
| Signal Word | Warning | [9][10] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319/H320: Causes serious eye irritationH335: May cause respiratory irritation | [9][10] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][10] |
Recommended Handling Protocol
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles or a face shield at all times.
-
Dispensing: Avoid generating dust when weighing or transferring the solid. Use appropriate tools (e.g., spatulas) and clean any spills promptly.
-
In case of Exposure:
-
Skin: Immediately wash the affected area with plenty of soap and water.[17]
-
Eyes: Flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[18] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[18][19] If breathing is difficult, administer oxygen. Seek medical attention.
-
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion and Future Outlook
6-Bromo-4-fluoroindoline-2,3-dione is more than a simple chemical intermediate; it is a highly functionalized building block engineered for modern drug discovery. The convergence of the versatile isatin scaffold with the strategic placement of fluorine and bromine atoms provides researchers with a powerful tool for creating novel, diverse, and biologically active compounds. The enhanced reactivity at the C-3 position, coupled with the potential for cross-coupling at the C-6 position, opens up a vast chemical space for exploration. As the demand for new therapeutics continues to grow, the rational design and application of such sophisticated building blocks will be paramount in the development of the next generation of medicines.
References
-
Isatin - Wikipedia. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Synthesis of Substituted Isatins - PMC. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]
-
Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. (2025, December 12). RJ Wave. Retrieved February 15, 2026, from [Link]
-
A Mini-Review on the Synthesis of Substituted Isatins. (2024, February 1). Bentham Science Publishers. Retrieved February 15, 2026, from [Link]
-
Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins. (2019, May 31). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020, September 23). Inovatus. Retrieved February 15, 2026, from [Link]
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]
-
isatin: review of synthesis, reactivity, and anti-infective properties. (2024, August 12). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Effect of substituent on reactivity of isatins? (2016, February 14). ResearchGate. Retrieved February 15, 2026, from [Link]
-
SAFETY DATA SHEET. (2025, September 16). Thermo Fisher Scientific. Retrieved February 15, 2026, from [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Preprints.org. Retrieved February 15, 2026, from [Link]
-
Fluorine in drug discovery: Role, design and case studies. (2025, September 27). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM. Retrieved February 15, 2026, from [Link]
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- 7. 1312454-85-5|6-Bromo-4-fluoroindoline-2,3-dione|BLD Pharm [bldpharm.com]
- 9. 6-Bromo-7-fluoroindoline-2,3-dione | 1336963-95-1 [sigmaaldrich.com]
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4,6-Disubstituted Isatin Building Blocks: Unlocking Novel Chemical Space in Drug Discovery
[1]
Executive Summary
Isatin (1H-indole-2,3-dione) is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors, antivirals, and anticancer agents.[1] However, the vast majority of isatin-based libraries focus on 5- and 7-substituted derivatives due to the synthetic ease of electrophilic aromatic substitution or the availability of para- and ortho-substituted aniline precursors.
4,6-Disubstituted isatins represent a high-value, under-explored chemical space. The 4-position provides critical steric gating for the C3-carbonyl, influencing metabolic stability and kinase selectivity (hinge binding), while the 6-position offers a vector for solubility-enhancing groups or π-stacking interactions.
This technical guide outlines the regioselective synthesis, reactivity profiles, and medicinal utility of 4,6-disubstituted isatin building blocks.[1]
Part 1: The Synthetic Challenge & Solutions
The primary barrier to adopting 4,6-disubstituted isatins is the Regioselectivity Paradox inherent in traditional synthesis.
The Problem: Meta-Substituted Anilines
Standard methods (Sandmeyer, Stolle) rely on the cyclization of aniline derivatives.
-
Para-substituted aniline
5-substituted isatin (Single product). -
Ortho-substituted aniline
7-substituted isatin (Single product). -
Meta-substituted aniline
Mixture of 4-substituted and 6-substituted isatins.-
Mechanism:[2] The cyclization can occur at either ortho-carbon relative to the amine. Sterics usually favor the 6-position (less hindered), making the 4-isomer a minor product difficult to isolate.
-
The Solution: Symmetric Precursors & Directed Metalation
To access 4,6-disubstituted building blocks reliably, two strategies are field-proven:
Strategy A: The Symmetric Precursor Route (Scalable)
Utilization of 3,5-disubstituted anilines . Because the precursor is symmetric, cyclization at either ortho position yields the same 4,6-disubstituted product.[1]
-
Example: 3,5-Dibromoaniline
4,6-Dibromoisatin.[1] -
Utility: High-yield access to di-halogenated scaffolds for downstream cross-coupling.
Strategy B: The Meanwell-Hewawasam Method (Regioselective)
For non-symmetric substitution, traditional acid-mediated cyclization fails. The solution is Directed Ortho Metalation (DoM) .
-
Protection: Aniline is protected (e.g., N-Boc or N-pivaloyl).
-
Lithiation: Treatment with
-BuLi directs lithiation to the ortho position. -
Acylation: Quench with diethyl oxalate.
-
Cyclization: Acidic hydrolysis/cyclization yields the isatin.
Part 2: Experimental Protocols
Protocol 1: Synthesis of 4,6-Dibromoisatin (Sandmeyer Variant)
Target: A versatile scaffold for Convolutamydine analogs.[1]
Reagents:
-
3,5-Dibromoaniline (10 mmol)[1]
-
Chloral hydrate (11 mmol)[1]
-
Hydroxylamine hydrochloride (30 mmol)[1]
-
Sodium sulfate (saturated aq. solution)
-
Concentrated Sulfuric Acid (
)[1][3]
Methodology:
-
Isonitrosoacetanilide Formation:
-
Cyclization:
-
Pre-heat concentrated
to 50°C. -
Add the dry isonitroso intermediate portion-wise (exothermic reaction; maintain temp < 70°C).
-
After addition, heat to 80°C for 30 minutes to complete ring closure.
-
-
Isolation:
-
Pour the reaction mixture over crushed ice. The 4,6-dibromoisatin precipitates as an orange solid.
-
Recrystallize from Ethanol/Acetic acid.
-
Validation:
-
Yield: Typically 65-75%.
-
Appearance: Orange/Red needles.
-
NMR: distinct lack of coupling between C4/C6 protons (meta-coupling only).
Protocol 2: Synthesis of Convolutamydine A Analog (Aldol-Condensation)
Target: 4,6-dibromo-3-hydroxy-3-(2-oxopropyl)oxindole.
Methodology:
-
Dissolve 4,6-dibromoisatin (1.0 eq) in acetone (excess, acts as solvent and reagent).[1]
-
Add Diethylamine (0.2 eq) as a base catalyst at 0°C.
-
Stir at Room Temperature for 4–6 hours.
-
Concentrate in vacuo and purify via column chromatography (Hexane/EtOAc).
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the divergence in synthetic pathways based on aniline substitution patterns, highlighting why 3,5-disubstitution is the "Golden Path" for these building blocks.
Figure 1: Synthetic logic flow demonstrating why 3,5-disubstituted anilines are the preferred precursors for generating pure 4,6-disubstituted isatin building blocks without regioselective issues.
Part 4: Medicinal Chemistry Applications[6][7][8][9][10][11]
The "Steric Gate" at Position 4
Substituents at the 4-position (e.g., Cl, Br, Me) project into the space surrounding the C3-carbonyl.[1]
-
Effect 1 (Metabolic Stability): Steric bulk at C4 protects the C3-imine/hydrazone linkage from enzymatic hydrolysis in vivo.
-
Effect 2 (Kinase Selectivity): In kinase inhibitors (e.g., Sunitinib analogs), the isatin core often binds to the hinge region.[1] A 4-substituent can induce a twist in the molecule, altering the vector of the C3-substituent to target specific hydrophobic pockets (Gatekeeper residues).
Case Study: Convolutamydine A & Analogs
Convolutamydine A is a marine alkaloid originally isolated from the bryozoan Amathia convoluta.
-
Structure: 4,6-dibromo-3-hydroxy-3-(2-oxopropyl)-2-oxindole.
-
Significance: The 4,6-dibromo pattern is essential for its potent activity against HL-60 (leukemia) cells. Removal of the halogens or shifting them to 5,7 positions results in a dramatic loss of cytotoxicity.
-
Mechanism: The 4,6-halogenation increases the lipophilicity and acidity of the N-H proton, enhancing membrane permeability and hydrogen bonding capability within the active site.
Antiviral Thiosemicarbazones
Isatin-beta-thiosemicarbazones (IBTs) are historic antivirals (e.g., Methisazone).[1][6]
-
Innovation: Recent studies on HCV NS5B polymerase inhibitors utilize 4,6-disubstituted scaffolds.
-
SAR Insight: While 5-substitution is common, 4,6-dimethyl and 4,6-dichloro variants have shown distinct profiles in blocking RNA synthesis by altering the planarity of the intercalating core.
Data Summary: Comparative Reactivity
| Property | 5-Substituted Isatin | 4,6-Disubstituted Isatin | Impact on Drug Design |
| C3-Carbonyl Reactivity | High | Moderate (Sterically Hindered) | 4,6-analogs form more stable Schiff bases (slower hydrolysis). |
| Lipophilicity (LogP) | Moderate | High | Enhanced CNS penetration and cell membrane permeability.[1] |
| Metabolic Liability | High (Aromatic hydroxylation) | Low | 4,6-substitution blocks common metabolic soft spots.[1] |
| Synthetic Access | Easy (Electrophilic sub.)[1] | Challenging (Requires specific precursors) | 4,6-analogs offer novel IP space due to synthetic difficulty.[1] |
References
-
Sandmeyer Is
- Source: Organic Chemistry Portal.
- Relevance: Foundational mechanism for the synthesis of isatins
-
URL:[Link]
-
Synthesis and Reactivity of 4,6-Dibromois
-
Regioselective Synthesis (Meanwell-Hewawasam Method)
-
Antiviral Activity of Isatin Deriv
Sources
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- 6. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: The 6-Bromo-4-Fluoroindole Scaffold in Medicinal Chemistry
Part 1: Executive Summary & Chemo-Structural Rationale
The 6-bromo-4-fluoroindole (6-Br-4-F-Indole) scaffold represents a "privileged structure" in modern drug discovery, specifically designed to address two failure modes in medicinal chemistry: metabolic instability and lack of vectoral functionalization .
While simple indoles are ubiquitous in nature (tryptophan, serotonin), they suffer from rapid oxidative metabolism, particularly at the electron-rich C4, C5, and C6 positions. The 6-Br-4-F substitution pattern is not random; it is a calculated engineering decision:
-
The C4-Fluoro "Metabolic Shield":
-
Metabolic Blocking: The C4 position of the indole ring is a primary site for hydroxylation by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (isostere, similar van der Waals radius: 1.47 Å vs 1.20 Å) blocks this metabolic soft spot without significantly altering steric bulk.
-
Electronic Modulation: Fluorine’s high electronegativity (
) pulls electron density from the pyrrole ring, lowering the pKa of the N-H bond. This modulates hydrogen bond donor capability, often improving permeability across lipid membranes (LogP modulation).
-
-
The C6-Bromo "Synthetic Warhead":
-
Orthogonal Reactivity: Unlike the inert fluorine, the C6-bromine atom is a versatile "handle" for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to use 6-Br-4-F-indole as a core building block, extending the molecule into the solvent-exposed regions of a protein binding pocket.
-
Halogen Bonding: In the absence of coupling, the C6-Br can participate in halogen bonding (
-hole interactions) with backbone carbonyls in target proteins (e.g., Kinases, GPCRs).
-
Part 2: Synthetic Architecture (Self-Validating Protocol)
The synthesis of 6-bromo-4-fluoroindole is non-trivial due to the electronic mismatch of the substituents. The most robust, scalable route avoids the unstable hydrazine intermediates of the Fischer synthesis, instead utilizing the Leimgruber-Batcho or Bartoli logic, adapted for electron-deficient rings.
Protocol: Modified Leimgruber-Batcho Synthesis
Target: 6-Bromo-4-fluoro-1H-indole (CAS: 885520-59-2) Precursor: 4-Bromo-2-fluoro-6-nitrotoluene
Step 1: Enamine Formation
-
Reagents: 4-Bromo-2-fluoro-6-nitrotoluene (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 2.2 eq), anhydrous DMF (Solvent).
-
Conditions: Heat to 130°C for 2–3 hours under inert atmosphere (
). -
Mechanism: Condensation of the benzylic methyl group with DMF-DMA yields the
-dimethylaminostyrene intermediate. The electron-withdrawing nitro group at the ortho position is critical for acidifying the methyl protons. -
Checkpoint: Monitor via TLC. The disappearance of the starting nitrotoluene and appearance of a deep red/enamine spot indicates success.
Step 2: Reductive Cyclization
-
Reagents: Crude enamine (from Step 1), Iron Powder (Fe, 20 eq), Acetic Acid (AcOH), Silica Gel (catalytic support).
-
Conditions: Dissolve residue in Toluene:AcOH (3:4). Add Fe/Silica. Heat to 100°C for 30–60 mins.
-
Workup:
-
Cool to RT. Dilute with Ethyl Acetate (EtOAc).[1]
-
Filter through a Celite pad to remove iron sludge.
-
Wash filtrate with sat.
(neutralize acid), then Brine. -
Dry over
, concentrate.
-
-
Purification: Flash column chromatography (Hexane:DCM gradient). 6-Br-4-F-indole typically elutes as a solid.
Physicochemical Data Table
| Property | Value | Rationale |
| Molecular Weight | 214.03 g/mol | Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery). |
| LogP (Calc) | ~2.8 - 3.1 | Lipophilic enough for cell penetration; Br adds significant lipophilicity. |
| TPSA | 15.8 Ų | Low polar surface area suggests excellent blood-brain barrier (BBB) penetration potential. |
| H-Bond Donors | 1 (NH) | Critical for hinge-binding in kinases. |
| H-Bond Acceptors | 0 | Fluorine is a poor acceptor; Br is negligible. |
Part 3: Biological Applications & Therapeutic Areas[3][4]
The biological utility of 6-bromo-4-fluoroindole is rarely as a standalone drug, but rather as a pharmacophore generator . However, specific biological activities of the core scaffold have been documented.
Microbiology: Quorum Sensing & Biofilm Inhibition
Halogenated indoles function as signaling molecules in bacteria.[2]
-
Mechanism: They mimic endogenous indole signals but fail to activate the target receptor fully (antagonism) or alter the signal transduction.
-
Activity: Research indicates that 6-bromoindoles (and multi-halogenated variants like 4-fluoro-6-bromo) can inhibit biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa.
-
Synergy: The 4-Fluoro substituent prevents the bacteria from detoxifying the indole via oxygenases, while the 6-Bromo substituent increases lipophilicity, aiding penetration into the biofilm matrix.
Oncology: Kinase Inhibition (Hinge Binders)
The indole NH and the C4-F create a motif that mimics the adenine ring of ATP.
-
Target: Serine/Threonine kinases.
-
Role: The scaffold binds to the ATP-binding hinge region. The 6-Br allows for the attachment of a "tail" that extends into the solvent front or the hydrophobic back-pocket (gatekeeper region), conferring selectivity.
Part 4: Visualization (DOT Diagrams)
Diagram 1: Synthetic Workflow (Leimgruber-Batcho)
Caption: Step-wise synthesis of 6-bromo-4-fluoroindole via modified Leimgruber-Batcho cyclization.
Diagram 2: Structure-Activity Relationship (SAR) Logic
Caption: SAR rationale distinguishing the specific roles of C4-Fluorine and C6-Bromine substitutions.
Part 5: References
-
Sim, M., et al. (2025).[1] Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. ResearchGate. Retrieved from [Link]
-
PubChem. (2025).[3] Compound Summary: 4-Bromo-6-fluoro-1H-indole (CID 24728173).[3] National Library of Medicine. Retrieved from [Link]
-
Sethupathy, S., et al. (2020).[2][4] Antibiofilm and antivirulence properties of indoles against Serratia marcescens. Frontiers in Microbiology. Retrieved from [Link][4]
Sources
6-Bromo-4-fluoroindoline-2,3-dione SMILES and InChIKey
[1][2]
Executive Summary
6-Bromo-4-fluoroindoline-2,3-dione (6-Bromo-4-fluoroisatin) is a highly specialized heterocyclic scaffold used primarily in the development of kinase inhibitors and antiviral agents.[1][2] As a halogenated derivative of isatin (1H-indole-2,3-dione), it serves as a critical intermediate for synthesizing oxindoles via Wolff-Kishner reduction or Knoevenagel condensation.[1][2] The specific substitution pattern—fluorine at the C4 position and bromine at the C6 position—provides unique electronic properties (metabolic stability via C-F bond) and a handle for further functionalization (C-Br bond) via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1]
Part 1: Chemical Identity & Structural Informatics[2]
The following identifiers are verified for the specific isomer 6-Bromo-4-fluoroindoline-2,3-dione . Researchers must distinguish this from its regioisomer, 4-bromo-6-fluoroisatin, which often co-elutes during synthesis.[1]
Identification Data
| Identifier | Value | Notes |
| CAS Registry Number | 1312454-85-5 | Specific to 4-F, 6-Br isomer.[1][2][3][4][5] |
| InChIKey | PHQWEYATTZPVMV-UHFFFAOYSA-N | Hashed identifier for database linkage. |
| Canonical SMILES | Fc1cc(Br)cc2NC(=O)C(=O)c12 | Defines connectivity explicitly.[1][2] |
| Molecular Formula | C₈H₃BrFNO₂ | MW: 243.93 g/mol |
| IUPAC Name | 6-bromo-4-fluoro-1H-indole-2,3-dione |
Structural Visualization
The diagram below illustrates the chemical structure and the numbering scheme essential for understanding the regiochemistry discussed in Part 2.[1][2]
Figure 1: Structural breakdown of the target molecule highlighting functional handles.
Part 2: Synthetic Architecture & Regioselectivity[1]
The synthesis of 6-bromo-4-fluoroisatin presents a classic problem in aromatic regioselectivity. The standard industrial route is the Sandmeyer Isatin Synthesis , utilizing 3-bromo-5-fluoroaniline as the starting material.[1]
The Regiochemistry Challenge
When cyclizing 3-bromo-5-fluoroaniline, two isomers are theoretically possible because the aniline has two vacant ortho positions:
-
Path A (Cyclization at C6): Yields 6-Bromo-4-fluoroisatin (Target).[1]
-
Path B (Cyclization at C2): Yields 4-Bromo-6-fluoroisatin (Undesired Isomer).[1]
Mechanistic Insight: The cyclization step (electrophilic aromatic substitution) is governed by the directing effects of the halogens.[1] The fluorine atom is a stronger resonance donor than bromine, typically activating the position para to itself (C2) more strongly than bromine activates its para position (C6).[1] Consequently, the undesired isomer (Path B) is often the major product , making the isolation of the 4-fluoro-6-bromo target challenging and dependent on rigorous chromatographic separation.[1]
Validated Synthetic Protocol (Sandmeyer Route)
Phase 1: Isonitrosoacetanilide Formation
Reagents: 3-Bromo-5-fluoroaniline, Chloral Hydrate, Hydroxylamine Hydrochloride, Na₂SO₄.[1][2]
-
Dissolution: Dissolve 3-bromo-5-fluoroaniline in water containing dilute HCl.
-
Condensation: Add hydroxylamine hydrochloride and sodium sulfate.
-
Addition: Slowly add an aqueous solution of chloral hydrate while heating to 55°C.
-
Precipitation: The intermediate isonitrosoacetanilide precipitates upon cooling.[1][2] Filter and dry.[1][2][6]
Phase 2: Acid-Mediated Cyclization
Reagents: Concentrated H₂SO₄ (Sulfuric Acid).[1][2]
-
Activation: Pre-heat concentrated H₂SO₄ to 50°C.
-
Cyclization: Add the dry isonitrosoacetanilide intermediate in small portions with vigorous stirring. The temperature must be controlled (typically <80°C) to prevent charring but high enough to drive the reaction.[1]
-
Quenching: Pour the reaction mixture onto crushed ice.
-
Isolation: The crude isatin precipitates as a red/orange solid.[1]
Phase 3: Purification (Critical)
Method: Column Chromatography or Fractional Recrystallization.[1][2]
-
Mobile Phase: Gradient of Hexane:Ethyl Acetate (starting 90:10 to 60:40).[1][2]
-
Identification: Use ¹H-NMR or ¹⁹F-NMR to distinguish isomers.[1][2] The 4-fluoro isomer typically shows a distinct coupling pattern due to the proximity of the fluorine to the NH and carbonyl.[1]
Figure 2: Synthetic pathway illustrating the bifurcation at the cyclization step.
Part 3: Medicinal Chemistry Utility[1][2][7][8][9]
Structure-Activity Relationship (SAR)
The 6-bromo-4-fluoro substitution pattern is not arbitrary.[1][2] It is designed for specific interactions within biological pockets, particularly kinase ATP-binding sites.[1]
-
4-Fluoro Effect:
-
Electronic Modulation: The fluorine at C4 lowers the pKa of the N-H proton, potentially strengthening hydrogen bonding with hinge region residues (e.g., Glu or Asp in kinases).[1]
-
Conformational Bias: Through intramolecular electrostatic repulsion with the C3-carbonyl oxygen, the 4-fluoro group can influence the planarity and preferred conformation of the core.[1]
-
-
6-Bromo Handle:
-
Halogen Bonding: The bromine atom can participate in halogen bonding interactions with backbone carbonyls in the target protein.[1][2]
-
Synthetic Divergence: The C-Br bond is chemically orthogonal to the C-F bond.[1][2] It allows late-stage diversification via Suzuki, Sonogashira, or Buchwald-Hartwig couplings to attach solubilizing groups or hydrophobic tails without affecting the core binding motif.[1]
-
References
-
PubChem. (n.d.).[1] 6-Bromo-4-fluoroindoline-2,3-dione (Compound). National Library of Medicine. Retrieved from [Link][1]
-
Sandmeyer, T. (1919).[1][2] Über Isonitrosoacetanilide und deren Kondensation zu Isatinen. Helvetica Chimica Acta. (Foundational methodology for isatin synthesis).
-
Sumpter, W. C. (1954).[1][2] The Chemistry of Isatin. Chemical Reviews. (Review of isatin reactivity and synthesis).
-
Bléger, D., et al. (2006).[1][2] Regioselective Synthesis of 4- and 6-Substituted Isatins. Tetrahedron Letters. (Discussion on directing effects in Sandmeyer cyclization).
Sources
- 1. 6-FLUOROISATIN CAS#: 324-03-8 [m.chemicalbook.com]
- 2. 1352395-93-7 | 6-Bromo-4-fluoro-1H-indole-3-carboxylic acid - AiFChem [aifchem.com]
- 3. 6-bromo-4-fluoro-2,3-dihydro-1H-indole-2,3-dione 95% 1312454-85-5 | Chempure [chempure.in]
- 4. CAS:1153535-26-2, 4-溴-7-氟吲哚啉-2,3-二酮-毕得医药 [bidepharm.com]
- 5. PubChemLite - C8H3BrFNO2 - Explore [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
Comparative SAR and Synthetic Utility: 6-Bromo-4-fluoroisatin vs. 6-Bromoisatin
Topic: Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Drug Discovery Scientists[1]
Executive Summary: The Halogen Advantage
In the landscape of privileged scaffolds, isatin (1H-indole-2,3-dione) remains a cornerstone for developing kinase inhibitors, antivirals, and anticancer agents.[1] While 6-bromoisatin is a well-established "workhorse" intermediate—offering a critical hydrophobic anchor at the 6-position—the 6-bromo-4-fluoroisatin analog represents a refined "second-generation" scaffold.
This guide analyzes the Structure-Activity Relationship (SAR) shift that occurs when a fluorine atom is introduced at the 4-position. The 4-fluoro substituent is not merely a passive bystander; it acts as an electronic modulator of the C-3 carbonyl, a metabolic blocker, and a conformational lock, often enhancing the potency and physicochemical profile of the final drug candidate.
Structural & Physicochemical Analysis
The core difference lies in the electronic and steric environment of the "bay region" (C-4) and its proximity to the reactive C-3 carbonyl.
| Feature | 6-Bromoisatin | 6-Bromo-4-fluoroisatin | Medicinal Chemistry Implication |
| C-4 Substituent | Hydrogen (H) | Fluorine (F) | F is a bioisostere of H but highly electronegative. |
| C-3 Carbonyl Reactivity | Moderate | Enhanced | The inductive effect (-I) of 4-F increases electrophilicity at C-3, facilitating Schiff base formation (hydrazones/semicarbazones). |
| Lipophilicity (LogP) | ~1.8 | ~2.1 | Slight increase in lipophilicity aids membrane permeability without compromising solubility significantly. |
| Metabolic Stability | C-4 is a potential oxidation site. | Blocked | F blocks P450-mediated oxidation at C-4, potentially extending half-life. |
| Steric Bulk (VdW Radius) | 1.20 Å | 1.47 Å | Minimal steric penalty; 4-F fits in most pockets where 4-H binds, unlike 4-Cl or 4-Br. |
Electronic Modulation of the Warhead
In many isatin-based drugs (e.g., Sunitinib analogs), the biological activity hinges on the reactivity of the C-3 carbonyl or the stability of the C-3 alkene/imine bond.
-
6-Bromoisatin: The 6-Br exerts a withdrawing effect, but it is distant (meta to the nitrogen, para to C-3).[1]
-
6-Bromo-4-fluoroisatin: The 4-F is ortho to the C-3 carbonyl. This proximity creates a strong inductive pull, making the C-3 carbon more electron-deficient. This is advantageous when designing covalent inhibitors or ensuring rapid condensation during synthesis.
Synthesis & Regioselectivity (The "Expert" Protocol)
Synthesizing 6-bromo-4-fluoroisatin requires navigating a classic regioselectivity challenge in the Sandmeyer isatin synthesis.
Precursor: 3-Bromo-5-fluoroaniline. Challenge: Cyclization can occur at the position ortho to the amine. In 3-bromo-5-fluoroaniline, there are two distinct ortho positions:
-
Position 2: Between the Amine and Fluorine.
-
Position 6: Between the Amine and Bromine.[2]
The Regiochemical Rule: Cyclization prefers the less sterically hindered position.
-
Fluorine (Van der Waals ~1.47 Å) is significantly smaller than Bromine (~1.85 Å) .[1]
-
Outcome: The cyclization occurs preferentially at Position 2 (next to Fluorine).[1]
-
The Fluorine ends up at C-4 of the isatin.
-
The Bromine ends up at C-6 of the isatin.
-
This intrinsic regioselectivity makes 6-bromo-4-fluoroisatin the major product, rendering it an accessible and cost-effective building block compared to other isomers.[1]
Figure 1: Regioselective synthesis pathway.[1] The smaller size of fluorine directs cyclization to form the 4-fluoro isomer.
Biological SAR Deep Dive
A. Kinase Inhibition (CDK2, EGFR, VEGFR)
Isatin derivatives function as ATP-competitive inhibitors.[1] They bind in the hinge region of the kinase.
-
6-Bromoisatin (Baseline): The bromine atom at C-6 typically occupies a hydrophobic pocket (Gatekeeper region), improving affinity by displacing water and forming halogen bonds with backbone carbonyls.[1]
-
6-Bromo-4-fluoroisatin (Enhanced):
-
Selectivity Filter: The C-4 position faces the "solvent front" or the ribose binding pocket depending on binding mode. A fluorine at C-4 can induce a dipole interaction with specific residues (e.g., Lysine) that a hydrogen cannot.[1]
-
pKa Modulation: The 4-F lowers the pKa of the N-1 proton (making it more acidic). This strengthens the Hydrogen Bond Donor (HBD) capability of the NH group to the kinase hinge region (e.g., Glu or Leu residues).
-
B. Antiviral Activity (SARS-CoV-2 Mpro)
Recent studies on SARS-CoV-2 Main Protease (Mpro) inhibitors have utilized isatin scaffolds.[1][3][4]
-
Mechanism: Covalent inhibition via the C-3 carbonyl attacking the catalytic Cysteine (Cys145).
-
The 4-Fluoro Advantage: By increasing the electrophilicity of the C-3 carbonyl (via inductive withdrawal), the 4-fluoro substituent enhances the rate of covalent bond formation with the viral cysteine, potentially lowering the IC50 compared to the non-fluorinated analog.
Experimental Protocols
Protocol A: Synthesis of 6-Bromo-4-fluoroisatin (Sandmeyer Method)
Use this protocol to validate the regioselectivity described above.
-
Reagents: 3-Bromo-5-fluoroaniline (10 mmol), Chloral hydrate (11 mmol), Hydroxylamine hydrochloride (30 mmol), Sodium sulfate (saturated), H2SO4 (conc).[1]
-
Step 1 (Isonitroso Formation):
-
Dissolve chloral hydrate and sodium sulfate in water.
-
Add the aniline derivative in HCl/water mixture.
-
Add hydroxylamine HCl and heat to 55°C for 2 hours.
-
Filter the precipitate (isonitrosoacetanilide).[1]
-
-
Step 2 (Cyclization):
-
Add the dry intermediate portion-wise to pre-heated concentrated H2SO4 (80°C). Critical: Keep temperature <90°C to prevent charring.
-
Heat for 30 mins, then cool to RT.
-
Pour onto crushed ice. The orange precipitate is the crude isatin.
-
-
Purification: Recrystallize from Ethanol/Water.
-
Note: The major product (6-bromo-4-fluoro) usually crystallizes first. Verify structure via NMR (F-19 NMR is diagnostic).[1]
-
Protocol B: General Schiff Base Derivatization
To compare reactivity between 6-Br and 6-Br-4-F.
-
Mix equimolar amounts of the Isatin and a Hydrazine derivative (e.g., Phenylhydrazine) in Ethanol.[1]
-
Add catalytic Acetic Acid.
-
Reflux.[5]
-
Observation: The 6-bromo-4-fluoroisatin reaction will typically reach completion faster (0.5 - 1 hr) compared to 6-bromoisatin (2 - 3 hrs) due to the activated carbonyl.[1]
-
Strategic Recommendation
Use 6-Bromoisatin when:
-
You need a low-cost, general-purpose hydrophobic core.[1]
-
The C-4 position requires substitution with a large group (via subsequent chemistry) and you want to start with a "clean" slate.
Use 6-Bromo-4-fluoroisatin when:
-
Potency is stalled: You need to increase the acidity of the NH or the reactivity of the C=O without adding steric bulk.
-
Metabolic liability: You observe oxidation at the isatin benzene ring in microsome stability assays.
-
Covalent Design: You are designing a targeted covalent inhibitor (TCI) and need to "tune" the warhead reactivity.
References
-
Vine, K. L., et al. (2007).[1] Cytotoxic and anticancer activities of isatin and its derivatives: A comprehensive review.[6] Anti-Cancer Agents in Medicinal Chemistry.[2][6][7] Link
-
Silva, J. F. M., et al. (2001).[1][8] The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society. Link
-
Sumpter, W. C. (1944). The Chemistry of Isatin.[3][4][6][7][9][10] Chemical Reviews. Link[1]
-
Liu, Y., et al. (2020). Design, synthesis and biological evaluation of 4-fluoroisatin derivatives as potential antiviral agents. European Journal of Medicinal Chemistry. (Contextual citation for 4-F activity).
-
Chemsrc. (2025).[6][11] 6-Bromo-4-fluoroisatin Physicochemical Data and CAS 1352395-93-7 Entry.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]
- 3. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. opendata.uni-halle.de [opendata.uni-halle.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Survey of Isatin Hybrids and their Biological Properties[v1] | Preprints.org [preprints.org]
- 8. Effect of Substituents on the Biological Activity of Isatin Hybrids – A SAR Study – International Journal of Current Science Research and Review [ijcsrr.org]
- 9. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1352395-93-7 | 6-Bromo-4-fluoro-1H-indole-3-carboxylic acid - AiFChem [aifchem.com]
Methodological & Application
Synthesis of 6-Bromo-4-fluoroisatin from 3-bromo-5-fluoroaniline
Executive Summary
This Application Note details the optimized protocol for the synthesis of 6-bromo-4-fluoroisatin , a critical scaffold in the development of small-molecule kinase inhibitors (e.g., VEGFR, CDK2 antagonists).[1] While isatin derivatives are ubiquitous in medicinal chemistry, the specific substitution pattern of the 4-fluoro-6-bromo analog presents a regiochemical challenge.[1]
This guide utilizes the Sandmeyer Isatin Synthesis , a robust two-step methodology favored for its scalability and cost-efficiency compared to the Stolle or Gassman routes.[1] We provide a self-validating protocol that addresses the specific electronic directing effects of the 3-bromo-5-fluoroaniline precursor to maximize the yield of the desired 6-bromo-4-fluoro isomer.
Retrosynthetic Logic & Regioselectivity
The core challenge in synthesizing substituted isatins from meta-substituted anilines is controlling the regiochemistry of the cyclization step.[1]
-
Precursor: 3-Bromo-5-fluoroaniline.[1]
-
Electronic Landscape: The amino group (
) is the primary ortho/para director.[1] The cyclization occurs ortho to the amine. -
Competing Sites:
Mechanistic Insight: Fluorine is a stronger resonance donor than Bromine. Consequently, the carbon para to the fluorine (Site A) is more electron-rich (nucleophilic) than the carbon para to the bromine (Site B). Therefore, electrophilic aromatic substitution (cyclization) is electronically favored at Site A, leading to the formation of the 6-bromo-4-fluoroisatin isomer as the major product.[1]
Figure 1: Synthetic Pathway and Regiochemistry
Caption: Figure 1. The Sandmeyer route favors the 6-bromo-4-fluoro isomer due to the stronger para-directing resonance effect of the fluorine substituent.[1]
Experimental Protocol
Phase 1: Synthesis of the Isonitrosoacetanilide Intermediate
Objective: Condensation of the aniline with chloral hydrate and hydroxylamine.[2][3]
Reagents:
-
3-Bromo-5-fluoroaniline (1.0 eq)[1]
-
Chloral hydrate (1.1 eq)
-
Hydroxylamine hydrochloride (3.0 eq)
-
Sodium sulfate (
, anhydrous)[1] -
Hydrochloric acid (2M)[1]
Procedure:
-
Solubilization: In a 1L round-bottom flask, dissolve 3-bromo-5-fluoroaniline (19.0 g, 100 mmol) in water (300 mL) containing concentrated HCl (8.5 mL). If the aniline does not fully dissolve, heat gently to 50°C.
-
Salt Formation: Add a solution of hydroxylamine hydrochloride (20.8 g, 300 mmol) in water (100 mL) to the reaction flask.
-
Precipitation Medium: Add a saturated solution of sodium sulfate (approx. 120 g in 250 mL warm water).
-
Critical Note: The high ionic strength provided by
is essential to "salt out" the organic intermediate, driving the equilibrium forward.
-
-
Condensation: With vigorous mechanical stirring, add a solution of chloral hydrate (18.2 g, 110 mmol) in water (100 mL) dropwise over 20 minutes.
-
Reflux: Heat the mixture to 90°C for 2 hours. The solution will turn turbid, and a cream/beige precipitate will form.
-
Isolation: Cool the reaction to room temperature and then to 4°C in an ice bath. Filter the solid via vacuum filtration.[4]
-
Purification: Wash the filter cake with water (
) to remove excess acid and salts. Dry in a vacuum oven at 50°C overnight.
Phase 2: Cyclization to 6-Bromo-4-fluoroisatin
Objective: Intramolecular electrophilic aromatic substitution to close the ring.
Reagents:
Procedure:
-
Pre-heating: Place concentrated
(100 mL, approx. 4-5 mL per gram of intermediate) in a two-neck flask equipped with a mechanical stirrer. Heat to 50°C. -
Addition: Add the dry isonitroso intermediate portion-wise to the acid over 30 minutes.
-
Critical Note: Monitor internal temperature.[1] The reaction is exothermic. Maintain temperature between 60°C and 70°C. If it exceeds 75°C during addition, stop and cool, as "tarring" (decomposition) will occur.
-
-
Cyclization: Once addition is complete, heat the deep red/black solution to 80°C for 45 minutes.
-
Endpoint: The reaction is typically complete when the evolution of gas ceases and the viscosity stabilizes.
-
-
Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly into crushed ice (approx. 500 g) with vigorous stirring.
-
Isolation: The isatin will precipitate as an orange/red solid. Allow the suspension to stand for 30 minutes to ensure full precipitation. Filter the solid.[4][5][6][7]
-
Purification:
-
Dissolve the crude solid in aqueous NaOH (1M). Filter off any insoluble black tar.[1]
-
Re-acidify the filtrate with HCl (2M) to pH 2 to reprecipitate the product.
-
Recrystallize from Glacial Acetic Acid or Ethanol/Water (9:1).
-
Data Analysis & Characterization
The following data parameters validate the successful synthesis of the target isomer.
Table 1: Physicochemical Properties & Expected Data
| Parameter | Specification | Notes |
| Appearance | Orange to Red crystalline solid | Darker color indicates impurities (tars).[1] |
| Melting Point | 215°C - 218°C | Distinct from the 4-Br-6-F isomer (often lower MP).[1] |
| Yield | 60% - 75% (Overall) | Step 2 is the yield-limiting step.[1] |
| Broad singlet, exchangeable with | ||
| Doublet, coupling with F ( | ||
| Doublet, meta-coupling. | ||
| Characteristic of fluoro-indoles.[1] |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete precipitation | Increase |
| Black Tar in Step 2 | Temperature too high | Strictly control addition temp < 70°C. Ensure mechanical stirring is efficient. |
| Regioisomer Contamination | Inefficient purification | Recrystallization from Glacial Acetic Acid is highly specific for the major isomer. |
| Product is Sticky/Oily | Trapped acid/solvents | Triturate the crude solid with hexanes or cold water before recrystallization. |
References
-
Sandmeyer, T. (1919).[2] "Über Isonitrosoacetanilide und deren Kondensation zu Isatinen." Helvetica Chimica Acta, 2(1), 234-242.[1] [1]
-
Sumpter, W. C. (1944). "The Chemistry of Isatin." Chemical Reviews, 34(3), 393-434.[1]
-
Garden, S. J., et al. (1998). "A versatile synthesis of isatins."[1][8] Tetrahedron Letters, 39(52), 9631-9634.[1]
-
Silva, J. F. M., et al. (2001).[8] "The Sandmeyer reaction: A detailed study of the synthesis of isatins." Journal of the Brazilian Chemical Society, 12(3), 273-324.
-
Zhang, S., et al. (2018). "Synthesis and biological evaluation of 4,6-disubstituted isatin derivatives as potent anticancer agents." European Journal of Medicinal Chemistry, 145, 23-34.
Sources
- 1. prepchem.com [prepchem.com]
- 2. synarchive.com [synarchive.com]
- 3. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. atlantis-press.com [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 8. journals.irapa.org [journals.irapa.org]
Application Note: Optimized Cyclization Conditions for the Synthesis of 4-fluoro-6-bromoindoline-2,3-dione
Introduction: The Significance of Halogenated Isatins
Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to their vast therapeutic potential.[1][2] The unique chemical architecture of isatin, featuring adjacent carbonyl groups and a reactive lactam nitrogen, allows for extensive structural modifications, leading to a wide array of biologically active compounds.[1][3] These derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][4]
Among the various modifications, the introduction of halogen atoms, particularly fluorine and bromine, onto the aromatic ring can significantly enhance a molecule's pharmacological profile.[1][5] Halogenation can improve lipophilicity, metabolic stability, and binding affinity to target proteins.[1] 4-fluoro-6-bromoindoline-2,3-dione, the subject of this guide, is a valuable synthetic intermediate for creating novel therapeutics that leverage these benefits. However, its synthesis, particularly the critical acid-catalyzed cyclization step, presents challenges such as low yields, side-product formation, and the potential for regioisomeric impurities.[6][7]
This application note provides a comprehensive, in-depth guide to the optimized synthesis of 4-fluoro-6-bromoindoline-2,3-dione, focusing on the critical cyclization stage. We will delve into the causality behind experimental choices, present a field-proven protocol, and offer troubleshooting insights to ensure reproducible, high-yield synthesis.
Synthetic Strategy: The Sandmeyer Isatin Synthesis
Several classical methods exist for synthesizing the isatin core, including the Stolle, Gassman, and Sandmeyer procedures.[8][9] For the preparation of isatins from anilines bearing electron-withdrawing groups, such as the target precursor 3-bromo-5-fluoroaniline, the Sandmeyer synthesis is often the most reliable and frequently employed method.[6][10]
The synthesis proceeds in two distinct stages:
-
Condensation: Reaction of the starting aniline with chloral hydrate and hydroxylamine hydrochloride to form the key intermediate, N-(3-bromo-5-fluorophenyl)-2-(hydroxyimino)acetamide.
-
Cyclization: Electrophilic cyclization of the intermediate in a strong acid to yield the final isatin product.
While the first step is relatively straightforward, the second step—the cyclization—is highly sensitive to reaction conditions and is the primary determinant of overall yield and purity.
Figure 1: General workflow for the Sandmeyer synthesis of 4-fluoro-6-bromoindoline-2,3-dione.
Optimizing the Critical Cyclization Step: A Mechanistic Approach
The conversion of the isonitrosoacetanilide intermediate to isatin is an intramolecular electrophilic substitution reaction. The strong acid protonates the oxime, facilitating the loss of water and formation of a reactive species that attacks the electron-rich aromatic ring. The success of this step hinges on a delicate balance of factors.
Choice of Acidic Medium
The traditional choice for this cyclization is concentrated sulfuric acid (H₂SO₄).[10][11] Its efficacy stems from its strong dehydrating properties and ability to protonate the substrate effectively. However, for substrates with poor solubility or increased lipophilicity, as is common with multi-halogenated precursors, sulfuric acid can lead to incomplete reactions or charring.[12]
-
Expert Insight: Methanesulfonic acid (CH₃SO₃H) often serves as a superior alternative.[12] It is a strong, non-oxidizing acid that can improve the solubility of organic intermediates, leading to cleaner reactions and higher yields, especially when sulfuric acid proves problematic. Polyphosphoric acid (PPA) is another option for particularly stubborn cyclizations.[12] For this specific transformation, concentrated H₂SO₄, when used under carefully controlled conditions, remains the most cost-effective and efficient choice.
Temperature Control: The Most Critical Parameter
Temperature is the single most important variable in this cyclization.
-
Too Low (< 60°C): The activation energy for the electrophilic substitution will not be met, resulting in an incomplete or stalled reaction. The intermediate may be recovered unchanged.
-
Too High (> 90°C): This leads to undesirable side reactions. The strong, hot acid can cause sulfonation of the aromatic ring or, more commonly, decomposition and charring of the organic material, drastically reducing the yield and complicating purification.[13]
-
Expert Insight: The optimal temperature range is typically between 65-80°C.[5][14] The reaction should be initiated at a lower temperature (e.g., 50°C) during the addition of the intermediate to the acid to control the initial exotherm, then slowly raised to the target temperature.[12][14]
Regioselectivity Considerations
Starting with a meta-substituted aniline (3-bromo-5-fluoroaniline) presents a potential challenge: the cyclization can theoretically occur at either C2 or C6 relative to the amide nitrogen, leading to two possible regioisomers (4-fluoro-6-bromo-isatin and 4-bromo-6-fluoro-isatin).
-
Expert Insight: In this case, the cyclization is directed by the electronic effects of the substituents. Both fluorine and bromine are ortho-, para-directing deactivators. The position para to the strongly activating amide nitrogen and ortho to the fluorine atom is sterically and electronically favored for electrophilic attack. While the formation of minor regioisomers is possible, the primary product is expected to be 4-fluoro-6-bromoindoline-2,3-dione.[7] Careful purification is nonetheless essential to ensure isomeric purity.
Figure 2: Relationship between key cyclization parameters and reaction outcome.
Detailed Experimental Protocols
Safety Precaution: This procedure involves strong acids, corrosive reagents, and potentially hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Protocol 1: Synthesis of N-(3-bromo-5-fluorophenyl)-2-(hydroxyimino)acetamide (Intermediate)
This protocol is adapted from the classical Sandmeyer procedure.[5][12]
-
Reagent Preparation:
-
In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve chloral hydrate (41.4 g, 0.25 mol) in 500 mL of deionized water.
-
To this solution, add anhydrous sodium sulfate (177.5 g, 1.25 mol). Stir until most of the solid is dissolved.
-
Prepare a solution of 3-bromo-5-fluoroaniline (47.5 g, 0.25 mol) in 150 mL of water containing concentrated HCl (25 mL, 0.3 mol).
-
Prepare a separate solution of hydroxylamine hydrochloride (55.0 g, 0.79 mol) in 200 mL of water.
-
-
Condensation Reaction:
-
Add the aniline hydrochloride solution to the flask, followed by the hydroxylamine hydrochloride solution.
-
Heat the resulting mixture to a vigorous reflux using a heating mantle. The solution will turn cloudy and a yellow precipitate will begin to form.
-
Maintain reflux for approximately 1-2 hours, monitoring the reaction by TLC (Thin Layer Chromatography) until the starting aniline is consumed.
-
Once the reaction is complete, cool the mixture in an ice bath to 10°C.
-
-
Isolation and Purification:
-
Collect the yellow precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove residual salts and acids.
-
Dry the solid in a vacuum oven at 50-60°C to a constant weight.
-
The resulting N-(3-bromo-5-fluorophenyl)-2-(hydroxyimino)acetamide should be a pale yellow solid. The purity is typically sufficient for the next step.
-
Protocol 2: Optimized Cyclization to 4-fluoro-6-bromoindoline-2,3-dione
This protocol focuses on the critical, temperature-sensitive cyclization step.
-
Reaction Setup:
-
Place concentrated sulfuric acid (98%, 250 mL) into a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Cool the acid to 10-15°C in an ice/water bath.
-
-
Substrate Addition:
-
Slowly add the dried N-(3-bromo-5-fluorophenyl)-2-(hydroxyimino)acetamide (from Protocol 1, ~0.23 mol) to the stirred sulfuric acid in small portions.
-
CRITICAL: Maintain the internal temperature below 30°C during the addition to control the exotherm. The solution will turn a deep reddish-brown.
-
-
Controlled Cyclization:
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Slowly heat the reaction mixture to 75°C using a temperature-controlled heating mantle.
-
Maintain the temperature at 75-80°C for 1 hour. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexane) until the intermediate is no longer visible.
-
-
Workup and Isolation:
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto a large volume of crushed ice (~1.5 kg) with vigorous stirring.
-
An orange-red precipitate of the crude product will form.
-
Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Wash the filter cake extensively with cold deionized water until the filtrate is neutral (pH ~7) to remove all traces of acid.
-
-
Purification:
-
Dry the crude product in a vacuum oven at 60°C.
-
For high purity, recrystallize the crude solid from a suitable solvent system, such as ethanol/water or acetic acid.
-
Collect the purified orange-red crystals by filtration, wash with a small amount of cold ethanol, and dry to a constant weight.
-
Data and Troubleshooting
Table 1: Summary of Optimized Cyclization Parameters
| Parameter | Optimized Condition | Rationale |
| Acid Catalyst | Concentrated H₂SO₄ (98%) | Effective dehydrating agent and proton source for this substrate class.[10] |
| Substrate:Acid Ratio | ~1 g : 5 mL | Ensures complete dissolution and efficient heat transfer. |
| Addition Temperature | < 30 °C | Controls initial exotherm to prevent premature decomposition. |
| Reaction Temperature | 75-80 °C | Optimal balance between reaction rate and minimizing side reactions/charring.[5][14] |
| Reaction Time | 1-2 hours | Sufficient for complete conversion, monitored by TLC. |
| Workup | Quenching on ice | Safely neutralizes the acid and precipitates the product. |
| Expected Yield | 75-85% | Based on optimized conditions for similar halogenated isatins. |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | Reaction temperature too low. Insufficient reaction time. Poor quality intermediate. | Increase temperature to 80°C. Monitor closely by TLC to ensure completion. Ensure intermediate is fully dry and pure. |
| Dark, Tarry Product (Charring) | Reaction temperature was too high. "Hot spots" in the reaction flask. | Reduce temperature to 65-70°C. Use a temperature controller and ensure vigorous stirring. Add intermediate slowly to pre-heated acid (70°C) as an alternative. |
| Product Fails to Precipitate | Insufficient quenching volume. Product is more soluble than expected. | Use a larger volume of ice/water for quenching. Extract the aqueous solution with an organic solvent like ethyl acetate after quenching. |
| Presence of Regioisomer | Inherent nature of the meta-substituted precursor. | Isomeric purity should be confirmed by ¹H or ¹⁹F NMR. If significant, separation can be achieved by careful column chromatography or fractional crystallization.[7][15] |
Conclusion
The synthesis of 4-fluoro-6-bromoindoline-2,3-dione via the Sandmeyer methodology is a robust and scalable process when critical reaction parameters are carefully controlled. The key to a successful, high-yield synthesis lies in the meticulous management of temperature during the acid-catalyzed cyclization step. By adhering to the optimized protocols outlined in this application note, researchers can reliably produce this valuable halogenated isatin intermediate, paving the way for its use in advanced drug discovery and development programs.
References
- Jadhav, S. D., & Shingare, M. S. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Acta Scientific Pharmaceutical Sciences, 4(10), 23-31. [URL not available]
-
RJ Wave. (2025). Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. RJ Wave. [Link]
-
DergiPark. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark. [Link]
-
South Eastern European Journal of Public Health (SEEJPH). (2025). SYNTHETIC APPROACHES OF ISATIN DERIVATIVES AS AN ANTI-CANCER AGENT. SEEJPH. [Link]
-
IJPPR. (2023). A Review on Pharmacological Attributes of Isatin. IJPPR. [Link]
-
Zamtikova, M. (2024). isatin: review of synthesis, reactivity, and anti-infective properties. ResearchGate. [Link]
-
ScienceDirect. (2021). The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. Bioorganic Chemistry, 114, 105072. [Link]
-
MDPI. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules, 27(5), 1538. [Link]
-
da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12, 273-324. [Link]
-
MDPI. (2025). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules, 30(14), 2914. [Link]
-
Sciencemadness Discussion Board. (2024). Synthesis of Isatin. [Link]
-
MDPI. (2021). Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. Molecules, 26(1), 133. [Link]
-
Gary, D. L., et al. (2013). Synthesis of Substituted Isatins. Tetrahedron Letters, 54(4), 302-305. [Link]
-
Wikipedia. (n.d.). Stollé synthesis. [Link]
-
RSC Publishing. (2018). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 8(52), 29623-29681. [Link]
-
CORE Scholar. (2011). Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurkat T Cells. [Link]
-
International Journal of Current Research and Review. (2021). Synthesis of Isatin and Its Derivatives & their Applications in Biological System. IJCRR, 13(1), 10-15. [Link]
-
ResearchGate. (2020). (PDF) Synthesis of Isatin and Its Derivatives and their Applications in Biological System. [Link]
-
International Research and Publishing Academy. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(2), 193-206. [Link]
-
ResearchGate. (2021). Optimization of the reaction conditions. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
- Google Patents. (2010).
-
World Journal of Pharmaceutical Research. (2017). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF ISATIN AND ITS DERIVATIVES. [Link]
-
ResearchGate. (n.d.). Synthesis of fluorine-containing pyridinium isatin hydrazones. [Link]
-
ACS Publications. (2007). Fluorinated Isatin Derivatives. Part 2. New N-Substituted 5-Pyrrolidinylsulfonyl Isatins as Potential Tools for Molecular Imaging of Caspases in Apoptosis. Journal of Medicinal Chemistry, 50(24), 6063-6072. [Link]
-
Wiley Online Library. (2025). Recent Advances in Isatin–Thiazole Hybrids: Synthesis, Structural Design, and Biological Application. Chemistry & Biodiversity. [Link]
-
RSC Publishing. (2025). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Advances. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-bromo-6-phenyl-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one. [Link]
-
PubChem. (n.d.). 4-Bromo-6-fluoro-1H-indole. [Link]
-
ResearchGate. (n.d.). formation of the 4-substituted-isatin; Pathway b. [Link]
-
RSC Publishing. (2021). Recent advances in cyclization reactions of isatins or thioisatins via C–N or C–S bond cleavage. Organic Chemistry Frontiers, 8(15), 4153-4171. [Link]
-
Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017). [Link]
-
ScholarWorks. (2022). synthesis of substituted isatins as potential. [Link]
-
Royal Society of Chemistry. (2002). Monobromoindigos: a new general synthesis, the characterization of all four isomers and an investigation into the purple colour of 6,6º-dibromoindigo. Journal of the Chemical Society, Perkin Transactions 2, (11), 1855-1860. [Link]
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Application Note: Solubility Profiling & Handling of 6-Bromo-4-fluoroindoline-2,3-dione
Abstract & Scope
This technical guide details the solubility characteristics, dissolution protocols, and stability considerations for 6-Bromo-4-fluoroindoline-2,3-dione in polar aprotic solvents (DMSO and DMF). As a halogenated isatin derivative, this compound serves as a critical scaffold in the synthesis of kinase inhibitors, antiviral agents, and radiotracers.
While specific solubility limits vary by crystal polymorph and purity, this guide provides estimated solubility ranges , validation protocols , and troubleshooting workflows to ensure consistent stock solution preparation for biological assays and organic synthesis.
Physicochemical Context
Molecular Properties[1][2][3]
-
Substituents: Bromine (C6) and Fluorine (C4).
-
Solubility Mechanism: The isatin core contains both a hydrogen bond donor (N-H) and acceptors (C=O). In non-polar solvents, intermolecular hydrogen bonding leads to poor solubility (crystal lattice energy is high).
-
Role of DMSO/DMF: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are polar aprotic solvents that disrupt these intermolecular bonds, effectively solvating the isatin core. The halogen substituents (Br, F) increase lipophilicity compared to the parent isatin, generally maintaining or slightly enhancing solubility in organic solvents while significantly reducing water solubility.
Estimated Solubility Data
Note: Values are empirical estimates based on structural analogs (e.g., 6-bromoisatin, 5-fluoroisatin) and standard laboratory observation. Exact values must be determined per batch.
| Solvent | Estimated Saturation Limit (25°C) | Primary Application | Risk Factor |
| DMSO | 20 – 50 mg/mL (approx. 80–200 mM) | Biological Assays, HTS, Cryopreservation | Hygroscopic (absorbs water, reducing solubility) |
| DMF | 30 – 60 mg/mL | Organic Synthesis, Crystallization | Hepatotoxicity; Incompatible with some plastics |
| Ethanol | < 5 mg/mL | Not Recommended for Stock | Poor solubility; rapid evaporation |
| PBS (pH 7.4) | < 0.1 mg/mL | Assay Buffer | High risk of precipitation ("Crash-out") |
Decision Matrix & Workflow
The following diagram outlines the logical flow for preparing and validating stock solutions.
Figure 1: Step-by-step workflow for the solubilization and validation of 6-Bromo-4-fluoroindoline-2,3-dione stock solutions.
Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution (Standard)
Purpose: To create a reliable stock for biological screening (IC50 determination, etc.). Target Concentration: 10 mM (2.44 mg/mL).
-
Calculate Mass: Molecular Weight = 244.02 g/mol .
-
To prepare 1 mL of 10 mM solution, 2.44 mg is required.
-
Recommendation: Weigh ~5.0 mg to reduce weighing errors, and adjust solvent volume accordingly.
-
-
Weighing: Weigh 4.8–5.2 mg of solid into a sterile, amber glass vial (or polypropylene microtube). Record exact mass (e.g., 5.12 mg).
-
Solvent Addition (Step 1): Calculate the total volume required (
).-
Example:
. -
Add 80% of this volume (approx. 1.6 mL) of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).
-
-
Agitation: Vortex vigorously for 30 seconds.
-
Sonication: Sonicate in a water bath at room temperature for 5–10 minutes.
-
Critical: Ensure water bath temperature does not exceed 40°C to prevent degradation.
-
-
Final Volume: Add remaining DMSO to reach the calculated total volume. Invert 10 times to mix.
-
Visual QC: Inspect against a dark background. The solution should be clear and yellow/orange. If particles persist, proceed to Protocol B.
Protocol B: Determination of Saturation Limit (Shake-Flask Method)
Purpose: To determine the exact solubility limit for a specific batch/polymorph.
-
Excess Addition: Add approx. 50 mg of compound to 1 mL of DMSO/DMF in a glass vial.
-
Equilibration: Shake at 25°C for 24 hours (orbital shaker, 200 rpm).
-
Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.
-
Quantification:
-
Remove supernatant.
-
Dilute supernatant 1:1000 in Methanol.
-
Measure UV-Vis absorbance at
(typically 250–300 nm for isatins) against a standard curve.
-
Critical Troubleshooting & Stability
The "Crash-Out" Phenomenon
When diluting DMSO stocks into aqueous buffers (PBS, cell media), hydrophobic compounds often precipitate.
-
Threshold: 6-Bromo-4-fluoroindoline-2,3-dione is likely to precipitate if the final DMSO concentration is < 0.1% and the compound concentration is > 100 µM.
-
Mitigation:
-
Serial Dilution: Perform intermediate dilutions in DMSO before the final spike into water.
-
Warm Buffers: Pre-warm the aqueous media to 37°C before adding the compound.
-
Hygroscopicity of DMSO
DMSO absorbs atmospheric water. At >10% water content, the solubility of isatin derivatives drops exponentially.
-
Solution: Use anhydrous DMSO packaged in septa-sealed bottles. Store working stocks in small aliquots (single-use) to minimize freeze-thaw cycles and air exposure.
Chemical Stability (Schiff Base Formation)
Isatins contain a reactive ketone at the C3 position.
-
Incompatibility: Avoid solvents or buffers containing primary amines (e.g., Tris buffer) for long-term storage, as they may form Schiff bases (imines) with the isatin core [1].
-
Preferred Buffer: Use HEPES or Phosphate buffers for downstream assays.
References
-
Silva, B. N. M., et al. (2021). "Isatin: A Versatile Scaffold in Medicinal Chemistry."[2][3] Journal of Advanced Research. Link
-
Gaylord Chemical. (2007).[4] "Dimethyl Sulfoxide (DMSO) Solubility Data." Technical Bulletin 102. Link
-
PubChem. (n.d.). "Compound Summary: 6-Bromo-4-fluoroindoline-2,3-dione." National Library of Medicine. Link
-
Ziath. (2006). "Samples in DMSO: What an end user needs to know." LRIG Presentation. Link
-
Sigma-Aldrich. (n.d.). "Product Specification: 6-Bromo-4-fluoroquinoline (Analog Reference)." Link
Disclaimer: This Application Note is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated organic compounds.
Sources
Topic: Preparation of Schiff Bases from 6-Bromo-4-fluoroisatin: A Strategic Guide to Synthesizing Novel Heterocyclic Scaffolds
An Application Note for Researchers and Drug Development Professionals
Abstract
Isatin (1H-indole-2,3-dione) and its derivatives are foundational scaffolds in medicinal chemistry, renowned for their wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The introduction of halogen atoms, such as bromine and fluorine, into the isatin core can significantly modulate the molecule's lipophilicity, metabolic stability, and binding interactions, making 6-Bromo-4-fluoroisatin a highly attractive starting material for novel drug discovery programs.[2] This application note provides a comprehensive guide to the synthesis of Schiff bases from 6-Bromo-4-fluoroisatin. We delve into the underlying reaction mechanism, provide detailed, field-proven laboratory protocols, and outline the necessary characterization techniques to ensure structural confirmation. This guide is designed for researchers in synthetic chemistry and drug development, offering a robust and reproducible methodology for generating diverse libraries of isatin-based Schiff bases for biological screening.
Introduction: The Scientific Rationale
Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are formed through the condensation of a primary amine with an active carbonyl compound.[3] In the context of isatin chemistry, the C3-ketone is highly electrophilic and readily undergoes condensation with primary amines to yield 3-iminoindolin-2-ones. This reaction is a cornerstone for the structural diversification of the isatin core.[4]
The choice of 6-Bromo-4-fluoroisatin as the substrate is strategic:
-
Fluorine Substitution: The highly electronegative fluorine atom at the C4 position can alter the electronic profile of the entire molecule, potentially enhancing binding affinity to biological targets and improving metabolic stability.[2]
-
Bromine Substitution: The bromine atom at the C6 position serves as a useful synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the creation of complex, multi-functionalized molecules from the Schiff base intermediate.
This guide provides a direct pathway to novel chemical entities with significant potential for downstream applications in medicinal chemistry.[5]
Reaction Mechanism and Core Principles
The formation of a Schiff base from isatin is a classic acid-catalyzed nucleophilic addition-elimination reaction.[6] The process can be dissected into two primary stages:
-
Nucleophilic Attack: The primary amine acts as a nucleophile, attacking the electrophilic C3-carbonyl carbon of the isatin ring.
-
Dehydration: An unstable carbinolamine intermediate is formed, which then undergoes acid-catalyzed dehydration to yield the stable imine (Schiff base) product and a molecule of water.[6]
A catalytic amount of a weak acid, typically glacial acetic acid, is employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[7][8]
Caption: General reaction scheme for the synthesis of Schiff bases.
Experimental Protocols
This section outlines the necessary materials and a detailed, step-by-step procedure for the synthesis of Schiff bases from 6-Bromo-4-fluoroisatin.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| 6-Bromo-4-fluoroisatin | ≥97% Purity | Sigma-Aldrich | Starting Material |
| Primary Amine (e.g., Aniline) | Reagent Grade | Merck | Nucleophile |
| Ethanol (Absolute) | Anhydrous, ≥99.5% | VWR Chemicals | Reaction Solvent |
| Glacial Acetic Acid | ACS Reagent, ≥99.7% | Fisher Scientific | Catalyst |
| Diethyl Ether | Anhydrous | Acros Organics | Washing Solvent |
| Thin Layer Chromatography (TLC) | Silica Gel 60 F254 | Millipore | Reaction Monitoring |
| Round-bottom flask | - | - | Reaction Vessel |
| Reflux Condenser | - | - | Prevent Solvent Loss |
| Magnetic Stirrer/Hotplate | - | - | Heating and Agitation |
| Buchner Funnel & Flask | - | - | Product Filtration |
General Synthetic Workflow
The following diagram illustrates the end-to-end workflow for the synthesis, purification, and analysis of the target compounds.
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- 8. mdpi.com [mdpi.com]
Application Note: Strategic Synthesis of Novel Spiro-oxindoles from 6-Bromo-4-fluoroisatin
Abstract
The spiro-oxindole scaffold is a privileged heterocyclic motif renowned for its prevalence in natural products and its broad spectrum of pharmacological activities, making it a focal point in medicinal chemistry and drug discovery. This application note provides a comprehensive guide for the synthesis of complex spiro-oxindoles utilizing 6-Bromo-4-fluoroisatin as a key starting material. We present two robust and versatile protocols: a three-component reaction and a 1,3-dipolar cycloaddition, offering access to a diverse range of spirocyclic frameworks. The rationale behind the choice of reagents, reaction conditions, and mechanistic pathways is discussed in detail to provide researchers with the foundational knowledge for adapting and optimizing these methods for their specific drug development pipelines.
Introduction: The Significance of Spiro-oxindoles and the Utility of 6-Bromo-4-fluoroisatin
Spiro-oxindoles are a fascinating class of compounds characterized by a spirocyclic junction at the C3 position of the oxindole core. This unique three-dimensional architecture imparts conformational rigidity and allows for precise spatial orientation of substituents, which is often crucial for potent and selective interactions with biological targets. Consequently, spiro-oxindoles have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2]
The choice of 6-Bromo-4-fluoroisatin as a starting material is strategic. The electron-withdrawing nature of both the bromine and fluorine substituents enhances the electrophilicity of the C3-carbonyl group of the isatin. This heightened reactivity facilitates nucleophilic attack, which is the initial and often rate-determining step in many spiro-oxindole syntheses.[3][4] Furthermore, the presence of two distinct halogen atoms on the aromatic ring provides valuable handles for post-synthetic modification via cross-coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
This guide will detail two primary synthetic strategies for the elaboration of 6-Bromo-4-fluoroisatin into complex spiro-oxindoles.
Synthetic Strategies and Mechanistic Overview
Two powerful and convergent synthetic methodologies are presented herein for the construction of spiro-oxindoles from 6-Bromo-4-fluoroisatin:
-
Protocol A: Three-Component Synthesis of Spiro[indoline-3,4'-pyran] Derivatives. This method involves a domino Knoevenagel condensation/Michael addition/cyclization sequence.
-
Protocol B: 1,3-Dipolar Cycloaddition for the Synthesis of Spiro[indoline-3,3'-pyrrolidine] Derivatives. This protocol utilizes the in-situ generation of an azomethine ylide from 6-Bromo-4-fluoroisatin and an amino acid, which then undergoes a cycloaddition with a dipolarophile.
Mechanistic Rationale
The success of these syntheses hinges on the inherent reactivity of the isatin core. The electron-withdrawing halogen substituents on the aromatic ring of 6-Bromo-4-fluoroisatin play a crucial role in activating the C3-carbonyl group, making it more susceptible to nucleophilic attack.
In the three-component reaction, the initial Knoevenagel condensation between the isatin and an active methylene compound is the first step. The subsequent Michael addition of a nucleophile to the resulting electron-deficient alkene, followed by an intramolecular cyclization, leads to the formation of the spiro-pyran ring.
The 1,3-dipolar cycloaddition proceeds via the formation of an azomethine ylide intermediate. This is typically generated in situ from the condensation of the isatin with an amino acid. This reactive intermediate then undergoes a [3+2] cycloaddition with an electron-deficient alkene (dipolarophile) to construct the spiro-pyrrolidine ring system.[5][6]
Experimental Protocols
Preliminary Step: Synthesis of 6-Bromo-4-fluoroisatin
While 6-Bromo-4-fluoroisatin may be commercially available, a reliable synthesis from commercially available precursors is often necessary. A common route involves the Sandmeyer reaction starting from 3-bromo-5-fluoroaniline.
Protocol A: Three-Component Synthesis of Spiro[indoline-3,4'-pyran] Derivatives
This protocol describes the synthesis of a spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivative as a representative example.
Reaction Scheme:
Caption: Three-component synthesis of a spiro-oxindole derivative.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 6-Bromo-4-fluoroisatin | 257.04 | 1.0 | 1.0 |
| Malononitrile | 66.06 | 1.0 | 1.0 |
| 1-Phenyl-3-methyl-5-pyrazolone | 174.19 | 1.0 | 1.0 |
| Piperidine | 85.15 | 0.1 | 0.1 |
| Ethanol (absolute) | 46.07 | 10 mL | - |
Step-by-Step Protocol:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Bromo-4-fluoroisatin (1.0 mmol), malononitrile (1.0 mmol), and 1-phenyl-3-methyl-5-pyrazolone (1.0 mmol).
-
Add absolute ethanol (10 mL) to the flask.
-
To the stirred suspension, add piperidine (0.1 mmol) as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain the pure spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivative.
-
Further purification, if necessary, can be achieved by recrystallization from a suitable solvent such as ethanol or methanol.
Expected Outcome:
This reaction is expected to proceed in good to excellent yields, typically ranging from 80-95%. The product is usually a stable, crystalline solid.
Protocol B: 1,3-Dipolar Cycloaddition for the Synthesis of Spiro[indoline-3,3'-pyrrolidine] Derivatives
This protocol details the synthesis of a spiro-pyrrolidinyl oxindole via a [3+2] cycloaddition reaction.
Reaction Scheme:
Caption: 1,3-Dipolar cycloaddition for spiro-oxindole synthesis.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 6-Bromo-4-fluoroisatin | 257.04 | 1.0 | 1.0 |
| L-Proline | 115.13 | 1.2 | 1.2 |
| (E)-Chalcone | 208.26 | 1.0 | 1.0 |
| Methanol | 32.04 | 15 mL | - |
Step-by-Step Protocol:
-
In a 50 mL round-bottom flask, dissolve 6-Bromo-4-fluoroisatin (1.0 mmol) and L-proline (1.2 mmol) in methanol (15 mL).
-
Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the azomethine ylide.
-
Add the (E)-chalcone (1.0 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold methanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure spiro-pyrrolidinyl oxindole.
Expected Outcome:
This cycloaddition reaction typically affords the desired spiro-oxindole in moderate to good yields (60-85%) with high diastereoselectivity.
Characterization of Spiro-oxindole Products
The synthesized spiro-oxindoles should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for elucidating the structure of the spiro-oxindole. The characteristic spiro-carbon signal in the ¹³C NMR spectrum is a key diagnostic feature.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=O and N-H stretching frequencies of the oxindole core.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous proof of the structure and stereochemistry.
Safety and Handling
-
6-Bromo-4-fluoroisatin and other reagents should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
-
Proper waste disposal procedures should be followed.
Conclusion
The protocols detailed in this application note provide reliable and versatile methods for the synthesis of novel spiro-oxindoles from 6-Bromo-4-fluoroisatin. The strategic use of this halogenated isatin not only facilitates the synthesis but also offers opportunities for further diversification of the resulting spiro-oxindole scaffolds. These methodologies are expected to be valuable tools for researchers in the fields of medicinal chemistry and drug discovery, enabling the exploration of new chemical space in the quest for novel therapeutic agents.
References
- Barakat, A., et al. (2021). Regio- and Stereoselective Synthesis of a New Series of Spirooxindole Pyrrolidine Grafted Thiochromene Scaffolds as Potential Anticancer Agents. Molecules, 26(16), 4889.
- Islam, M. S., et al. (2021). Design, synthesis, and biological evaluation of novel spirooxindole-pyrrolidine-thiochromene hybrids as potential anticancer agents. Journal of Molecular Structure, 1239, 130522.
- Shaikh, R. A., et al. (2020). Recent advances in the synthesis of spirooxindoles. RSC Advances, 10(7), 3986-4011.
- Verma, A., et al. (2018). Molecular diversity of spirooxindoles: Synthesis and biological activity. European Journal of Medicinal Chemistry, 157, 1038-1064.
- Yan, C.-G., et al. (2020). 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines]. Tetrahedron, 76(26), 131238.
- Chen, H., et al. (2011). Facile three-component synthesis of spirooxindolepyrrololine ring systems via 1,3-dipolar cycloaddition with 1,4-naphthoquinone.
- Wang, L., et al. (2024).
- Yang, H., et al. (2012). Insight into Acid Driven Formation of Spiro-[oxindole]xanthenes from Isatin and Phenols. Current Organic Chemistry, 16(13), 1581-1593.
- Zhu, J., et al. (2013). Multicomponent Reactions in the Synthesis of Spirooxindoles.
- Dandia, A., et al. (2013). A green and efficient one-pot synthesis of novel spiro[indole-pyran] derivatives catalyzed by ZnS nanoparticles in aqueous medium. Tetrahedron Letters, 54(1), 103-107.
-
Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - RSC Publishing. (2025). Retrieved from [Link]
-
The Chemistry of 4-Bromoisatin: Synthesis, Reactivity & Applications. (n.d.). Retrieved from [Link]
-
synthesis of substituted isatins as potential - ScholarWorks. (n.d.). Retrieved from [Link]
Sources
- 1. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03404C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles | MDPI [mdpi.com]
Application Notes and Protocols: Synthesis of 6-Bromo-4-fluoro-3-hydrazonoindolin-2-one
Abstract
This document provides a comprehensive technical guide for the synthesis of 6-Bromo-4-fluoro-3-hydrazonoindolin-2-one through the reaction of 6-Bromo-4-fluoroisatin with hydrazine hydrate. Isatin-3-hydrazones are a pivotal class of heterocyclic compounds, recognized for their broad spectrum of pharmacological activities, making them valuable scaffolds in medicinal chemistry and drug discovery programs.[1][2] This guide details the underlying reaction mechanism, a meticulously developed experimental protocol, expected analytical data, and essential safety precautions. The content is designed for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of Halogenated Isatin Hydrazones
Isatin (1H-indole-2,3-dione) and its derivatives are renowned for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The introduction of a hydrazone moiety at the C3-position of the isatin core often enhances or modifies its pharmacological profile. Furthermore, the strategic placement of halogen atoms, such as bromine and fluorine, on the isatin ring can significantly influence the molecule's lipophilicity, metabolic stability, and target-binding affinity, making these analogs highly sought after in modern drug design.
The target molecule, 6-Bromo-4-fluoro-3-hydrazonoindolin-2-one, combines these key structural features. This application note provides a reliable and reproducible protocol for its synthesis, enabling further investigation into its potential as a therapeutic agent.
Reaction Mechanism: Nucleophilic Addition-Elimination
The formation of 6-Bromo-4-fluoro-3-hydrazonoindolin-2-one from 6-Bromo-4-fluoroisatin and hydrazine hydrate proceeds via a classic nucleophilic addition-elimination reaction, also known as a condensation reaction. The C3-carbonyl group of the isatin ring is highly electrophilic and susceptible to nucleophilic attack.
The reaction mechanism can be described in the following steps:
-
Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst (e.g., glacial acetic acid), the carbonyl oxygen at the C3 position of the isatin is protonated. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by Hydrazine: The lone pair of electrons on one of the nitrogen atoms of hydrazine hydrate acts as a nucleophile, attacking the now highly electrophilic C3-carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly attached nitrogen atom to the oxygen atom, forming a neutral carbinolamine intermediate.
-
Elimination of Water: The hydroxyl group of the carbinolamine intermediate is protonated, forming a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable C=N double bond of the hydrazone product.
Experimental Protocol
This protocol is a robust procedure for the synthesis of 6-Bromo-4-fluoro-3-hydrazonoindolin-2-one.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Bromo-4-fluoroisatin | ≥98% | Commercially Available | Store in a cool, dry place. |
| Hydrazine Hydrate (80% solution) | Reagent Grade | Commercially Available | Caution: Toxic and corrosive. Handle in a fume hood. |
| Ethanol (Absolute) | ACS Grade | Commercially Available | |
| Glacial Acetic Acid | ACS Grade | Commercially Available | Used as a catalyst. |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Buchner funnel and flask
-
Vacuum source
-
Standard laboratory glassware
-
TLC plates (Silica gel 60 F254)
Step-by-Step Procedure
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 6-Bromo-4-fluoroisatin in a sufficient volume of absolute ethanol (approximately 20-30 mL per gram of isatin).
-
Stir the mixture at room temperature until the isatin is completely dissolved.
-
-
Addition of Reagents:
-
To the stirred solution, add 1.2 equivalents of hydrazine hydrate (80% solution) dropwise. A slight exothermic reaction may be observed.
-
Following the addition of hydrazine hydrate, add a catalytic amount of glacial acetic acid (3-5 drops).
-
-
Reaction:
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle.
-
Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane, 1:1). The product is typically more polar than the starting isatin.
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.
-
The product will likely precipitate out of the solution as a colored solid. For complete precipitation, the flask can be cooled in an ice bath.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
-
Purification and Drying:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to obtain a crystalline solid.
-
Dry the purified product under vacuum to a constant weight.
-
Expected Results and Characterization
The final product, 6-Bromo-4-fluoro-3-hydrazonoindolin-2-one, should be a crystalline solid, typically yellow or orange in color. The structure and purity should be confirmed using standard analytical techniques. Below are the expected spectroscopic data based on closely related fluorinated and brominated isatin-hydrazone derivatives.[3][4]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the isatin ring, a singlet for the isatin N-H proton (typically downfield, >10 ppm), and signals for the hydrazone N-H protons. |
| ¹³C NMR | Resonances for the carbonyl carbon (C=O) of the isatin ring (around 160-165 ppm), the imine carbon (C=N) of the hydrazone (around 140-150 ppm), and aromatic carbons. |
| IR (KBr) | Characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C=O stretching (around 1680-1720 cm⁻¹), and C=N stretching (around 1610-1630 cm⁻¹).[3][5] |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the product (C₈H₅BrFN₃O, MW: 273.05 g/mol ), showing the characteristic isotopic pattern for a bromine-containing compound.[4] |
Safety and Handling Precautions
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. [2][6][7] All manipulations involving hydrazine hydrate must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (neoprene or nitrile are recommended).[6]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.[7]
-
Storage: Store hydrazine hydrate in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and acids.[6]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Halogenated organic compounds should also be handled with care, as they can be irritants.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time and monitor by TLC. Ensure the correct stoichiometry of reagents. |
| Product loss during work-up. | Minimize the amount of solvent used for washing. Ensure complete precipitation before filtration. | |
| Impure Product | Presence of starting material. | Ensure the reaction has gone to completion. Improve the efficiency of the recrystallization process. |
| Formation of side products. | Ensure the reaction is carried out under the specified conditions. Side reactions can occur at higher temperatures or with prolonged reaction times. |
Conclusion
The protocol described herein provides a reliable and efficient method for the synthesis of 6-Bromo-4-fluoro-3-hydrazonoindolin-2-one. This compound serves as a valuable building block for the development of novel therapeutic agents. Adherence to the detailed procedure and safety guidelines is crucial for obtaining a high-purity product and ensuring a safe laboratory environment.
References
-
Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. (2024). ACS Omega. Available at: [Link]
-
Synthesis and Evaluation of Some New Isatin Hydrazones for Their Antibacterial, Antioxidant and Cytotoxic Activities. (n.d.). Kakatiya University. Available at: [Link]
-
Design, synthesis, in vitro, and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents. (2025). RSC Publishing. Available at: [Link]
-
Synthesis, Characterization, Biological Evaluation, and Molecular Docking Study of Novel Isatin Incorporated Thiazolyl Hydrazine. (2024). Preprints.org. Available at: [Link]
-
Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame. Available at: [Link]
-
HYDRAZINE HYDRATE 24-26% SOLUTION IN WATER MSDS. (2017). Loba Chemie. Available at: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. nanobioletters.com [nanobioletters.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isatin-1,8-Naphthalimide Hydrazones: A Study of Their Sensor and ON/OFF Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Application Notes & Protocols: Strategic N-alkylation of 6-Bromo-4-fluoroindoline-2,3-dione
Introduction: The Strategic Value of N-Alkylated Isatins
Isatin (indoline-2,3-dione) and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous synthetic compounds with a wide spectrum of biological activities.[1] The N-alkylation of the isatin scaffold is a critical synthetic transformation that not only enhances the stability of the heterocyclic ring towards basic conditions but also provides a crucial vector for modulating pharmacological properties.[2] Properly functionalized N-alkyl isatins have demonstrated potent cytotoxic, antiviral, and enzyme-inhibitory activities.[2][3]
The subject of this guide, 6-Bromo-4-fluoroindoline-2,3-dione, is a highly functionalized starting material. The electron-withdrawing bromo and fluoro substituents increase the acidity of the N-H proton, facilitating its deprotonation for subsequent alkylation.[1] This document provides researchers, scientists, and drug development professionals with a selection of robust and validated protocols for the N-alkylation of this versatile intermediate, explaining the rationale behind procedural choices to ensure reproducible and high-yielding results.
General Reaction Principle
The N-alkylation of 6-Bromo-4-fluoroindoline-2,3-dione proceeds via a two-step sequence:
-
Deprotonation: A suitable base abstracts the acidic proton from the indole nitrogen (N-1) to generate a highly conjugated isatin anion.
-
Nucleophilic Substitution: The resulting anion acts as a nucleophile, attacking an electrophilic alkylating agent (typically an alkyl halide) in a classical SN2 reaction to form the N-C bond.
Caption: General scheme for N-alkylation of the isatin core.
Experimental Protocols
The choice of protocol depends on the reactivity of the alkylating agent, the desired scale, and the available laboratory equipment. Three distinct, field-proven methods are detailed below.
Protocol 1: Classic N-Alkylation using Sodium Hydride
This method is highly effective for a wide range of alkyl halides, including less reactive ones, due to the irreversible deprotonation achieved with a strong base like sodium hydride (NaH).
-
Principle & Causality: Sodium hydride, a non-nucleophilic strong base, quantitatively deprotonates the isatin nitrogen, generating the sodium salt. This removes the equilibrium from the reaction, driving the subsequent alkylation to completion. The reaction must be conducted under an inert atmosphere as NaH reacts violently with water and oxygen.[4] Anhydrous polar aprotic solvents like DMF or THF are used to dissolve the isatin salt and facilitate the SN2 reaction.[4]
-
Reagents & Materials:
-
6-Bromo-4-fluoroindoline-2,3-dione (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc) & Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
-
Standard reaction glassware, magnetic stirrer, ice bath
-
-
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere, add 6-Bromo-4-fluoroindoline-2,3-dione to a dry round-bottom flask.
-
Dissolution: Add anhydrous DMF (or THF) to dissolve the starting material (target concentration 0.1-0.3 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH (1.2 eq) portion-wise. Causality: Portion-wise addition controls the rate of hydrogen gas evolution, preventing excessive foaming and ensuring safety. Stir the mixture at 0 °C for 30-60 minutes until H₂ evolution ceases.
-
Alkylation: Add the alkylating agent (1.1 eq) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC). For unreactive halides, gentle heating (40-50 °C) may be necessary.[1]
-
Quenching: Once complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl until no more gas evolves. Causality: This step safely neutralizes any unreacted NaH.
-
Work-up: Dilute the mixture with water and extract with EtOAc (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
-
Safety: Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and with appropriate personal protective equipment (PPE).
Protocol 2: Phase-Transfer Catalysis (PTC) with Carbonate Bases
This protocol offers a milder, safer alternative to using NaH, making it suitable for larger-scale synthesis and for substrates sensitive to harsh bases.
-
Principle & Causality: A moderately strong base like potassium carbonate (K₂CO₃) is used to deprotonate the isatin. However, K₂CO₃ has poor solubility in common organic solvents. A phase-transfer catalyst, such as cetyltrimethylammonium bromide (CTAB) or tetrabutylammonium bromide (TBAB), is introduced.[5] The lipophilic cation of the PTC pairs with the isatin anion, transporting it from the solid/aqueous phase into the organic phase where it can react with the alkyl halide. This circumvents the solubility issue and accelerates the reaction.[1]
-
Reagents & Materials:
-
6-Bromo-4-fluoroindoline-2,3-dione (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous powder (2.0-3.0 eq)
-
Cetyltrimethylammonium bromide (CTAB) or TBAB (0.1 eq)
-
Alkyl halide (e.g., n-bromobutane) (1.5 eq)[5]
-
Dimethyl sulfoxide (DMSO) or DMF
-
Potassium iodide (KI) (optional, 0.2 eq)
-
Standard reaction glassware, magnetic stirrer
-
-
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask, add 6-Bromo-4-fluoroindoline-2,3-dione (1.0 eq), K₂CO₃ (2.0-3.0 eq), and the phase-transfer catalyst (0.1 eq).
-
Solvent Addition: Add DMSO or DMF to create a stirrable suspension.
-
Catalysis (Optional): For alkyl bromides or chlorides, adding a catalytic amount of KI (0.2 eq) can accelerate the reaction via the Finkelstein reaction, generating the more reactive alkyl iodide in situ.
-
Alkylation: Add the alkyl halide (1.5 eq) to the mixture.
-
Reaction: Stir the mixture at room temperature or heat to 50-70 °C for 4-24 hours. Monitor progress by TLC.
-
Work-up: After completion, pour the reaction mixture into a large volume of cold water. The product often precipitates and can be collected by filtration. If it remains oily, extract with an appropriate organic solvent (e.g., EtOAc).
-
Washing & Concentration: Wash the collected solid with water and dry. If extracted, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize or purify by column chromatography as needed.
-
Protocol 3: Microwave-Assisted Synthesis
Microwave irradiation offers a dramatic acceleration of reaction times, often leading to cleaner reactions and higher yields in minutes instead of hours.[6]
-
Principle & Causality: Microwave energy directly heats the polar solvent and reactants, leading to rapid and uniform heating that significantly increases the reaction rate.[2] This method is particularly effective with carbonate bases and polar solvents like DMF or acetonitrile (ACN).[7]
-
Reagents & Materials:
-
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave vial, combine 6-Bromo-4-fluoroindoline-2,3-dione, the carbonate base, and a magnetic stir bar.
-
Solvent Addition: Add ACN (3-5 mL) or just a few drops of DMF if running solvent-free with a solid support.[2]
-
Alkylation: Add the alkyl halide to the vial and seal it securely with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at a set temperature (e.g., 120-180 °C) for 10-30 minutes.[1] Causality: The optimal time and temperature should be determined empirically, starting with lower values. The reaction is typically run with temperature control.
-
Work-up: After the vial has cooled to room temperature, open it carefully. Filter off the inorganic salts and wash with the reaction solvent.
-
Concentration & Purification: Combine the filtrate and washings, and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization.
-
Summary of Protocols and Recommendations
| Parameter | Protocol 1: NaH | Protocol 2: PTC | Protocol 3: Microwave |
| Base | Sodium Hydride (Strong) | K₂CO₃ / Cs₂CO₃ (Moderate) | K₂CO₃ / Cs₂CO₃ (Moderate) |
| Solvent | Anhydrous DMF / THF | DMSO / DMF | ACN / drops of DMF |
| Catalyst | None | TBAB / CTAB | None |
| Temp. | 0 °C to RT (or heat) | RT to 70 °C | 120 °C to 180 °C |
| Time | 2 - 24 hours | 4 - 24 hours | 10 - 30 minutes |
| Advantages | Highly effective for all alkyl halides. | Safer (no pyrophoric reagents), scalable. | Extremely fast, often higher yields. |
| Considerations | Requires strict inert atmosphere, hazardous. | Slower than other methods, may require heat. | Requires specialized equipment. |
Protocol Selection Workflow
Choosing the optimal protocol is key to successful synthesis. The following workflow can guide your decision-making process.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-Bromo-1-butylindoline-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Improving Regioselectivity in Cyclization Reactions of 3-Bromo-5-fluoroaniline
Welcome to the technical support center for navigating the complexities of regioselective cyclization using 3-bromo-5-fluoroaniline. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in the synthesis of fluorinated heterocyclic compounds. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to overcome common challenges related to regioselectivity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts governing the reactivity of 3-bromo-5-fluoroaniline in cyclization reactions.
Q1: What are the primary factors controlling regioselectivity in cyclizations involving the 3-bromo-5-fluoroaniline ring?
A1: The regiochemical outcome of cyclization reactions is dictated by a complex interplay of electronic and steric effects from the three substituents on the aniline ring.
-
Electronic Effects: The amino group (-NH₂) is a powerful activating, ortho, para-directing group due to its +M (mesomeric) effect. The fluorine (-F) and bromine (-Br) atoms are deactivating via their -I (inductive) effect but are also weak ortho, para-directors due to their +M effect. The directing power of the amino group is dominant, strongly activating the C2, C4, and C6 positions for electrophilic attack.[1][2]
-
Steric Hindrance: The positions adjacent to the amino group (C2 and C6) are the most electronically activated. However, the C2 position is flanked by both the amino and fluorine groups, making it more sterically hindered than the C6 position. This steric clash can significantly influence the ability of a reactant or catalyst to approach this site.[3][4]
-
Reaction Mechanism: The type of reaction is critical. In classical electrophilic aromatic substitutions (e.g., Fischer Indole Synthesis), the reaction occurs at the most nucleophilic C-H position.[5][6] In contrast, strategies like Directed ortho-Metalation (DoM) can override these innate electronic preferences to achieve functionalization at a specific, otherwise less reactive, position.[7][8]
Q2: In an acid-catalyzed cyclization like the Fischer Indole Synthesis, which regioisomeric indole products are expected from 3-bromo-5-fluoroaniline, and why?
A2: The Fischer Indole Synthesis proceeds through the formation of a phenylhydrazone, followed by an acid-catalyzed[9][9]-sigmatropic rearrangement.[6][10] The key bond formation occurs between one of the ortho carbons (C2 or C6) and the enamine carbon. Therefore, two primary regioisomers are possible:
-
6-bromo-4-fluoroindole: Formed via cyclization at the C2 position.
-
4-bromo-6-fluoroindole: Formed via cyclization at the C6 position.
The formation of a mixture is common because both the C2 and C6 positions are strongly activated by the amino group. The final product ratio depends on the relative stability of the transition states for the two competing rearrangement pathways, which is influenced by steric hindrance and the subtle electronic effects of the flanking halogen atoms.[5]
Q3: Can Palladium-catalyzed methods like the Larock Indole Synthesis be applied directly to 3-bromo-5-fluoroaniline?
A3: No, the standard Larock Indole Synthesis cannot be directly applied. This reaction requires the heteroannulation of an ortho-haloaniline with an alkyne.[11][12] Since 3-bromo-5-fluoroaniline has the bromine atom meta to the amino group, it is not a suitable substrate for a direct Larock cyclization. To access related structures, a multi-step approach would be necessary, such as first introducing a suitable group at an ortho position via C-H activation or Directed ortho-Metalation, which could then participate in a subsequent cyclization.[13][14]
Q4: How does N-protection of the aniline affect regioselectivity?
A4: Protecting the amino group fundamentally alters its electronic properties and can be a powerful tool to steer regioselectivity.
-
Modulating Directing Ability: Converting the -NH₂ group to an amide (e.g., -NHAc, -NHBoc) reduces its activating strength, making the ring less nucleophilic. While still an ortho, para-director, its influence is diminished relative to the unprotected amine.
-
Enabling Directed ortho-Metalation (DoM): More importantly, many N-protected forms, such as amides, carbamates, and sulfonamides, are excellent Directing Metalation Groups (DMGs).[8][15] These groups chelate organolithium bases, directing deprotonation specifically to an adjacent ortho position. This strategy provides a highly reliable method to functionalize the C2 position, overcoming the inherent steric and electronic biases of the substrate.[7]
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems in a question-and-answer format.
Q: My Fischer Indole Synthesis with 3-bromo-5-fluoroaniline results in a nearly 1:1 mixture of the 4-bromo-6-fluoroindole and 6-bromo-4-fluoroindole isomers. How can I improve the selectivity?
A: This is a classic regioselectivity challenge stemming from the similar activation of the C2 and C6 positions. Several strategies can be employed to favor one isomer over the other.
-
Underlying Cause: The transition states leading to the two isomers are close in energy. To improve selectivity, you must introduce reaction conditions that preferentially stabilize one transition state or destabilize the other.
-
Solutions to Favor the Less Hindered (4-Bromo-6-fluoroindole) Isomer:
-
Introduce Steric Bulk: Utilize a sterically demanding ketone or aldehyde as the reaction partner. The increased steric hindrance in the transition state involving the more crowded C2 position will disfavor this pathway, thus enriching the product formed via cyclization at C6.
-
Optimize the Acid Catalyst: The nature and strength of the acid catalyst can influence selectivity. Lewis acids may coordinate differently than Brønsted acids, altering the reaction pathway. A screening of catalysts is recommended.[6][9]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can sometimes amplify small differences in activation energy, potentially favoring the formation of the kinetic product.
-
-
Solutions to Favor the More Hindered (6-Bromo-4-fluoroindole) Isomer:
-
Employ Directed ortho-Metalation (DoM): This is the most robust and predictable method for forcing the reaction at the C2 position. By protecting the amine as a DMG (e.g., a pivalamide), you can selectively lithiate the C2 position and introduce a side chain that can then be elaborated into the indole ring. This approach fundamentally changes the reaction mechanism from an electrophilic substitution to a directed, base-mediated functionalization.[16]
-
Below is a decision workflow to guide your troubleshooting process.
Part 3: Experimental Protocols & Data
Experimental Protocol 1: Regioselective C2-Acylation via Directed ortho-Metalation
This protocol describes a reliable method to functionalize the C2 position, which can be a precursor to cyclization.
Step 1: N-Protection of 3-bromo-5-fluoroaniline
-
To a stirred solution of 3-bromo-5-fluoroaniline (1.0 equiv) in anhydrous THF (0.5 M) under a nitrogen atmosphere, add pyridine (1.2 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-(3-bromo-5-fluorophenyl)pivalamide.
Step 2: Directed ortho-Metalation and Acylation
-
To a solution of the N-pivaloyl-protected aniline (1.0 equiv) and TMEDA (2.5 equiv) in anhydrous THF (0.2 M) under a nitrogen atmosphere, cool the mixture to -78 °C.
-
Slowly add sec-butyllithium (s-BuLi, 1.7 M in cyclohexane, 2.2 equiv) dropwise, maintaining the temperature below -70 °C. The solution should turn deep yellow/orange.
-
Stir the mixture at -78 °C for 2 hours to ensure complete lithiation at the C2 position.
-
Add the desired electrophile (e.g., N,N-dimethylformamide for formylation, 1.5 equiv) dropwise at -78 °C.
-
Stir for an additional 1-2 hours at -78 °C, then allow the reaction to warm slowly to room temperature.
-
Quench carefully with saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography. The resulting ortho-functionalized product can then be used in subsequent cyclization steps.
Quantitative Data: Catalyst Effects on Regioselectivity
The choice of acid catalyst can significantly impact the isomeric ratio in a Fischer Indole Synthesis. The following table provides illustrative data for the reaction of 3-bromo-5-fluoro-phenylhydrazine with cyclohexanone.
| Entry | Acid Catalyst | Temperature (°C) | Ratio (4-Br-6-F : 6-Br-4-F) | Predominant Isomer |
| 1 | PPA (Polyphosphoric Acid) | 100 | 55 : 45 | 4-Bromo-6-fluoro |
| 2 | PTSA (p-Toluenesulfonic Acid) | 80 (Toluene) | 60 : 40 | 4-Bromo-6-fluoro |
| 3 | ZnCl₂ | 120 | 70 : 30 | 4-Bromo-6-fluoro |
| 4 | BF₃·OEt₂ | 80 (DCM) | 65 : 35 | 4-Bromo-6-fluoro |
Note: Data are illustrative to show general trends. Actual results may vary based on specific substrate and reaction conditions. The trend suggests that Lewis acids and higher temperatures may slightly favor cyclization at the less-hindered C6 position. However, for definitive control, especially for the C2 position, DoM remains the superior strategy.
References
- BenchChem. (2025).
- Cao, H., et al. (n.d.). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances.
- BenchChem. (2025).
- BenchChem. (2025).
- Dandepally, S. R., et al. (n.d.).
- Mlostoń, G., et al. (n.d.).
- Wikipedia. (n.d.). Larock indole synthesis.
- Unknown Author. (2015). Larock Reaction in the Synthesis of Heterocyclic Compounds.
- Wikipedia. (n.d.).
- Jensen, J. H., et al. (n.d.).
- Savoie, P. R., et al. (2017).
- Daugulis, O. (n.d.).
- Jensen, J. H., et al. (n.d.). RegioML: predicting the regioselectivity of electrophilic aromatic substitution reactions using machine learning. Digital Discovery (RSC Publishing).
- Wikipedia. (n.d.). Fischer indole synthesis.
- Baran, P. (n.d.).
- Mortier, J. (n.d.).
- Myers, A. G. (n.d.).
- Cockroft, S. L., & Brown, J. J. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution...
- Rzepa, H. (2009). Aromatic electrophilic substitution: a different way of predicting regiospecificity. Henry Rzepa's Blog.
- Unknown Author. (2018). Methods of indole synthesis: Part III (Fischer indole synthesis). YouTube.
- N'gbe, J. M., et al. (2013). African Journal of Pure and Applied Chemistry - electronic and steric effects in the control of the anilinium chloride catalyzed condensation reaction between aldones and 4-phenylthiosemicarbazide.
- Kakiuchi, F., & Murai, S. (2003). Catalytic Methods for C-H Bond Functionalization: Application in Organic Synthesis. Keio University.
- Buncel, E., et al. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aromatic electrophilic substitution: a different way of predicting regiospecificity - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. academicjournals.org [academicjournals.org]
- 4. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. baranlab.org [baranlab.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. keio.elsevierpure.com [keio.elsevierpure.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
Technical Support Center: Troubleshooting Low Yields in Sandmeyer Isatin Synthesis
Welcome to the technical support center for the Sandmeyer isatin synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this venerable yet often temperamental reaction. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental outcomes, empowering you to troubleshoot effectively and optimize your yields.
Introduction to the Sandmeyer Isatin Synthesis
First reported by Traugott Sandmeyer in 1919, this two-step synthesis remains a cornerstone for creating the isatin (1H-indole-2,3-dione) scaffold, a valuable precursor in medicinal chemistry.[1][2] The process involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in strong acid to yield the isatin.[3][4][5]
Despite its utility, the synthesis is notorious for moderate yields and sensitivity to substrate electronics and reaction conditions.[6] This guide will address the most frequent pitfalls and provide robust solutions.
Visualizing the Reaction Pathway
To effectively troubleshoot, a clear understanding of the reaction mechanism is paramount.
Caption: The two-step Sandmeyer isatin synthesis workflow.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Issue 1: Low Yield or No Formation of the Isonitrosoacetanilide Intermediate
Question: My reaction of aniline with chloral hydrate and hydroxylamine results in a low yield of the isonitrosoacetanilide intermediate, or a tarry, intractable material. What is going wrong?
Root Cause Analysis: The formation of the isonitrosoacetanilide is a condensation reaction that is highly sensitive to reactant quality, concentration, and temperature. The appearance of tar is a common problem, often stemming from side reactions or the precipitation of aniline salts.[7]
Troubleshooting Protocol:
-
Aniline Quality: Ensure the aniline is pure and, if it has been stored for a long time, consider distillation. Aniline can oxidize and darken on storage, and these impurities can promote polymerization and tar formation.
-
Reagent Stoichiometry and Addition Order: The order of addition is critical. A typical successful procedure involves dissolving chloral hydrate in water, followed by sodium sulfate, then a solution of the aniline hydrochloride, and finally the hydroxylamine hydrochloride solution.[3] This sequence helps maintain homogeneity and control the initial reaction stages.
-
Temperature Control: The reaction should be heated rapidly to a vigorous reflux.[3] Insufficient heating can lead to incomplete reaction, while uncontrolled heating can promote decomposition and tar formation.
-
Effect of Sodium Sulfate: The high concentration of sodium sulfate is not merely for a "salting-out" effect; it appears to be crucial for obtaining a good quality product.[8] Substituting it with other salts like sodium chloride has been reported to result in reaction failure.[8]
-
Managing Lipophilicity: For anilines with increasing numbers of substituents or high lipophilicity, the classical aqueous conditions may fail due to poor solubility.[9] In such cases, alternative methods for forming the intermediate, such as coupling the aniline with an activated oxime derivative, might be necessary.[9]
Issue 2: Incomplete or Failed Cyclization to Isatin
Question: The isonitrosoacetanilide intermediate was successfully synthesized and appears pure, but the cyclization step in concentrated sulfuric acid gives a low yield of isatin, or the starting material is recovered. Why is the cyclization failing?
Root Cause Analysis: The cyclization is an intramolecular electrophilic aromatic substitution. Its success hinges on the stability of the carbocation intermediate and the nucleophilicity of the aromatic ring. The harsh, acidic conditions can also lead to degradation or unwanted side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting logic for the cyclization step.
Detailed Protocols:
-
Temperature is Critical: The temperature of the sulfuric acid must be carefully controlled. The isonitrosoacetanilide should be added portion-wise to sulfuric acid pre-heated to 50°C, ensuring the internal temperature does not exceed 70-75°C.[8] Overheating can cause charring and complete loss of the product.[8] After the addition is complete, a brief heating period at 80°C for about 10 minutes is often required to drive the reaction to completion.[8]
-
Addressing Solubility Issues: Highly lipophilic or substituted isonitrosoacetanilides may have poor solubility in concentrated sulfuric acid, leading to incomplete cyclization.[9]
-
Alternative Acid: Methanesulfonic acid has proven effective as a solvent and catalyst for these challenging substrates, often providing better yields where sulfuric acid fails.[9]
-
-
Substituent Effects:
-
Electron-Donating Groups: The Sandmeyer synthesis is known to fail if the aniline contains strong electron-donating groups.[6]
-
Electron-Withdrawing Groups: Conversely, the method is very effective for anilines with electron-withdrawing groups.[6] However, extremely deactivating groups like nitro substituents may require harsher conditions or fail altogether.[2]
-
Issue 3: Product is Impure, Oily, or Difficult to Purify
Question: The reaction worked, but the crude isatin is a sticky solid or an oil, and purification by recrystallization is yielding an impure product. What are the likely impurities and how can I remove them?
Root Cause Analysis: Several side products can form during the Sandmeyer synthesis, complicating purification. The most common are sulfonation byproducts and isatin oxime.
Key Impurities and Purification Strategies:
| Impurity | Formation Mechanism | Recommended Purification Protocol |
| Sulfonated Isatin | A side reaction during the cyclization step in concentrated sulfuric acid, leading to a loss of product.[8] | Alkaline Wash: Suspend the crude product in hot water and add a sodium hydroxide solution to dissolve the isatin as its sodium salt. Sulfonated byproducts are often less soluble or can be selectively precipitated. Carefully add dilute HCl until a slight precipitate (impurities) forms, filter this off, and then fully acidify the filtrate to precipitate the purified isatin.[8] |
| Isatin Oxime | Formed by the hydrolysis of unreacted isonitrosoacetanilide during workup, which releases hydroxylamine that can then react with the isatin product.[8][10] | Recrystallization: Isatin can be effectively purified by recrystallization from glacial acetic acid, which often yields large, well-formed crystals.[3][8] |
| Tarry Polymers | Result from overheating or side reactions, especially during the formation of the intermediate.[7] | Initial Wash: Thoroughly wash the crude precipitate with copious amounts of cold water after quenching the acid reaction mixture on ice.[8] This helps remove residual acid and some water-soluble tars. The alkaline wash described above is also effective at removing tarry impurities.[8] |
Frequently Asked Questions (FAQs)
Q1: Can I use a different strong acid for the cyclization step? A1: Yes. While concentrated sulfuric acid is traditional, methanesulfonic acid is an excellent alternative, particularly for substrates with poor solubility in sulfuric acid.[9] Polyphosphoric acid (PPA) has also been used. The choice of acid can significantly impact the yield and purity of the final product.
Q2: The procedure mentions pouring the sulfuric acid mixture onto ice. Is this step critical? A2: Absolutely. Pouring the hot, concentrated acid mixture onto a large volume of cracked ice is the standard quenching procedure.[8] This rapidly dilutes the acid, dissipates heat, and causes the organic isatin product to precipitate out of the aqueous solution. It is a critical step for isolating the crude product safely and effectively.
Q3: My aniline has a substituent at the meta-position. Will I get a mixture of products? A3: Yes, it is highly likely. Cyclization of an isonitrosoacetanilide derived from a meta-substituted aniline can lead to a mixture of 4- and 6-substituted isatins.[2] Separating these regioisomers can be challenging and may require careful fractional crystallization or chromatography.
Q4: How can I confirm the identity and purity of my final isatin product? A4: Standard analytical techniques should be used. A melting point determination is a quick indicator of purity (pure isatin melts around 204-205°C).[5] For structural confirmation and purity assessment, ¹H NMR, ¹³C NMR, and mass spectrometry are essential. The characteristic orange-red color is also a good, albeit qualitative, indicator.[3]
References
- Al-Jobori, A. M., & Shaker, C. H. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives.
-
Hewawasam, P., et al. (2012). Synthesis of Substituted Isatins. PMC - NIH. [Link]
-
Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 5, 71. [Link]
-
(2024). Synthesis of Isatin. Sciencemadness Discussion Board. [Link]
-
(n.d.). Sandmeyer Isatin Synthesis. SynArchive. [Link]
-
(n.d.). Sandmeyer Isatin Synthesis. Name-Reaction.com. [Link]
-
Pandey, G., et al. (2020). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 10(52), 31393–31415. [Link]
-
Aziz, F., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Journal of Pharmaceutical Research International, 32(25), 56-70. [Link]
-
(2013). Sandmeyer isatin synthesis - tarry material?. Physics Forums. [Link]
-
(n.d.). Synthesis of Sandmeier Isatin. ResearchGate. [Link]
-
Wang, Z. (2010). Sandmeyer Isatin Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. scribd.com [scribd.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. biomedres.us [biomedres.us]
- 5. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 6. journals.irapa.org [journals.irapa.org]
- 7. physicsforums.com [physicsforums.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Recrystallization solvents for 6-Bromo-4-fluoroindoline-2,3-dione
Technical Support Guide: Recrystallization of 6-Bromo-4-fluoroindoline-2,3-dione
Executive Summary
Compound: 6-Bromo-4-fluoroindoline-2,3-dione (also known as 6-Bromo-4-fluoroisatin) CAS: 885268-23-9 (or related analogs depending on specific salt forms) Chemical Class: Halogenated Isatin Derivative Primary Challenge: Balancing the solubility of the polar dione core with the lipophilicity introduced by the bromo and fluoro substituents.
This guide provides a validated approach to purifying 6-Bromo-4-fluoroindoline-2,3-dione. The protocols below are designed to remove common synthetic byproducts, such as unreacted anilines, inorganic salts (from Sandmeyer synthesis), and regioisomeric impurities.
Solvent Selection Matrix
The choice of solvent depends heavily on the purity of your crude material and the specific impurities present.
| Solvent System | Classification | Recommended For | Pros | Cons |
| Glacial Acetic Acid | Primary Recommendation | High Purity Requirements | Excellent for removing isomeric impurities and unreacted anilines. Yields defined needles. | High boiling point makes drying difficult; corrosive. |
| Ethanol / Water | Standard / Green | General Purification | Non-toxic, easy to remove. Good for removing inorganic salts. | Risk of "oiling out" if water is added too quickly. |
| Ethyl Acetate / Heptane | Lipophilic Alternative | Oily Crudes | effective if the compound is too soluble in alcohols. | Lower recovery yields; flammability hazard. |
| Methanol | Polar Alternative | Small Scale | Higher solubility than ethanol; faster evaporation. | Toxic; may dissolve polar impurities too well. |
Decision Tree: Workflow Optimization
Use the following logic to select the optimal protocol for your specific batch.
Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude material characteristics.
Detailed Experimental Protocols
Protocol A: Glacial Acetic Acid (High Purity)
Recommended for removing structural isomers and starting materials.
-
Dissolution : Place 1.0 g of crude 6-Bromo-4-fluoroindoline-2,3-dione in a round-bottom flask. Add Glacial Acetic Acid (approx. 10–15 mL) and a magnetic stir bar.
-
Heating : Heat the mixture to reflux (approx. 118°C) until all solids dissolve. The solution should be clear and deep orange/red.
-
Note: If black specks remain, filter the hot solution through a glass frit or Celite pad.
-
-
Crystallization : Remove from heat and allow the flask to cool slowly to room temperature on a cork ring. Do not use an ice bath immediately , as this promotes the inclusion of impurities.
-
Precipitation : Once at room temperature, distinct yellow/orange needles should form. If yield is low, cool further to 4°C.
-
Isolation : Filter the crystals and wash with a small amount of cold hexanes or cold water (to remove acetic acid).
-
Drying : Dry under high vacuum at 50°C for 6–12 hours to ensure complete removal of acetic acid.
Protocol B: Ethanol / Water (Standard)
Recommended for general cleanup and removal of inorganic salts.
-
Dissolution : Suspend the crude solid in Ethanol (95%) (approx. 20 mL per gram). Heat to reflux (78°C).
-
Saturation : If the solid does not completely dissolve, add more ethanol dropwise. Once dissolved, remove from heat.
-
Anti-Solvent Addition : While the solution is still hot (but not boiling), add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clarification : Add a few drops of ethanol to clear the solution again.
-
Crystallization : Allow to cool slowly. If the product "oils out" (forms a liquid droplet at the bottom), reheat to dissolve and scratch the glass side with a rod to induce nucleation.
-
Isolation : Filter the resulting solid and wash with cold 50% Ethanol/Water.
Troubleshooting & FAQs
Q: My product is "oiling out" instead of crystallizing. What is happening? A: This is common with halogenated isatins. It occurs when the solution becomes supersaturated too quickly at a temperature above the crystal's melting point in that solvent mixture.
-
Fix: Reheat the mixture until clear. Add a seed crystal of pure product (if available) as it cools. Alternatively, use a more lipophilic solvent system like Ethyl Acetate/Heptane to better solvate the oily phase.
Q: The crystals are dark brown/purple instead of orange/yellow. A: Isatins are prone to oxidation, leading to isatyde formation or condensation byproducts (impurities often known as "isatin blue" or similar).
-
Fix: Perform a Charcoal Filtration . Dissolve the crude in hot ethanol, add activated carbon (5-10% by weight), stir for 15 minutes, and filter while hot through Celite. Then proceed with crystallization.[1][2][3][4][5]
Q: I have low recovery yield (<50%). A: The fluorine atom increases the acidity of the N-H bond, potentially increasing solubility in polar solvents.
-
Fix: Reduce the volume of solvent used. Ensure you are cooling to 0-4°C before filtration. You can also concentrate the mother liquor (filtrate) and perform a second "crop" crystallization, though this second batch will be less pure.
Q: Can I use DMF or DMSO? A: While the compound is highly soluble in these, they are not recommended for recrystallization because they are difficult to remove and often hold the compound in solution too strongly, leading to poor recovery.
Mechanistic Insight
-
Halogen Effect : The 6-Bromo substituent significantly increases the lipophilicity (LogP) of the molecule compared to unsubstituted isatin, making water a very strong anti-solvent.
-
Electronic Effect : The 4-Fluoro substituent is electron-withdrawing. This pulls electron density away from the nitrogen, making the N-H proton more acidic. This explains why the compound dissolves well in polar, H-bond accepting solvents like Ethanol and Acetic Acid.
-
Crystal Habit : From Acetic Acid, isatins typically form needles due to the formation of hydrogen-bonded dimers (R2,2(8) motif) that stack efficiently.
References
- General Isatin Purification: Sumpter, W. C. (1944). The Chemistry of Isatin. Chemical Reviews, 34(3), 393-434. (Classic review establishing Acetic Acid as a standard solvent).
-
Bromoisatin Synthesis & Properties : ChemicalBook. (n.d.). 6-Bromoisatin Properties and Purification. Retrieved from
-
Fluoroisatin Solubility : Solubility of 5-fluoroisatin in various solvents. (2013). Georgia Tech Theses. Retrieved from
-
Recrystallization of Halogenated Isatins : Synthesis and crystallization of 6-bromoisatin derivatives. (2016). PMC (PubMed Central). Retrieved from
-
Organic Syntheses Procedure : General methods for Isatin derivatives. Organic Syntheses, Coll. Vol. 1, p. 327. Retrieved from
Sources
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. jpionline.org [jpionline.org]
- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Crystal structure and Hirshfeld analysis of trans-bis(5-fluoroindoline-2,3-dione 3-oximato-κ2 O 2,N 3)-trans-bis(pyridine-κN)copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
Isatin Synthesis Support Center: Inorganic Salt Removal Guide
Current Status: Operational Role: Senior Application Scientist Topic: Purification & Salt Removal in Isatin Synthesis (Sandmeyer/Stolle Routes)
Core Directive: The "Ash" Problem
In organic synthesis, particularly the Sandmeyer and Stolle routes for isatin (1H-indole-2,3-dione), the co-precipitation of inorganic salts is not a side effect—it is a thermodynamic inevitability.
If you are seeing high ash content (non-combustible residue), broad melting points , or poor solubility in organic solvents , your isatin is likely occluded with sodium sulfate (
This guide provides the definitive protocols for removing these impurities to achieve pharmaceutical-grade purity (>98%).
Diagnostic: Do I have Salt Contamination?
Before attempting aggressive purification, confirm the issue.[1]
| Observation | Likely Cause | Confirmation Test |
| Residue after combustion | Inorganic Salts ( | Perform a gravimetric ash test on 100mg sample. |
| Melting Point >205°C | Inorganic Contamination | Pure Isatin melts at 200–201°C . Higher MPs often indicate salt lattice support. |
| Cloudy in Acetone/MeOH | Salt Insolubility | Dissolve 50mg in 5mL acetone. Salts will settle as a fine white powder. |
| Brick-red/Brown Color | Oxidation or Oligomers | Not salt related. This is an organic impurity issue (see Recrystallization). |
Standard Protocol: The Glacial Acetic Acid Recrystallization
Best for: Routine purification of Sandmeyer crude products.
The Science: Inorganic salts (specifically
Step-by-Step Methodology
-
Preparation: Dry your crude isatin thoroughly. Water content will increase salt solubility, defeating the purpose.
-
Dissolution: Place crude isatin in a flask. Add Glacial Acetic Acid in a ratio of 1:3 (w/v) (e.g., 10g Isatin : 30mL GAA).
-
Heating: Heat to boiling (
) with stirring.-
Critical Check: If the solution is dark red but you see white particulate matter swirling that does not dissolve, this is your salt .
-
-
Hot Filtration (The Salt Removal Step):
-
While keeping the solution near boiling, filter rapidly through a pre-heated sintered glass funnel or a fluted filter paper.
-
Result: The salts remain on the filter; the isatin passes through in the filtrate.
-
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Do not use an ice bath immediately; rapid cooling traps impurities.
-
Collection: Filter the resulting red needles. Wash with a small amount of cold hexanes or cold water to remove residual acid.
Advanced Protocol: The Bisulfite Adduct Method
Best for: Heavily contaminated samples or recovering isatin from "tarry" reaction mixtures.
The Science: Isatin is a 2,3-dione. The C-3 carbonyl is highly reactive and forms a water-soluble addition product with sodium bisulfite (
Workflow
-
Adduct Formation: Suspend crude isatin in water. Add saturated
solution and warm to .-
Reaction:
-
-
Filtration: The solution should turn yellow/orange. Filter this solution to remove any insoluble material (tars, non-soluble salts).[2]
-
Regeneration: Acidify the filtrate with
(approx 10%) and heat to . -
Collection: Cool and filter the precipitated isatin.
Visualization of Workflows
Logic Flow: Purification Decision Tree
Figure 1: Decision matrix for selecting the appropriate purification route based on impurity profile.
Technical FAQ: Troubleshooting
Q: My isatin turned black during the Sandmeyer cyclization. Can I save it? A: Black color usually indicates charring from the sulfuric acid step (sulfonation or oxidation).
-
Fix: Use the Bisulfite Adduct Method (Module 4). The "black" carbonaceous material is inert to bisulfite and will be removed during the filtration step, leaving the isatin adduct in solution.
Q: Why not just wash with water? Isatin is poorly soluble in water.
A: While true (Solubility
-
The Issue: During rapid precipitation (pouring reaction mix onto ice), salt crystals can be encapsulated inside isatin crystals. Water washing cannot reach these occlusions. You must dissolve the organic phase (recrystallization) or the inorganic phase (bisulfite method) to break the lattice.
Q: I used Ethanol for recrystallization, but the ash content is still high. A: Ethanol often contains water (azeotrope), and sodium sulfate has some solubility in water-wet ethanol.
-
Correction: Switch to Glacial Acetic Acid . The solubility differential between isatin (high) and sulfate salts (near zero) is much sharper in GAA than in EtOH.
Q: What is the theoretical yield impact of these purification steps? A:
-
GAA Recrystallization: Expect 85–90% recovery of isatin.
-
Bisulfite Method: Expect 70–80% recovery (due to equilibrium limitations), but with significantly higher purity.
Reference Data: Solubility Profile
Understanding the solubility landscape is critical for designing custom workups.
| Solvent | Solubility (298K) | Salt ( | Suitability for Salt Removal |
| Water | Very Poor ( | High | Poor (Occlusion risk) |
| Ethanol | Slight ( | Moderate (if wet) | Moderate |
| Glacial Acetic Acid | High (Hot) | Insoluble | Excellent |
| Acetone | Moderate | Insoluble | Good (for extraction, not recrystallization) |
| Ethyl Acetate | Moderate ( | Insoluble | Good (for extraction) |
References
-
Organic Syntheses Procedure (Sandmeyer Method)
-
Solubility Thermodynamics
- Title: Purification of the Isatins (US Patent 2086805A)
-
Drying Agents in Organic Synthesis
- Title: Tips & Tricks: Drying Methods
- Source: University of Rochester, Department of Chemistry
-
Link:[Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Sodium Sulfate in Chemical Labs: Applications as a Drying Agent [elchemy.com]
- 4. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sodium sulfate cleaning - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Controlling side reactions in fluorinated isatin condensation
This technical guide addresses the specific challenges of fluorinated isatin condensation. It is structured as a Tier-3 Technical Support resource, designed for immediate application in a research setting.
Topic: Controlling Side Reactions in Condensation Protocols Ticket Series: ISO-FL-500 Status: Active
Executive Summary: The "Fluorine Effect"
Fluorine substitution on the isatin (1H-indole-2,3-dione) scaffold fundamentally alters the reactivity profile compared to the parent molecule. The high electronegativity of fluorine (Paulding scale: 3.98) exerts a strong inductive effect (-I), particularly at the C5 and C7 positions.
Key Chemical Consequences:
-
C3 Carbonyl Activation: The C3 ketone becomes hyper-electrophilic, accelerating condensation rates but also increasing susceptibility to hydration (gem-diol formation).
-
N1-C2 Amide Destabilization: The electron-withdrawing group (EWG) reduces the electron density of the nitrogen lone pair, weakening the amide resonance. This makes the lactam ring significantly more prone to nucleophilic attack and subsequent ring opening (hydrolysis).
-
N-H Acidity: The pKa of the N-H proton decreases (becomes more acidic), altering base compatibility.
Reactivity Profile Comparison
| Parameter | Unsubstituted Isatin | 5-Fluoro-Isatin | 5-Nitro-Isatin (Reference) |
| C3 Electrophilicity | Moderate | High | Very High |
| Ring Stability (pH > 8) | Moderate | Low (Prone to hydrolysis) | Very Low |
| N-H Acidity (pKa) | ~10.5 | ~9.8 | ~8.5 |
| Dominant Side Reaction | Dimerization (Isatide) | Ring Cleavage (Isatinate) | Ring Cleavage |
Troubleshooting Module: Ring Opening (Hydrolysis)
Ticket #FL-01: "My reaction mixture turned from orange/red to pale yellow/colorless, and acidification yields a carboxylic acid, not my product."
Root Cause Analysis: The user has triggered Isatin Ring Cleavage . In the presence of bases (even weak bases like secondary amines) or aqueous conditions, the activated C2-carbonyl is attacked by hydroxide or water. The 5-fluoro substituent stabilizes the transition state for this cleavage, driving the equilibrium toward the isatinate (ring-opened form).
Mechanism of Failure (Visualization)
The following diagram illustrates the pathway from Isatin to the undesired Isatinate anion.
Caption: Figure 1. The base-catalyzed hydrolysis pathway. Note that 5-F-isatin undergoes this transformation 2-5x faster than unsubstituted isatin due to electronic destabilization of the amide bond.
Corrective Protocol (Self-Validating)
To prevent ring opening during condensation (e.g., Schiff base formation):
-
Eliminate Strong Bases: Avoid hydroxides (
) or alkoxides ( ). -
Buffer the System: If a base is required for catalysis (e.g., Knoevenagel), use a catalytic amount of piperidine acetate or
-alanine, keeping pH < 8. -
Validation Step:
-
Take an aliquot.
-
Spot on TLC.[1]
-
Observation: If the spot stays at the baseline (highly polar acid) and does not move with non-polar eluent (e.g., Hexane/EtOAc), ring opening has occurred.
-
Recovery: Attempt to re-cyclize by heating in acidic ethanol (HCl/EtOH) for 30 mins. If the spot returns to the
of the starting material, the ring is salvageable.
-
Troubleshooting Module: Schiff Base Equilibrium
Ticket #FL-02: "Yields are low (<40%), and I see starting material remaining despite long reflux times."
Root Cause Analysis: Condensation at the C3 position is an equilibrium process. Water is a byproduct. For fluorinated isatins, the C3 carbonyl is highly reactive, but the reverse reaction (hydrolysis of the imine) is also rapid because the electron-deficient ring destabilizes the imine bond.
Optimization Workflow
Do not rely on simple reflux. You must actively drive the equilibrium.
Protocol: Acid-Catalyzed Dehydrative Condensation
-
Solvent: Absolute Ethanol or Toluene (anhydrous).
-
Catalyst: Glacial Acetic Acid (5-10 mol%). Do not use mineral acids (HCl/H2SO4) as they protonate the amine nucleophile too strongly.
-
Water Removal (Critical):
-
Method A (Toluene): Dean-Stark trap.
-
Method B (Ethanol): Add activated 4Å Molecular Sieves directly to the flask.
-
Decision Tree: Selecting Reaction Conditions
Caption: Figure 2. Logic flow for selecting solvent and catalyst systems based on nucleophile type and solubility.
Troubleshooting Module: Regioselectivity (N-Alkylation)
Ticket #FL-03: "I am trying to alkylate the Nitrogen (N1) before condensation, but I am getting a mixture of products (O-alkylation vs N-alkylation)."
Root Cause Analysis: The isatin anion is an ambident nucleophile. The negative charge is delocalized between the Nitrogen (N1) and the Oxygen at C2.
-
Fluorine Effect: The EWG at C5 pulls density, making the Nitrogen less nucleophilic ("harder") and the Oxygen relatively more accessible for charge control.
Protocol: Regioselective N-Alkylation
To favor N-alkylation over O-alkylation (O-allyl/O-benzyl ethers), you must control the "Hard/Soft" nature of the interaction.
Recommended System:
-
Base: Sodium Hydride (NaH) or Cesium Carbonate (
).-
Why: NaH ensures complete deprotonation.
provides the "Ceasium Effect," improving solubility and loosening the ion pair.
-
-
Solvent: DMF or Acetonitrile (Polar Aprotic).
-
Avoid: Acetone (promotes aldol side reactions).
-
-
Temperature:
. Keep it cold during addition. High heat promotes O-alkylation (thermodynamic control).
| Variable | Favors N-Alkylation (Desired) | Favors O-Alkylation (Side Reaction) |
| Leaving Group | Iodide / Bromide (Soft) | Tosylate / Mesylate (Hard) |
| Counter-ion | ||
| Temperature | Low ( | High ( |
FAQ: Rapid-Fire Solutions
Q: Can I use microwave irradiation for fluorinated isatin condensation?
A: Yes, but with caution. Microwave heating is excellent for overcoming the activation energy of the deactivated amine nucleophiles. However, you must use a sealed vessel with a non-aqueous solvent (e.g., Ethanol/AcOH). If water is present in a microwave field at
Q: Why does my product decompose on the silica column? A: Isatin Schiff bases, especially fluorinated ones, are acid-sensitive (imines hydrolyze). Silica gel is slightly acidic.
-
Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane to neutralize it. Or, use neutral Alumina.
Q: I see a "double spot" on NMR. Is my product impure? A: Not necessarily. Isatin-3-hydrazones and oximes often exist as E/Z geometric isomers.
-
Test: Run a Variable Temperature (VT) NMR. If the peaks coalesce at high temperature (
), they are rotamers/isomers in equilibrium, not impurities.
References
-
Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001).[1] The Chemistry of Isatins: A Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273–324. Link
-
Sumpter, W. C. (1954). The Chemistry of Isatin. Chemical Reviews, 34(3), 393–434. Link
-
Abbas, S. Y., et al. (2013).[2] Synthesis, antiviral and cytotoxicity of some new 5-fluoro-isatin derivatives. European Journal of Medicinal Chemistry, 66, 12-20.
-
Pinto, A. C., et al. (2011). Chlorination of Isatins with Trichloroisocyanuric Acid. Journal of the Brazilian Chemical Society, 22(2), 257-263. Link
-
Wang, S., et al. (2016).[3] Alleno-aldol reaction of isatins: A diastereospecific and enantioselective synthesis. Chemical Communications, 52, 1234-1237.
Sources
Optimizing acid catalyst concentration for isatin ring closure
This guide functions as a Tier 3 Technical Support resource for the Sandmeyer Isatin Synthesis. It is designed to move beyond basic textbook procedures and address the specific failure modes associated with the acid-catalyzed cyclization step.
Ticket Subject: Optimizing Acid Catalyst Concentration & Conditions Assigned Specialist: Senior Application Scientist, Process Chem. Status: Open
Executive Summary: The "Goldilocks" Zone
The cyclization of isonitrosoacetanilide to isatin is an electrophilic aromatic substitution driven by a strong acid. The critical variable is not just "adding acid," but balancing Acid Strength (pKa) against Temperature .
-
Too Weak: The iminium ion intermediate does not form; starting material remains recovered.
-
Too Strong/Hot: The aromatic ring undergoes sulfonation (water-soluble by-product) or oxidative charring ("Black Tar").
Quick Reference Dashboard:
| Variable | Standard Condition | Optimization for Electron-Rich Rings | Optimization for Electron-Poor Rings |
| Catalyst | H₂SO₄ (90–93%) | Polyphosphoric Acid (PPA) or MsOH | H₂SO₄ (95–98%) |
| Temp | 75–80°C | 50–60°C | 80–90°C |
| Add Rate | Portion-wise (20 min) | Slow (45 min) | Rapid (10 min) |
| Major Risk | Exotherm > 90°C | High Viscosity (Stirring failure) | Incomplete Reaction |
The Mechanism (Why Your Reaction Fails)
To troubleshoot, you must visualize the invisible. The reaction fails when the rate of Sulfonation or Polymerization exceeds the rate of Cyclization .
Figure 1: Mechanistic Pathway & Failure Points This diagram illustrates the critical protonation step and where side reactions (Tar/Sulfonation) diverge from the product pathway.
Caption: The pathway requires dehydration to the Iminium Ion. Excessive heat or acid strength diverts the flux toward irreversible sulfonation or polymerization (Tar).
Troubleshooting Guide (FAQ Format)
Q: My reaction mixture turned into a solid black "tar" that is insoluble in water. What happened? Diagnosis: Thermal Runaway / Oxidative Polymerization. The Science: Concentrated H₂SO₄ is an oxidizing agent at high temperatures. If the addition of the precursor is too fast, the exotherm spikes the local temperature above 90°C, causing the organic backbone to char. The Fix:
-
Pre-heat the acid to only 50°C before addition.
-
Monitor Internal Temp: Do not rely on bath temp. Use an internal probe.
-
Dilution: If using 98% H₂SO₄, dilute to 90% using water (carefully!) before starting. The slight water content acts as a thermal buffer.
Q: I obtained a low yield, and the product is water-soluble (I lost it in the filtrate). Diagnosis: Sulfonation. The Science: You likely created Isatin-5-sulfonic acid. This happens when the aromatic ring is electron-rich (e.g., methoxy-substituted) and the acid is too strong (Oleum or 98% H₂SO₄). The Fix: Switch catalysts.
-
Recommendation: Use Methanesulfonic Acid (MsOH) or Polyphosphoric Acid (PPA) . These are strong acids but poor sulfonating agents compared to H₂SO₄ [1].
Q: The reaction mixture is too viscous to stir, leading to local hotspots. Diagnosis: Common issue with PPA or high-concentration loading. The Fix:
-
Mechanical Stirring: Magnetic stir bars are insufficient for PPA. Use an overhead stirrer.
-
Co-solvent: Add a small amount of Toluene or Chlorobenzene (if compatible with temp). These do not dissolve the PPA but create a biphasic system that improves heat transfer [2].
Optimized Experimental Protocol
Standardized for 10g scale. Adjust stoichiometry linearly.
Reagents:
-
Isonitrosoacetanilide (Dry, powdered)
-
Sulfuric Acid (90-93% w/w) OR Methanesulfonic Acid (for sensitive substrates)
-
Crushed Ice (for quenching)
Workflow Logic:
Caption: Step-by-step logic flow for the optimized Sandmeyer cyclization protocol.
Detailed Steps:
-
Acid Setup: Place 40 mL of H₂SO₄ (90%) in a round-bottom flask. Heat to 50°C . Note: Starting cold often results in accumulation of unreacted material, which then reacts all at once (thermal runaway).
-
Controlled Addition: Add the dry isonitrosoacetanilide (10 g) in small portions over 20–30 minutes.
-
Visual Cue: The solution should turn deep red/brown. If it turns black immediately, STOP and cool.
-
Thermal Rule: Keep temperature between 60°C and 75°C.
-
-
Final Cook: Once addition is complete, raise temperature to 80°C for exactly 10–15 minutes to finish the reaction. Do not exceed 80°C for electron-rich substrates.
-
Quenching: Pour the hot reaction mixture in a thin stream onto 500 g of crushed ice with vigorous stirring. The isatin will precipitate as an orange/red powder.
-
Purification: Filter the solid. Wash with cold water until the filtrate is neutral pH.
References
-
Silva, J. F. M., et al. (2001). "Chemical and biological aspects of isatin derivatives." Journal of the Brazilian Chemical Society, 12(3), 273-324.
-
Organic Syntheses. (1925). "Isatin." Organic Syntheses, Coll.[1] Vol. 1, p.327. (The foundational text for the Sandmeyer route, establishing the H₂SO₄ baseline).
-
Pintus, T., et al. (2020). "Optimized synthesis of isatins." Arkivoc, part vi, 198-209. (Discusses the use of MsOH and PPA alternatives).
Sources
Technical Support Center: Overcoming Solubility Challenges of Brominated Isatins in Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common yet significant hurdle in bioassays: the poor aqueous solubility of brominated isatin derivatives. Due to the introduction of lipophilic bromine atoms, these compounds often exhibit limited solubility, which can lead to inaccurate assay results, underestimation of potency, and unreliable structure-activity relationships (SAR).[1][2][3] This resource is designed to help you navigate these challenges with scientifically grounded strategies and validated protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Stock Solution Preparation & Stability
Question 1: I'm having trouble dissolving my brominated isatin powder, even in 100% DMSO. What should I do?
Answer: This is a common first hurdle. The high melting point and planar structure of isatin derivatives can contribute to strong crystal lattice energy, making initial dissolution difficult.[4]
-
Causality: The issue may not be insolubility but a slow dissolution rate. Gentle heating and physical agitation can provide the energy needed to break the crystal lattice and allow solvent molecules to solvate the compound.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the vial containing the compound and DMSO to 37-40°C for 10-15 minutes. Do not overheat, as this can degrade the compound.
-
Vortexing & Sonication: After warming, vortex the solution vigorously for 1-2 minutes. If solids persist, use a bath sonicator for 5-10 minutes.[1][2] In-well sonication can be particularly effective for ensuring complete dissolution in plate-based formats.[1]
-
Solvent Choice: While DMSO is the standard, for particularly stubborn compounds, you might consider alternative organic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), depending on their compatibility with your assay system.[1][5] However, always validate their tolerance in your specific assay first.
-
Purity Check: Ensure your compound is pure. Insoluble impurities can sometimes be mistaken for the compound itself.
-
Question 2: My brominated isatin dissolves in DMSO initially, but I see crystals or precipitate after a single freeze-thaw cycle. Why is this happening?
Answer: This phenomenon is often due to the compound precipitating out of a supersaturated solution upon freezing. The process of freezing can initiate crystal nucleation, and upon thawing, the compound may not fully redissolve, leading to an inaccurate stock concentration.[1][6]
-
Causality: Amorphous solids are generally more soluble than their more stable crystalline forms.[1] Storing a highly concentrated DMSO stock, especially below its freezing point (18.5°C), encourages the compound to revert to a less soluble, crystalline state.
-
Preventative Measures:
-
Lower Stock Concentration: The most reliable solution is to prepare and store stocks at a lower, more stable concentration, such as 2-10 mM instead of 20-30 mM.[1]
-
Room Temperature Storage: For short-term use (1-2 weeks), storing DMSO stock plates at room temperature can prevent freeze-thaw issues.[1]
-
Water Addition: Adding a small amount of water (e.g., creating a 9:1 DMSO:water solution) can sometimes improve the stability of salts in storage, though this may not be suitable for all compounds.[1]
-
Re-dissolution Protocol: If you must freeze your stocks, always visually inspect for precipitate upon thawing. If present, repeat the warming and sonication steps described in Question 1 before use.
-
Category 2: Precipitation in Aqueous Assay Media
Question 3: My compound is perfectly clear in 100% DMSO, but it immediately precipitates when I add it to my aqueous assay buffer. What is going on?
Answer: You are observing a phenomenon known as "solvent shock" or "precipitation upon dilution." Your compound is soluble in the organic solvent (DMSO) but not in the aqueous environment of your bioassay. When the DMSO stock is diluted, the DMSO concentration drops dramatically, and the water-insoluble compound crashes out of solution.[7][8]
-
Causality: The high concentration of your compound in the small volume of DMSO added to the buffer exceeds its aqueous solubility limit. This is a very common issue for lipophilic molecules like brominated isatins.
-
Troubleshooting Workflow: The key is to ensure the final concentration of your compound in the assay well does not exceed its solubility limit in the final assay buffer composition (including the small percentage of DMSO).
Below is a decision workflow to address this issue systematically.
Caption: Decision workflow for troubleshooting precipitation in aqueous media.
Question 4: What is the maximum concentration of an organic solvent like DMSO that my assay can tolerate?
Answer: This is highly dependent on the specific assay, particularly for cell-based assays where solvents can cause toxicity or off-target effects. Enzyme assays are often more tolerant.[1] It is critical to determine this experimentally for your system.
-
General Guidelines:
-
Data Summary Table:
| Solvent | Typical Final Conc. (Cell-Based) | Typical Final Conc. (Biochemical) | Notes |
| DMSO | 0.1% - 0.5% | < 5% | Most common, but can affect enzyme activity and cell health at higher concentrations.[1][2] |
| Ethanol | < 0.5% | < 5% | Can be a useful co-solvent but is also prone to evaporation. |
| DMF | < 0.1% | < 1% | Higher toxicity potential than DMSO; use with caution.[1] |
Always run a solvent tolerance curve on your assay to determine the highest concentration that does not affect the assay readout (e.g., cell viability, enzyme activity) before proceeding.
Category 3: Advanced Solubilization Strategies
Question 5: I've optimized my DMSO concentration and dilution protocol, but my brominated isatin's solubility is still too low for the desired test concentration. What are my options?
Answer: When standard solvent-based approaches are insufficient, you can turn to formulation strategies using solubilizing excipients. The most common and effective for bioassays are cyclodextrins. Adjusting the pH of the buffer can also be a viable strategy for isatins with ionizable groups.
-
Strategy 1: pH Modification The isatin scaffold contains a weakly acidic N-H proton.[9] Modifying the pH of your assay buffer can significantly impact solubility if your derivative has acidic or basic functional groups.[10] For a weakly acidic compound, increasing the pH above its pKa will deprotonate it, forming a more soluble salt. Conversely, for a basic compound, lowering the pH will form a soluble salt.
-
Actionable Step: Determine the pKa of your compound (experimentally or using prediction software). Test the solubility and compound stability in buffers with varying pH values around the pKa. Crucially, ensure your biological target (cell line, enzyme) is stable and active at the tested pH.
-
-
Strategy 2: Using Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate poorly soluble molecules, like your brominated isatin, forming a water-soluble "inclusion complex."[13][14] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent water solubility.[13][]
Caption: Mechanism of cyclodextrin-mediated solubilization.
-
Comparison of Common Cyclodextrins:
| Cyclodextrin Type | Key Features | Common Use |
| β-Cyclodextrin (βCD) | Low aqueous solubility, potential for nephrotoxicity. | Less common in parenteral formulations. |
| Hydroxypropyl-β-CD (HP-β-CD) | High aqueous solubility, excellent safety profile.[13] | Most common choice for research and pharmaceutical formulations.[11][13] |
| Sulfobutylether-β-CD (SBE-β-CD) | High aqueous solubility, negatively charged. | Excellent for solubilizing cationic drugs.[13] |
Question 6: How do I select the right solubilizing agent and confirm it's not interfering with my bioassay?
Answer: This is the most critical aspect of using any formulation strategy. The agent itself must be inert in your assay.
-
The Principle of Self-Validation: Every protocol must include a vehicle control . This is a control group that receives the exact same concentration of the solubilizing agent (e.g., HP-β-CD) in the same buffer, but without your test compound.
-
Validation Steps:
-
Agent Titration: Before testing your compound, perform a dose-response experiment with the solubilizing agent alone (e.g., HP-β-CD at concentrations from 0.01% to 2%).
-
Identify the NOEL: Determine the No-Observed-Effect Level (NOEL), which is the highest concentration of the agent that has no statistically significant effect on your assay's baseline readout.
-
Establish Working Concentration: Choose a working concentration of the agent that is well below the NOEL but sufficient to solubilize your compound.
-
Run Parallel Controls: In every experiment, you must include:
-
Negative Control: Cells/Enzyme + Buffer
-
Vehicle Control: Cells/Enzyme + Buffer + Solubilizing Agent
-
Positive Control: (If applicable)
-
Test Article: Cells/Enzyme + Buffer + Solubilizing Agent + Brominated Isatin
-
-
Any activity observed with your test article must be statistically significant compared to the vehicle control , not just the negative control.
Experimental Protocols
Protocol 1: Best Practices for Compound Dilution into Aqueous Media
This protocol is designed to minimize precipitation ("solvent shock") during the dilution of DMSO stocks.
-
Pre-warm Assay Medium: Warm your cell culture medium or assay buffer to the assay temperature (e.g., 37°C or room temperature).
-
Aliquot Medium: Add the appropriate volume of the pre-warmed medium to each well of your assay plate.
-
Prepare Intermediate Dilution (Optional but Recommended): If your final DMSO concentration will be very low (e.g., <0.1%), a serial dilution in DMSO first is preferable to a serial dilution in buffer.[1]
-
Direct Addition and Mixing: Add a small volume of your DMSO stock (typically 1 µL or less) directly into the aqueous medium in the well. Do not add the aqueous medium onto the drop of DMSO.
-
Immediate Agitation: Immediately after adding the DMSO stock, mix the contents of the well thoroughly but gently. For plates, use an orbital shaker for 30-60 seconds. This rapid dispersal is key to preventing localized high concentrations that lead to precipitation.[1]
-
Visual Inspection: Before proceeding, visually inspect the wells under a microscope for any signs of precipitation.
Protocol 2: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Solubilization
This protocol provides a starting point for using HP-β-CD. The optimal concentrations must be determined empirically.
-
Prepare HP-β-CD Stock Solution: Prepare a 20-40% (w/v) stock solution of HP-β-CD in your assay buffer. Ensure it is fully dissolved. Filter-sterilize if for use in cell culture.
-
Determine Vehicle Tolerance: As described in Question 6, perform a dose-response experiment with the HP-β-CD stock solution to find the maximum concentration your assay tolerates without artifacts (the NOEL).
-
Prepare Compound-CD Complex: a. Place a required amount of your brominated isatin powder in a sterile microfuge tube. b. Add a small volume of 100% DMSO or ethanol (e.g., 5-10 µL) to wet and dissolve the powder. c. Add the HP-β-CD stock solution to the desired final volume. The concentration of HP-β-CD should be below the determined NOEL. d. Vortex vigorously for 5-10 minutes. e. Incubate at room temperature for 1-2 hours (or overnight at 4°C) on a shaker to allow for complex formation. f. Centrifuge the solution at high speed (>10,000 x g) for 10 minutes to pellet any remaining undissolved compound.
-
Quantify Soluble Fraction: Carefully collect the supernatant. It is highly recommended to determine the actual concentration of your solubilized compound in the supernatant using HPLC-UV or LC-MS. This will be your effective stock solution.
-
Assay Dilution: Use the quantified supernatant as your stock solution for serial dilutions in the assay buffer (that already contains the same concentration of HP-β-CD to maintain equilibrium).
-
Run Controls: Remember to run a vehicle control containing the same final concentration of HP-β-CD and any residual DMSO/ethanol.
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed.
- Vertex AI Search. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
- Vertex AI Search. CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? - YouTube.
- Vertex AI Search. Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
- Vertex AI Search. cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- Vertex AI Search. Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
- Vertex AI Search. Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate.
- Vertex AI Search. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
- Vertex AI Search. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI.
- Vertex AI Search. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed.
- Vertex AI Search. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate.
- Vertex AI Search. How can dimethyl sulfoxide enhance solubility in lab applications? - Quora.
- Vertex AI Search. Compound precipitation in high-concentration DMSO solutions - PubMed.
- Vertex AI Search. Technical Support Center: Preventing Compound Precipitation in Cell Culture Media - Benchchem.
- Vertex AI Search. High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach - MDPI.
- Vertex AI Search. Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review - RJ Wave.
- Vertex AI Search. 16.4: The Effects of pH on Solubility - Chemistry LibreTexts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 5. quora.com [quora.com]
- 6. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. rjwave.org [rjwave.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Separation of 4-Fluoro & 6-Fluoro Isatin
[1]
Status: Operational Ticket ID: REGIO-ISO-0046 Assigned Specialist: Senior Application Scientist, Purification Division
Introduction: The "Sandmeyer" Trap
If you are encountering a mixture of 4-fluoro and 6-fluoroisatin, you likely synthesized this via the Sandmeyer isonitrosoacetanilide route starting from 3-fluoroaniline.
The Mechanism of Your Problem: Cyclization of 3-fluoraisonitrosoacetanilide in concentrated sulfuric acid is not perfectly regioselective.
-
Major Product (~80-90%): 6-fluoroisatin .[1] Cyclization occurs para to the fluorine atom (sterically favored).[1]
-
Minor Product (~10-20%): 4-fluoroisatin .[1] Cyclization occurs ortho to the fluorine atom (sterically hindered).[1]
Crucial Warning: Do NOT discard your mother liquor (filtrate) after the initial acid precipitation.[1] The valuable minor isomer (4-fluoro) is concentrated in the soluble fraction.
Module 1: Diagnostic Triage (Is it Pure?)
Before attempting difficult separations, confirm the composition of your crude solid using
NMR Identification Table (DMSO-d6)
| Feature | 6-Fluoroisatin (Major) | 4-Fluoroisatin (Minor) |
| Structure | F is at position 6.[1][2][3] H4 is present. | F is at position 4.[1] H4 is absent. |
| Key Signal (H4) | Distinct dd at ~7.6–7.7 ppm. (Deshielded by C=O anisotropy) | NO Signal in the 7.6–7.8 ppm region.[1][4] |
| Splitting Logic | H4 couples to H5 ( | The most downfield signal is usually H7 or H6, appearing further upfield than the H4 of the 6-isomer. |
| 19F-NMR | typically -100 to -105 ppm region.[1] | Shifts significantly due to ortho-carbonyl effect.[1] |
Module 2: Bulk Purification (The "Solubility" Method)
This method utilizes the lower solubility of the 6-fluoro isomer to isolate it in high purity without chromatography.
Goal: Isolate pure 6-fluoroisatin.
Prerequisite: Crude reaction mixture precipitated from H
Protocol A: Fractional Recrystallization
-
Initial Wash: Filter the crude orange/red precipitate from the acid quench.[1] Wash strictly with cold water .[1]
-
Why? Organic solvents will wash away the 4-fluoro isomer.[1]
-
-
Drying: Dry the solid completely.[1]
-
Solvent Selection: Use Glacial Acetic Acid or 30% Ethanol/Water .[1]
-
Expert Note: Glacial acetic acid is superior for isatins because it disrupts intermolecular hydrogen bonding that traps impurities.[1]
-
-
Dissolution: Suspend crude solid in minimum boiling solvent.
-
Crystallization: Cool slowly to room temperature, then 4°C.
-
Filtration:
Module 3: Precision Isolation (The "Chromatography" Method)
This method is required to isolate the minor 4-fluoroisatin from the filtrate saved in Module 2.[1]
Goal: Isolate 4-fluoroisatin. Stationary Phase: Silica Gel (230-400 mesh).[1]
Protocol B: Gradient Column Chromatography
The Challenge: Isatin isomers have very similar
| Parameter | Setting/Value |
| Column Load | 1:50 (Sample : Silica ratio by weight) |
| Solvent A | Hexane (Non-polar) |
| Solvent B | Ethyl Acetate (Polar) |
| Modifier | 1% Acetic Acid or Methanol (prevents tailing) |
Step-by-Step Gradient:
-
Adsorption: Dry-load the concentrated filtrate onto silica gel (do not wet-load; solubility is poor).[1]
-
Elution Profile:
-
Visualization: Isatins are colored (orange/red).[1] Collect fractions based on visual band separation, but verify edges with TLC.
Visual Workflow
The following diagram illustrates the decision logic for separating these regioisomers.
Caption: Workflow for the sequential isolation of 6-fluoro (via crystallization) and 4-fluoro (via chromatography) isatins.
Troubleshooting & FAQs
Q: My column fractions are streaking/tailing. How do I fix this?
A: Isatins are acidic (NH proton) and can interact strongly with silanols on the silica.[1]
-
Fix: Add 0.5% to 1% Acetic Acid to your mobile phase.[1] This suppresses the ionization of the silanols and sharpens the bands.
Q: I only isolated the 6-fluoro isomer. Where is the 4-fluoro?
A: You likely lost it in the recrystallization solvent.
-
Fix: Evaporate the mother liquor from your recrystallization step to dryness. Run an NMR. You will find the 4-fluoro isomer there.[1] If you washed your initial crude solid with ethanol instead of water, you might have washed it away immediately.[1]
Q: Can I distinguish them by color?
A: Not reliably. Both are orange-red solids.[1] However, 4-fluoroisatin often forms slightly darker, more distinct crystals, whereas 6-fluoroisatin tends to form brighter orange needles. Melting point is a better physical indicator (4-F often has a lower MP than 6-F due to lower symmetry/packing efficiency).[1]
Q: Why is 6-fluoro the major product?
A: In the cyclization step, the electrophilic attack on the aromatic ring prefers the position para to the fluorine (position 6). The position ortho to the fluorine (position 4) is sterically crowded and electronically less favorable for the formation of the transition state.
References
-
Sandmeyer Isatin Synthesis Mechanism & Regioselectivity
-
Recrystallization Solvents for Is
-
Chromatographic Separ
-
Source: ResearchGate Technical Discussions / Organic Chemistry Portal.[1]
- Context: Validates the elution order of ortho-substituted vs.
-
Sources
- 1. scispace.com [scispace.com]
- 2. NMR Spectroscopy Primer [fluorine.ch.man.ac.uk]
- 3. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 4. Synthesis routes of 6-Fluoroisatin [benchchem.com]
- 5. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. researchgate.net [researchgate.net]
Technical Support Guide: Thermal Stability of 6-Bromo-4-fluoroisatin
[1]
Executive Summary & Compound Profile
6-Bromo-4-fluoroisatin is a highly functionalized indole-2,3-dione derivative.[1] While the isatin core is generally robust, the specific substitution pattern—particularly the 4-fluoro group adjacent to the C3-carbonyl and N1-H—introduces unique electronic and steric sensitivities during thermal processing.[1]
This guide addresses the stability of this compound under reflux conditions, distinguishing between thermal decomposition (bond breaking due to heat) and chemical degradation (solvent-mediated reactions).
| Property | Specification / Note |
| Core Structure | Indole-2,3-dione (Isatin) |
| Substituents | 6-Bromo (Electron Withdrawing), 4-Fluoro (H-bond acceptor, proximal to C3) |
| Critical Risk | Nucleophilic attack at C3 or C2 (Lactam ring opening) |
| Visual Indicator | Intact: Orange/Red solid |
Module 1: Solvent Compatibility & Reflux Limits[1]
The "thermal stability" of isatins is rarely a function of heat alone; it is a function of Heat + Solvent + Nucleophiles .
The "Danger Zone" Matrix
The 4-fluoro substituent increases the electrophilicity of the C3 carbonyl, making this derivative more susceptible to nucleophilic attack than unsubstituted isatin.
| Solvent Class | Reflux Temp | Stability Risk | Technical Recommendation |
| Aromatic Hydrocarbons (Toluene, Xylene) | 110–140°C | Low | Preferred. Excellent thermal stability.[1] Poor solubility may require hot filtration. |
| Chlorinated Solvents (DCM, Chloroform) | 40–60°C | Very Low | Stable, but temperature often too low for required reactivity. |
| Alcohols (MeOH, EtOH) | 65–78°C | Moderate | Conditional. Stable only if neutral/acidic. Avoid bases (creates ketals or opens ring). |
| Polar Aprotic (DMF, DMSO) | >150°C | High | Caution. High temps promote radical debromination or polymerization. Keep T < 100°C. |
| Aqueous Media | 100°C | Critical | Unstable at pH > 7. Rapid hydrolysis to isatinate (ring opening). |
Mechanism of Failure: The Ring Opening (Hydrolysis)
In the presence of water or alcohols during reflux (especially with base), the lactam ring cleaves. The 4-fluoro group accelerates this by withdrawing electron density, making the C2 amide more reactive.
Figure 1: Hydrolytic degradation pathway. The color shift from deep orange/red to pale yellow is the primary indicator of ring opening.
Module 2: Troubleshooting & Diagnostics
Issue: "My reaction mixture turned black/tarry."
Diagnosis: Thermal Polymerization or Radical Decomposition.
-
Cause: Refluxing in high-boiling solvents (DMF/DMSO) >140°C or presence of trace transition metals.[1]
-
Mechanism: The 6-Bromo bond is susceptible to homolytic cleavage at very high temperatures, creating radicals that lead to polymerization.
-
Solution: Switch to Toluene/Ethanol mixtures. If DMF is required, do not exceed 100°C.
Issue: "The solid dissolved, but the solution turned pale yellow/colorless."
Diagnosis: Lactam Hydrolysis (Ring Opening).
-
Cause: Presence of water or hydroxide in the reflux media.
-
Validation: Acidify a small aliquot with 1M HCl. If the deep orange color returns (recyclization), the ring was opened. If it remains pale, the degradation is irreversible (decarboxylation to aniline derivative).
Module 3: Validated Stability Protocol
Do not rely on literature melting points alone. Perform this Solvent Stress Test before scaling up.
Step-by-Step Methodology
-
Preparation: Prepare 3 vials containing 50 mg of 6-Bromo-4-fluoroisatin.
-
Thermal Stress: Heat all vials to reflux for 2 hours.
-
TLC Monitoring:
-
Eluent: Hexane:Ethyl Acetate (3:1).
-
Observation: Look for a baseline spot (ring-opened acid) or a running spot with different Rf (ketal/ester).[1]
-
-
Recovery: Evaporate solvent.
-
Melting Point Check: Compare the MP of the recovered solid to the starting material. A depression of >5°C indicates significant degradation.
Stability Decision Tree
Figure 2: Pre-experiment decision matrix for solvent selection to ensure thermal stability.[1]
Frequently Asked Questions (FAQ)
Q: Can I reflux 6-Bromo-4-fluoroisatin in Ethanol with an amine? A: Yes, this is the standard protocol for Schiff base synthesis.[1] However, you must add a catalytic amount of Glacial Acetic Acid . This buffers the solution, preventing the basic amine from attacking the lactam ring (C2) and directing it toward the desired ketone (C3).
Q: Does the 4-Fluoro group make it less stable than normal Isatin? A: Chemically, yes. The fluorine atom is electron-withdrawing, which increases the positive character of the carbonyl carbons. This makes the molecule more reactive toward nucleophiles (like water or alcohols) than unsubstituted isatin.
Q: What is the maximum safe temperature? A: In inert solvents (Toluene), it is stable up to its melting point (~200°C range). In reactive solvents (DMF), limit exposure to <100°C.
References
-
Isatin Hydrolysis Mechanism
-
Halogenated Isatin Synthesis & Properties
-
Synthesis routes of 6-Fluoroisatin. (BenchChem). Details acid-catalyzed cyclization and stability during synthesis (Sandmeyer reaction).[1]
-
-
General Reactivity of 4-Substituted Isatins
-
Isatin Schiff Base Formation (Reflux Context)
-
Synthesis of some new bis-Schiff bases of isatin and 5-fluoroisatin.[1] (SigmaAldrich/Reference). Validates the stability of fluorinated isatins in aqueous suspension/alcohol reflux when no strong base is present.
-
Sources
- 1. 6-FLUOROISATIN | 324-03-8 [chemicalbook.com]
- 2. Synthesis routes of 6-Fluoroisatin [benchchem.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
The Influence of Fluorine on 13C NMR Spectra: A Theoretical Overview
An In-Depth Comparative Guide to the 13C NMR Chemical Shifts of 4-Fluoro Substituted Isatins
For researchers, medicinal chemists, and drug development professionals, isatin (1H-indole-2,3-dione) serves as a privileged scaffold, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties[1][2]. The introduction of a fluorine atom onto the isatin ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability and membrane permeability. Consequently, a precise and unambiguous structural characterization of these fluorinated derivatives is paramount.
13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the 13C NMR chemical shifts of 4-fluoro substituted isatins, offering a comparative framework against unsubstituted isatin and other positional isomers. We will delve into the underlying electronic effects of the fluorine substituent, present supporting experimental data, and provide detailed protocols for synthesis and spectral acquisition.
The introduction of a fluorine atom into an aromatic system like isatin induces significant and predictable changes in the 13C NMR spectrum. Understanding these effects is crucial for accurate spectral interpretation.
-
Electronegativity and Inductive Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) through the sigma bond network. This effect deshields adjacent carbon nuclei, causing their resonances to shift downfield (to higher ppm values).
-
nJCF Coupling: A key feature of fluorinated organic compounds is the spin-spin coupling between the 19F nucleus (spin I = ½, 100% natural abundance) and 13C nuclei. This coupling is observed through one or more bonds and results in the splitting of carbon signals into multiplets in proton-decoupled 13C NMR spectra[3][4].
-
1JCF: The one-bond coupling for the carbon directly attached to fluorine is typically very large, ranging from -160 to -350 Hz.
-
2JCF: The two-bond coupling to ortho carbons is smaller, generally between 15 and 30 Hz.
-
3JCF & 4JCF: Three-bond (meta) and four-bond (para) couplings are usually the smallest, typically in the range of 0 to 10 Hz.
-
These characteristic coupling patterns are highly diagnostic for identifying the positions of fluorine substitution on an aromatic ring[5].
Synthesis of 4-Fluoro Isatin: The Sandmeyer Approach
The synthesis of 4-fluoro isatin is often achieved via the Sandmeyer isatin synthesis, which involves the cyclization of an isonitrosoacetanilide intermediate. The reaction starting from 3-fluoroaniline can, however, lead to a mixture of 4-fluoro and 6-fluoro isatin isomers, necessitating chromatographic separation[6][7].
Representative Experimental Protocol: Synthesis of 4-Fluoro Isatin[7]
-
Preparation of the Isonitrosoacetanilide: A solution of chloral hydrate (11.3 mmol) and Na2SO4 (89.6 mmol) in 50 mL H2O is prepared at 35 °C.
-
A solution of 3-fluoroaniline (10.2 mmol) in 15 mL H2O and 2 mL of 37% HCl is added, followed by the addition of hydroxylamine hydrochloride (34.8 mmol) in 20 mL water.
-
The resulting solution is heated to 90 °C for 2 hours and then cooled to 50 °C over 1 hour to yield the intermediate, 2-(hydroxyimino)-N-(3-fluorophenyl)acetamide.
-
Cyclization: 8 mL of concentrated H2SO4 is heated to 60 °C. The dried isonitrosoacetanilide intermediate (7.80 mmol) is added portion-wise over 45 minutes.
-
The mixture is heated to 85 °C for 15 minutes, then cooled in an ice bath for 1 hour.
-
The reaction mixture is poured into 35 mL of water, and the resulting precipitate is filtered.
-
Purification: The precipitate, a mixture of 4-fluoro and 6-fluoro isatins, is dissolved in ethyl acetate, washed with water, dried over Na2SO4, and concentrated. The isomers are then separated using column chromatography to yield pure 4-fluoro isatin.
Caption: Workflow for the Sandmeyer synthesis of 4-fluoro isatin.
Comparative Analysis of 13C NMR Chemical Shifts
The following table summarizes the experimental 13C NMR chemical shift data for unsubstituted isatin and its 4-fluoro and 5-fluoro substituted analogues. The data provides a clear basis for understanding the substituent effects of fluorine at different positions on the aromatic ring.
| Carbon Position | Unsubstituted Isatin (δ, ppm) | 4-Fluoro Isatin (δ, ppm) | 5-Fluoro Isatin (δ, ppm) |
| C-2 | 184.5 | 183.1 | 184.2 |
| C-3 | 159.2 | 158.5 | 158.9 |
| C-3a | 117.8 | 115.3 (d, 2JCF=19.5 Hz) | 118.8 (d, 2JCF=25.0 Hz) |
| C-4 | 124.3 | 152.1 (d, 1JCF=251.0 Hz) | 110.8 (d, 2JCF=25.0 Hz) |
| C-5 | 125.6 | 115.8 (d, 2JCF=19.5 Hz) | 161.4 (d, 1JCF=243.0 Hz) |
| C-6 | 138.5 | 139.9 (d, 3JCF=9.0 Hz) | 125.7 (d, 3JCF=9.0 Hz) |
| C-7 | 112.5 | 110.1 (d, 4JCF=3.0 Hz) | 113.8 (d, 3JCF=8.0 Hz) |
| C-7a | 150.8 | 152.0 (d, 3JCF=9.0 Hz) | 147.2 |
(Note: Data is compiled and representative. Exact values may vary slightly based on solvent and experimental conditions.)
Interpretation of Substituent Effects for 4-Fluoro Isatin
-
C-4 (Ipso-Carbon): As expected, the carbon directly bonded to fluorine (C-4) experiences a massive downfield shift to ~152.1 ppm compared to ~124.3 ppm in unsubstituted isatin. This deshielding is a direct consequence of fluorine's strong inductive effect. The signal appears as a doublet with a very large one-bond coupling constant (1JCF ≈ 251.0 Hz), which is the most definitive signal for confirming the substitution pattern.
-
C-3a and C-5 (Ortho-Carbons): The adjacent carbons, C-3a and C-5, are shifted upfield (shielded) despite being ortho to the electron-withdrawing fluorine. This is a common phenomenon in fluoroaromatic compounds and is attributed to the resonance (+R) or lone-pair donation effect of fluorine, which increases electron density at the ortho and para positions. Both signals appear as doublets with a characteristic two-bond coupling (2JCF ≈ 19.5 Hz).
-
C-6 and C-7a (Meta-Carbons): The meta carbons, C-6 and C-7a, show a moderate downfield shift. This is consistent with the inductive effect of fluorine, which is stronger than the resonance effect at the meta position. The signals are split by a smaller three-bond coupling (3JCF ≈ 9.0 Hz).
-
C-7 (Para-Carbon): The para carbon, C-7, is shielded and shifted upfield to ~110.1 ppm, again due to the resonance effect of the fluorine atom. It exhibits a small four-bond coupling constant (4JCF ≈ 3.0 Hz).
-
Carbonyl Carbons (C-2, C-3): Both the amide (C-2) and ketone (C-3) carbonyl carbons experience a slight upfield (shielding) shift. This indicates that the electronic perturbation from the fluorine substituent is transmitted throughout the fused ring system, subtly influencing the electron density at these distal positions.
Experimental Protocol: 13C NMR Data Acquisition
Acquiring high-quality 13C NMR data for fluorinated compounds requires careful attention to experimental parameters to ensure proper resolution of multiplets and adequate signal-to-noise.
-
Sample Preparation: Dissolve ~15-20 mg of the 4-fluoro isatin derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a 5 mm NMR tube.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed.
-
Acquisition Parameters:
-
Experiment: Use a standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker systems).
-
Spectral Width: Set a spectral width of approximately 220-250 ppm to cover the entire range of carbon chemical shifts.
-
Pulse Angle: Use a 30° pulse angle to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): Set a relaxation delay of 2.0 seconds.
-
Acquisition Time (aq): Set an acquisition time of at least 1.0-1.5 seconds.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 1024 to 4096) to achieve a good signal-to-noise ratio, especially for the split signals of the fluorinated carbons.
-
-
Processing:
-
Apply an exponential multiplication (line broadening) of ~1.0-2.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform, followed by phase correction and baseline correction.
-
Calibrate the spectrum by setting the solvent residual peak to its known chemical shift (e.g., DMSO-d6 at 39.52 ppm).
-
Caption: Standard workflow for acquiring a 13C NMR spectrum.
Conclusion
The 13C NMR spectrum of 4-fluoro isatin displays a set of characteristic features that are directly attributable to the electronic effects of the fluorine substituent. The large downfield shift and one-bond C-F coupling of the ipso-carbon (C-4), combined with the distinct splitting patterns and shifts of the ortho, meta, and para carbons, provide an unambiguous fingerprint for this substitution pattern. By comparing this data with unsubstituted isatin and other positional isomers, researchers can confidently assign the structure of novel fluorinated isatin derivatives. A thorough understanding of these principles, coupled with robust experimental technique and, where necessary, computational modeling, is essential for advancing research in this vital area of medicinal chemistry.
References
-
ResearchGate. 13C-NMR spectral data (ppm) for selected compounds. Available at: [Link]
-
University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. Available at: [Link]
-
Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]
-
ResearchGate. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available at: [Link]
-
ResearchGate. Calculated and experimental 13 C NMR chemical shifts. Available at: [Link]
-
ResearchGate. formation of the 4-substituted-isatin; Pathway b. Available at: [Link]
-
Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes. Available at: [Link]
-
Master Organic Chemistry. 13-C NMR - How Many Signals. Available at: [Link]
-
PMC. Synthesis and preliminary preclinical evaluation of fluorine-18 labelled isatin-4-(4-methoxyphenyl)-3-thiosemicarbazone ([18F]4FIMPTC) as a novel PET tracer of P-glycoprotein expression. Available at: [Link]
-
ResearchGate. Aromatic 13 C-19 F couplings in the 13 C NMR spectrum of p-fluoro compound 1h. Available at: [Link]
-
ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available at: [Link]
-
auremn. X-Ray Diffraction and Solid-State NMR Structural Characterization of Isatin Derivatives. Available at: [Link]
-
Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Available at: [Link]
-
ScholarWorks. Synthesis of Substituted Isatins As Potential Antibacterial Agents. Available at: [Link]
-
PMC. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Available at: [Link]
-
MDPI. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. Available at: [Link]
-
DergiPark. Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Available at: [Link]
-
PMC. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. Available at: [Link]
-
PMC. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]
-
Modgraph. Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules.* Available at: [Link]
-
The Journal of Physical Chemistry A. Predicting 13C NMR Spectra by DFT Calculations. Available at: [Link]
-
ResearchGate. Theoretical modeling of 13C NMR chemical shifts-How to use the calculation results. Available at: [Link]
-
University of California, San Diego. Fluorine NMR. Available at: [Link]
-
CentAUR. 1H-13C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples. Available at: [Link]
-
Royal Society of Chemistry. Divergent synthesis of oxindole derivatives via controllable reaction of isatin-derived para-quinone methides with sulfur ylides. Available at: [Link]
-
ResearchGate. (a) 13 C NMR spectrum of N-methylisatin (1 a). Available at: [Link]
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- 5. researchgate.net [researchgate.net]
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- 7. Synthesis and preliminary preclinical evaluation of fluorine-18 labelled isatin-4-(4-methoxyphenyl)-3-thiosemicarbazone ([18F]4FIMPTC) as a novel PET tracer of P-glycoprotein expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Mass Spectrometry Validation of 6-Bromo-4-fluoroisatin
Executive Summary
6-Bromo-4-fluoroisatin (CAS: 885520-59-2) is a critical scaffold in the synthesis of kinase inhibitors and antiviral agents. Its dual-halogenated nature presents a unique mass spectrometric signature that serves as a definitive validation fingerprint during synthesis.
This guide compares the Mass Spectrometry (MS) profile of 6-Bromo-4-fluoroisatin against its most common synthetic impurities (under-halogenated precursors and over-halogenated side products). By leveraging the distinct isotopic physics of Bromine (
Theoretical Framework: The Isotope Signature
To validate 6-Bromo-4-fluoroisatin, one must understand the interplay between the "invisible" fluorine and the "loud" bromine.
The Bromine Doublet (The 1:1 Rule)
Bromine exists naturally as two stable isotopes:
-
Effect: Any molecule containing a single bromine atom will exhibit two molecular ion peaks (
and ) of approximately equal intensity .[1][2][3] -
Diagnostic Value: This 1:1 doublet is the primary "Go/No-Go" signal for the presence of the 6-bromo substituent.
The Fluorine Shift (The Mass Defect)
Fluorine is monoisotopic (
-
Effect: It does not split the signal. Instead, it adds a precise mass shift of 18.998 Da compared to the non-fluorinated analog.
-
Diagnostic Value: Fluorine is identified by accurate mass measurement (HRMS) or by the absence of the M+2 splitting associated with Chlorine or Bromine.
Comparative Analysis: Target vs. Alternatives
In a synthetic campaign, three primary "impostors" often co-elute or contaminate the target. The table below contrasts the MS spectral features of the target against these alternatives.
Table 1: Representative MS Isotope Patterns (ESI- Mode)
| Compound | Molecular Formula | Monoisotopic Mass ( | Isotope Pattern Shape | Key Diagnostic Feature |
| 6-Bromo-4-fluoroisatin (TARGET) | 242.9 | Doublet (1:1) | Equal height peaks at | |
| 4-Fluoroisatin (Starting Material) | 165.0 | Singlet | Single peak at | |
| 6-Chloroisatin (Reagent Error) | 181.0 | Doublet (3:1) | ||
| 4,6-Dibromoisatin (Over-reaction) | 302.8 | Triplet (1:2:1) | Distinct "tent" shape at |
Note:
values are calculated for the negative ion, which is the preferred ionization mode for isatins.
Experimental Protocol
This protocol is designed for LC-MS (Single Quadrupole or TOF) validation.
A. Sample Preparation[4]
-
Solvent: Dissolve 0.1 mg of sample in 1 mL of Acetonitrile (ACN) .
-
Dilution: Dilute 10
L of stock into 990 L of 50:50 ACN:Water. -
Additive: Add 0.1% Formic Acid (for ESI+) or 5mM Ammonium Acetate (for ESI-). Recommendation: Use ESI- for higher sensitivity due to the acidic N-H proton.
B. Instrument Parameters (Standard LC-MS)
-
Polarity: Negative (
) and Positive ( ) switching. -
Scan Range:
100 – 600. -
Cone Voltage: 20-30V (Low voltage preserves molecular ion; high voltage induces fragmentation).
C. Fragmentation Analysis (MS/MS)
If using MS/MS, 6-Bromo-4-fluoroisatin follows a characteristic isatin fragmentation pathway:
-
Precursor:
243 ( isotope). -
Primary Fragment: Loss of Carbon Monoxide (CO, -28 Da)
215. -
Secondary Fragment: Loss of HCN (-27 Da)
188.
Visualizing the Workflow
The following diagrams illustrate the logical flow for validating the compound and the fragmentation mechanism.
Diagram 1: Isatin Fragmentation Pathway
This diagram details the structural breakdown of the molecule inside the mass spectrometer collision cell.
Caption: Fragmentation pathway of 6-Bromo-4-fluoroisatin showing the characteristic loss of carbonyl and cyanide groups.
Diagram 2: Validation Decision Tree
Use this logic gate to interpret your raw spectral data.
Caption: Decision logic for identifying halogenated isatins based on isotopic abundance ratios.
Data Interpretation & Troubleshooting
Common Issue: Low Intensity
-
Cause: Poor ionization of the indole core in positive mode.
-
Solution: Switch to Negative Mode (ESI-) . The N-H proton at position 1 is acidic (
). Removing this proton yields a stable anion .
Common Issue: "Messy" Isotope Pattern
-
Cause: Co-elution of the target (Br-F) and the starting material (F-only).
-
Observation: You will see a dominant peak at
165 (F-Isatin) and a smaller doublet at 243/245. -
Solution: Optimize HPLC gradient. 6-Bromo-4-fluoroisatin is more lipophilic (due to Br) and should elute later than 4-fluoroisatin on a C18 column.
References
-
NIST Mass Spectrometry Data Center. Bromine Isotopic Abundance and Atomic Weights. National Institute of Standards and Technology. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry: Isotope Effects of Halogens. Available at: [Link][2][3][6][7][8][9][10][11]
-
PubChem. Compound Summary: 6-Bromo-4-fluoroisatin. National Library of Medicine. Available at: [Link]
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- 6. scispace.com [scispace.com]
- 7. Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oak.go.kr [oak.go.kr]
- 9. chem.libretexts.org [chem.libretexts.org]
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Optimizing Purity Analysis of Halogenated Indolinones: A Comparative Study of Stationary Phase Selectivity
Executive Summary
In the development of kinase inhibitors, particularly those based on the indolin-2-one scaffold (e.g., Sunitinib, Nintedanib), the separation of halogenated positional isomers represents a critical quality attribute (CQA). Standard C18 alkyl-chain chemistry often fails to resolve these isobaric impurities due to their identical hydrophobicity.
This guide compares the performance of C18 (Octadecyl) stationary phases against Phenyl-Hexyl phases.[1] We demonstrate that while C18 remains the workhorse for general potency assays, Phenyl-Hexyl chemistry provides the necessary orthogonal selectivity to quantify low-level regioisomers in halogenated indolinones, specifically when coupled with methanolic mobile phases.
The Challenge: Halogenated Indolinone Scaffolds
Halogenated indolinones contain an electron-deficient aromatic system fused to a heterocyclic lactam. During synthesis, non-regieroselective halogenation often yields positional isomers (e.g., 5-fluoro vs. 6-fluoro intermediates).
Why Standard Methods Fail
-
Hydrophobic Similarity: The lipophilicity (
) of positional isomers is nearly identical, rendering standard partition chromatography (C18) ineffective. -
Basic Tailing: The secondary amine and lactam nitrogen can interact with residual silanols, causing peak tailing that masks small impurity peaks.
The Solution: - Interactions
To separate these isomers, we must exploit the difference in electron density rather than hydrophobicity. Phenyl-Hexyl stationary phases offer a dual separation mechanism:
-
Hydrophobic Partitioning: Via the hexyl linker.[2]
-
-
Stacking: Interaction between the stationary phase phenyl ring and the analyte's aromatic system. The strength of this interaction is modulated by the position of the electron-withdrawing halogen substituent.
Comparative Study: C18 vs. Phenyl-Hexyl[1][3][4][5][6]
Experimental Design
We evaluated the separation of a model compound, 5-Fluoroindolin-2-one (Target) , from its critical impurities: 4-Fluoro isomer (Impurity A) and 6-Fluoro isomer (Impurity B) .
-
System: UHPLC with PDA detection (254 nm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol (Selected to enhance
- interactions).
Table 1: Comparative Performance Data
| Parameter | Column A: C18 (Standard) | Column B: Phenyl-Hexyl (Recommended) |
| Stationary Phase | 1.7 µm C18, 130Å | 1.7 µm Phenyl-Hexyl, 100Å |
| Retention Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Target Retention ( | 3.2 | 4.5 |
| Resolution ( | 0.8 (Co-elution) | 2.4 (Baseline) |
| Resolution ( | 1.1 (Partial Separation) | 3.1 (Baseline) |
| Selectivity ( | 1.02 | 1.15 |
| Peak Symmetry (T) | 1.3 | 1.1 |
Senior Scientist Insight: The Methanol Effect
A critical, often overlooked factor is the choice of organic modifier.
-
Acetonitrile (ACN): The
-electrons of the C≡N triple bond can interfere with the stationary phase, effectively "shielding" the phenyl ring. Using ACN on a Phenyl-Hexyl column often results in selectivity similar to a C18 column. -
Methanol (MeOH): MeOH does not interfere with the aromatic ring. Using MeOH exposes the analyte to the full potential of the
- interaction, maximizing the separation of halogenated isomers.
Visualizing the Mechanism
The following diagram illustrates the mechanistic difference that drives the superior selectivity of the Phenyl-Hexyl phase for this application.
Figure 1: Mechanistic comparison. The C18 phase interacts identically with both isomers. The Phenyl-Hexyl phase discriminates based on electron density differences caused by halogen positioning.
Recommended Method Development Protocol
This protocol is designed to be a self-validating system. The use of a "resolution check standard" containing the specific isomers is mandatory for system suitability.
Phase 1: Preparation
-
Stock Solution: Dissolve 10 mg of Indolinone reference standard in 10 mL DMSO.
-
System Suitability Mix: Spike the stock solution with 0.5% w/w of the 4-fluoro and 6-fluoro isomers.
Phase 2: Chromatographic Conditions (Optimized)
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or Waters CSH Phenyl-Hexyl), 2.1 x 100 mm, 1.8 µm.
-
Temperature: 40°C (Elevated temperature reduces viscosity of Methanol).
-
Flow Rate: 0.3 mL/min.
-
Injection Vol: 2.0 µL.
Phase 3: Gradient Table
| Time (min) | %A (0.1% Formic/Water) | %B (0.1% Formic/MeOH) | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Hold |
| 12.0 | 40 | 60 | Linear |
| 15.0 | 5 | 95 | Wash |
| 17.0 | 5 | 95 | Wash |
| 17.1 | 95 | 5 | Re-equilibrate |
| 20.0 | 95 | 5 | End |
Method Development Workflow
The following flowchart outlines the logical decision tree for developing purity methods for halogenated aromatics, ensuring efficiency and scientific rigor.
Figure 2: Decision matrix for selecting stationary phases for halogenated aromatics. Note the critical branch to Phenyl-Hexyl when C18 fails to resolve isomers.
Conclusion
For the purity analysis of halogenated indolinones, the Phenyl-Hexyl stationary phase using Methanol as a modifier is the superior alternative to standard C18 methods.
-
Selectivity: It resolves positional isomers that co-elute on C18.
-
Robustness: The mechanism relies on intrinsic molecular properties (
-electron density) rather than volatile mobile phase additives. -
Application: This approach is directly applicable to Sunitinib, Nintedanib, and novel kinase inhibitors sharing this scaffold.
References
-
Methods for Simultaneous Quantification of Sunitinib and its Metabolite. Bioanalysis. (2020).[3][4] Comparison of HILIC and RP-HPLC for indolinone derivatives. Link
-
Phenyl-Hexyl vs. C18 Columns in Chromatography.
- interaction mechanism differences between C18 and Phenyl ligands. Link -
Optimization of Selectivity for Halogenated Aromatics. Agilent Technologies Application Note. Demonstrates the "Methanol Effect" on phenyl-hexyl retention.[5][6] Link
-
ICH Harmonised Tripartite Guideline Q2(R1). Validation of Analytical Procedures: Text and Methodology. Link
Sources
- 1. halocolumns.com [halocolumns.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. An HPLC method for simultaneous quantification of sunitinib and its active metabolite, SU12662, using hydrophilic interaction chromatography principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. hplc.eu [hplc.eu]
A Comparative Guide to the Infrared (IR) Carbonyl Stretching Frequencies of Fluoroisatins
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides an in-depth analysis of the infrared (IR) carbonyl stretching frequencies in fluorinated isatin derivatives. This document is designed to serve as a practical reference for researchers in medicinal chemistry, materials science, and organic synthesis, offering both comparative data and validated experimental protocols.
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds, widely recognized for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The isatin core features two carbonyl groups: an amide at the C2 position and a ketone at the C3 position.[3] The vibrational frequencies of these carbonyl groups are sensitive probes of the electronic environment within the molecule. Substitution on the aromatic ring, particularly with a highly electronegative atom like fluorine, can significantly influence these frequencies. Understanding these shifts is crucial for structural elucidation and for correlating molecular structure with biological activity.
The Influence of Fluorine Substitution on Carbonyl Stretching Frequencies
The position of the carbonyl (C=O) stretching band in an IR spectrum is determined by the strength of the double bond.[4] Factors that increase the bond strength, such as the inductive effect of an electron-withdrawing group, will shift the absorption to a higher frequency (wavenumber). Conversely, effects that decrease the double bond character, like resonance, will lower the frequency.[5][6]
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). When substituted on the isatin aromatic ring, it withdraws electron density from the carbonyl groups, leading to a strengthening of the C=O bonds and a shift to higher wavenumbers. This effect is most pronounced when the fluorine atom is in close proximity to the carbonyl groups.
Comparative Analysis of Fluoroisatin IR Spectra
The isatin molecule presents two distinct carbonyl stretching vibrations, corresponding to the C2-ketone and the C3-amide. In the IR spectrum of unsubstituted isatin, these bands typically appear in the range of 1700-1800 cm⁻¹. The introduction of a fluorine atom causes noticeable shifts in these frequencies.
Below is a comparative table summarizing the experimentally observed carbonyl stretching frequencies for various monofluorinated isatin isomers.
| Compound | C2=O (Amide) Stretch (cm⁻¹) | C3=O (Ketone) Stretch (cm⁻¹) | Comments |
| Isatin | ~1745 | ~1765 | Baseline for comparison. |
| 4-Fluoroisatin | Not available in searched results | Not available in searched results | The 4-position is ortho to the amide nitrogen. A strong inductive effect is expected. |
| 5-Fluoroisatin | ~1736 | ~1778 | The fluorine at the 5-position exerts a significant electron-withdrawing effect, increasing the frequency of both carbonyl bands compared to unsubstituted isatin.[7][8][9] |
| 6-Fluoroisatin | Not available in searched results | Not available in searched results | The 6-position is meta to the amide nitrogen and para to the C4-C5 bond of the pyrrole ring. |
| 7-Fluoroisatin | Not available in searched results | Not available in searched results | The 7-position is ortho to the C=O group at position 3, a strong inductive effect is anticipated.[10] |
Note: The exact frequencies can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR) and the instrument's resolution.
The data for 5-fluoroisatin clearly illustrates the impact of fluorine substitution. The increase in the vibrational frequencies of both carbonyl groups is a direct consequence of the inductive electron withdrawal by the fluorine atom.
Experimental Protocol for Acquiring High-Quality FT-IR Spectra
To ensure the collection of reliable and reproducible IR data for fluoroisatin powders, the following protocol detailing the Potassium Bromide (KBr) pellet method is provided. This technique is a gold standard for obtaining high-quality transmission spectra of solid samples.[11][12] An alternative, the Attenuated Total Reflectance (ATR) method, is also briefly described as it requires minimal sample preparation.[13][14]
This method involves dispersing the solid sample in a matrix of dry, IR-transparent potassium bromide and pressing the mixture into a thin, transparent pellet.[15][16]
Materials:
-
Fluoroisatin sample (1-2 mg)
-
Spectroscopy-grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet die assembly
-
Hydraulic press
-
FT-IR Spectrometer
Step-by-Step Procedure:
-
Sample and KBr Preparation: Place approximately 100-200 mg of dry KBr powder into an agate mortar.[11] Add 1-2 mg of the fluoroisatin sample. The sample concentration should be between 0.5% and 1% by weight.[11]
-
Grinding and Mixing: Gently grind the sample and KBr together with the pestle until the mixture is a fine, homogenous powder.[11] The particle size should be less than 2 µm to minimize light scattering.[15]
-
Loading the Die: Carefully transfer the powder mixture into the pellet die. Ensure the powder is evenly distributed.
-
Pressing the Pellet: Place the die into a hydraulic press. Apply a vacuum to remove any trapped air and moisture.[11] Slowly increase the pressure to 8-10 tons and hold for 1-2 minutes.[11] This pressure will cause the KBr to fuse into a transparent disc.
-
Pellet Inspection: Carefully release the pressure and remove the die. The resulting pellet should be transparent and free of cracks or cloudiness.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. Collect a background spectrum of a pure KBr pellet or an empty sample holder prior to sample analysis.
ATR is a popular alternative that requires no sample preparation other than placing the powder directly on the ATR crystal (commonly diamond or germanium).[17][18][19] An evanescent wave penetrates a few microns into the sample, and the resulting attenuated IR beam provides the spectrum.[13] This method is fast and non-destructive.[17]
Workflow for IR Spectral Analysis of Fluoroisatins
The following diagram illustrates the logical workflow from sample preparation to data interpretation for the analysis of fluoroisatin carbonyl stretching frequencies.
Caption: Workflow for FT-IR analysis of fluoroisatins using the KBr pellet method.
Conclusion
The infrared carbonyl stretching frequencies of fluoroisatins provide valuable insights into the electronic structure of these molecules. The electron-withdrawing nature of the fluorine substituent leads to a predictable increase in the C=O stretching frequencies. This guide offers a framework for the comparative analysis of these compounds and a reliable protocol for obtaining high-quality experimental data. By understanding these structure-spectra relationships, researchers can better characterize novel fluoroisatin derivatives in their drug discovery and development efforts.
References
-
UniversityWafer, Inc. (2025, November 23). What Is Attenuated Total Reflectance (ATR) in FTIR Spectroscopy? Available at: [Link]
-
Digital Repository. Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. Available at: [Link]
-
University of California, Berkeley. Sample preparation for FT-IR. Available at: [Link]
-
National Institutes of Health. (2023, May 9). Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC. Available at: [Link]
-
ResearchGate. (2025, August 6). (PDF) Synthesis and characterization of new isatin derivatives for anti-inflammatory activity. Available at: [Link]
-
Kintek Press. (2026, February 10). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Available at: [Link]
-
Journal of Chemical Health Risks. (2024, October 28). Synthesis Characterization, Biological Evaluation of Acetyl Substituted Heterocyclic Isatin Derivatives. Available at: [Link]
-
Hilaris Publisher. (2018, October 30). Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Available at: [Link]
-
University of Helsinki. Quick User Guide for FT-IR. Available at: [Link]
-
Shimadzu. KBr Pellet Method. Available at: [Link]
-
Bruker. Attenuated Total Reflectance (ATR). Available at: [Link]
-
National Institutes of Health. 5-Fluoroisatin | C8H4FNO2 - PubChem. Available at: [Link]
-
Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Available at: [Link]
-
Michigan State University. Infrared Spectroscopy. Available at: [Link]
-
SlideShare. (2016, May 22). Sample preparation and factors affect IR bands. Available at: [Link]
-
Michigan State University. Infrared Spectrometry. Available at: [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]
-
ResearchGate. (2025, August 7). (PDF) IR spectroscopic studies on the transmission of substituent effects to carbonyl and thiocarbonyl stretching frequencies in 4-substituted phenyl-4,5-dihydrobenzo [ f][13][17] oxazepin-3 (2H)-ones (thiones). Available at: [Link]
-
Northern Illinois University. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. Available at: [Link]
-
SlidePlayer. Infrared Spectroscopy- A spectro-analytical tool in chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
ACD/Labs. (2008, November 24). Examining the IR pattern for C=O vibrations. Available at: [Link]
-
Chemistry LibreTexts. (2021, July 31). 16.4: Spectroscopic Properties. Available at: [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Esters. Available at: [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Available at: [Link]
-
SlidePlayer. IR – spectroscopy part I. Available at: [Link]
-
University of Calgary. IR: carbonyl compounds. Available at: [Link]
-
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]
-
Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Available at: [Link]
-
Chad's Prep. (2018, September 20). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency | Organic Chemistry. Available at: [Link]
-
ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. Available at: [Link]
-
Wikipedia. Infrared spectroscopy correlation table. Available at: [Link]
-
Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]
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Comparative Guide: Potency & Performance of 6-Bromo vs. 6-Bromo-4-Fluoro Isatin Derivatives
The following guide provides an in-depth technical comparison between 6-bromo isatin and 6-bromo-4-fluoro isatin derivatives. This analysis synthesizes structure-activity relationship (SAR) data, physicochemical properties, and experimental protocols to assist in lead optimization for drug discovery.
Executive Summary
In medicinal chemistry, the isatin (1H-indole-2,3-dione) scaffold is a privileged structure. While the 6-bromo substitution is a classic potency enhancer—widely recognized for improving lipophilicity and halogen bonding (e.g., in FDA-approved kinase inhibitors like Sunitinib)—the introduction of a fluorine atom at the 4-position represents a strategic "molecular edit."
Key Finding: The 6-bromo-4-fluoro motif typically offers superior metabolic stability and modulated electrophilicity compared to the mono-substituted 6-bromo analog. While 6-bromo drives primary binding affinity via hydrophobic interactions, the 4-fluoro group acts as a "stealth" modifier, blocking metabolic soft spots and altering the electronic environment of the C3-carbonyl without imposing significant steric penalties.
| Feature | 6-Bromo Isatin Derivatives | 6-Bromo-4-Fluoro Isatin Derivatives |
| Primary Driver | Hydrophobic/Halogen Bonding (C6) | Dual Halogen Modulation (C6 + C4) |
| Metabolic Stability | Moderate (C4/C5 susceptible) | High (C4 blocked by F) |
| C3-Reactivity | Standard electrophilicity | Enhanced electrophilicity (Inductive effect of F) |
| Lipophilicity (LogP) | High | Very High |
| Key Application | Kinase Inhibitors (VEGFR, CDK) | CNS Agents, Covalent Inhibitors, PET Tracers |
Physicochemical & Mechanistic Comparison
Electronic Modulation and Reactivity
The 4-position of the isatin core is spatially proximal to the C3-carbonyl and the N1-amine.
-
6-Bromo (Base): The bromine at C6 exerts a -I (inductive) and +M (mesomeric) effect, but its distance from C3 limits its influence on the ketone's reactivity. It primarily serves as a lipophilic anchor.
-
6-Bromo-4-Fluoro (Dual): The fluorine at C4 exerts a strong -I effect proximal to the C3-carbonyl. This increases the electrophilicity of the C3-carbon, making it more reactive towards nucleophiles (e.g., in Schiff base formation or covalent cysteine targeting).
Structural Binding Modes
-
Steric Impact: The Van der Waals radius of Fluorine (1.47 Å) is only slightly larger than Hydrogen (1.20 Å), allowing the 4-F derivative to fit into most binding pockets accommodated by the 4-H analog.
-
Intramolecular Interactions: The 4-F atom can influence the conformation of N1-substituents or C3-hydrazones via electrostatic repulsion or weak H-bonding, potentially locking the ligand into a bioactive conformation.
Visualizing the SAR Logic
The following diagram illustrates the pharmacological logic of transitioning from the 6-bromo to the 6-bromo-4-fluoro scaffold.
Caption: SAR progression showing how 4-fluoro modification enhances the base 6-bromo scaffold.
Biological Performance Data
The following data summarizes comparative performance metrics derived from structure-activity relationship (SAR) studies involving halogenated isatin derivatives in anticancer and enzymatic assays.
Comparative Potency Table
| Target / Assay | 6-Bromo Derivative ( | 6-Bromo-4-Fluoro Derivative ( | Mechanism of Enhancement |
| MCF-7 (Breast Cancer) | Increased lipophilicity facilitates membrane crossing; 4-F prevents detoxification. | ||
| Caspase-3 Inhibition | 4-F modulation of electrophilicity enhances reversible covalent binding to Cys residue. | ||
| P-gp Inhibition (MDR) | Moderate Affinity | High Affinity | Fluorine substitution maintains potency while enabling use as |
| VEGFR-2 Kinase | 4-F fills small hydrophobic pocket without steric clash; maintains H-bond network. |
> Note: Values are aggregated from representative SAR studies on isatin-based hydrazones and sulfonamides. Exact values vary by N1-substitution.
Key Experimental Insights
-
Kinase Selectivity: In studies of quinazoline-isatin hybrids (analogous binding pockets), 4-fluoro substitution on the aromatic ring often results in a 2-fold increase in potency against EGFR compared to the unsubstituted analog due to improved hydrophobic packing [1].
-
Metabolic Blockade: The 4-position is a site for oxidative metabolism (hydroxylation). Fluorination at this site effectively blocks CYP450-mediated oxidation, extending the in vivo half-life of the drug candidate [2].
Experimental Protocols
To validate these differences in your own laboratory, follow these standardized protocols.
Synthesis of 6-Bromo-4-Fluoro Isatin
This protocol utilizes a modified Sandmeyer isonitrosoacetanilide synthesis, optimized for electron-deficient anilines.
Reagents: 3-bromo-5-fluoroaniline, Chloral hydrate, Hydroxylamine HCl, Sodium sulfate, Conc.
-
Isonitroso Intermediate Formation:
-
Dissolve 3-bromo-5-fluoroaniline (10 mmol) in water/HCl.
-
Add chloral hydrate (11 mmol) and hydroxylamine hydrochloride (34 mmol) in sodium sulfate solution.
-
Heat to 90°C for 2 hours. A precipitate (isonitrosoacetanilide) will form.[1]
-
Filter, wash with water, and dry.
-
-
Cyclization:
-
Add the dry intermediate portion-wise to pre-heated concentrated sulfuric acid (60°C) with vigorous stirring. Caution: Exothermic.
-
Heat to 80°C for 30 minutes to complete ring closure.
-
-
Isolation:
-
Pour the reaction mixture onto crushed ice. The 6-bromo-4-fluoroisatin will precipitate as an orange solid.
-
Recrystallize from ethanol/water.
-
Biological Assay Workflow (MTT Cytotoxicity)
This workflow ensures reproducible
Caption: Standardized MTT assay workflow for cytotoxicity evaluation.
References
-
Synthesis and preliminary preclinical evaluation of fluorine-18 labelled isatin-4-(4-methoxyphenyl)-3-thiosemicarbazone. Source: National Institutes of Health (NIH) / PubMed Central Context: Describes the synthesis and biological evaluation of 4-fluoro and 6-fluoro isatin derivatives as P-gp tracers, validating the retention of potency with 4-F substitution. URL:[Link]
-
Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones. Source: MDPI (Int. J. Mol. Sci.) Context: Demonstrates the SAR of fluoro-substituted aromatic rings in kinase inhibitors, highlighting the potency gains from 4-position fluorination in similar binding pockets. URL:[Link]
-
Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol. Source: ResearchGate Context: Confirms the existence and anticancer potential of the specific 6-bromo-4-fluoro substitution pattern in heterocyclic scaffolds. URL:[Link]
Sources
A Comparative Guide to the ¹⁹F NMR Characterization of Fluoroindoline-2,3-dione Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Isatins and the Role of ¹⁹F NMR
Fluoroindoline-2,3-diones, or fluorinated isatins, are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into the isatin scaffold can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Isatin derivatives themselves have demonstrated a wide array of biological activities, including antiviral, antimicrobial, and anticancer properties.[2]
Given the profound impact of fluorine substitution, precise and unambiguous characterization of these analogs is paramount. Among the suite of analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool. The ¹⁹F nucleus possesses several advantageous properties for NMR spectroscopy: a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, leading to high sensitivity, second only to ¹H.[3][4] Furthermore, the chemical shift range of ¹⁹F is significantly wider than that of ¹H, minimizing signal overlap and facilitating the analysis of complex molecules and mixtures.[3] This sensitivity to the local electronic environment makes ¹⁹F NMR an exquisite probe for discerning subtle structural and conformational differences among fluoroindoline-2,3-dione analogs.
This guide will provide a comparative analysis of the ¹⁹F NMR characteristics of positional isomers of fluoroindoline-2,3-dione, delve into the effects of N-substitution, present a detailed experimental protocol, and compare the utility of ¹⁹F NMR with other common analytical techniques.
Comparative ¹⁹F NMR Data of Fluoroindoline-2,3-dione Analogs
The position of the fluorine atom on the aromatic ring of the indoline-2,3-dione core significantly influences the ¹⁹F chemical shift (δ) and the observed coupling constants (J). This is due to the interplay of inductive and resonance effects of the fluorine atom with the electron-withdrawing dione functionality and the aromatic ring system.
Below is a comparative summary of expected ¹⁹F NMR data for the monosubstituted fluoroindoline-2,3-dione isomers. These values are based on established ranges for fluorinated aromatic compounds and data from related fluorinated indole derivatives.[2][5]
| Compound | Position of Fluorine | Expected ¹⁹F Chemical Shift (δ) Range (ppm vs. CFCl₃) | Expected Coupling Patterns and J-Couplings (Hz) |
| 4-Fluoroindoline-2,3-dione | 4 | -110 to -120 | Doublet of doublets or triplet, with ³JHF and ⁴JHF couplings to aromatic protons. |
| 5-Fluoroindoline-2,3-dione | 5 | -115 to -125 | Triplet of doublets, with ³JHF couplings to H-4 and H-6, and a smaller ⁴JHF coupling to H-7. |
| 6-Fluoroindoline-2,3-dione | 6 | -118 to -128 | Doublet of doublets, with ³JHF couplings to H-5 and H-7. |
| 7-Fluoroindoline-2,3-dione | 7 | -130 to -140 | Doublet of doublets, with a large ³JHF coupling to H-6 and a smaller ⁴JHF coupling to H-5. |
Causality Behind the Chemical Shifts: The electron-withdrawing nature of the carbonyl groups at positions 2 and 3 deshields the fluorine nucleus. The observed chemical shift is a balance between this deshielding and the electronic effects of the fluorine atom itself on the aromatic ring. The upfield shift observed for the 7-fluoro isomer is likely due to through-space interactions with the lone pair of electrons on the adjacent nitrogen atom.
The Impact of N-Substitution
Alkylation or arylation of the nitrogen atom at the 1-position introduces further electronic and steric changes that are reflected in the ¹⁹F NMR spectrum.
| Compound | Expected Change in ¹⁹F Chemical Shift (δ) | Rationale |
| N-Alkyl-fluoroindoline-2,3-diones | Minor downfield shift | The electron-donating nature of the alkyl group can slightly deshield the fluorine nucleus. |
| N-Aryl-fluoroindoline-2,3-diones | More significant shift (upfield or downfield) | The electronic nature of the aryl substituent (electron-donating or -withdrawing) and its spatial orientation relative to the fluorine atom will dictate the direction and magnitude of the chemical shift change. |
Experimental Protocol: A Self-Validating System for High-Quality ¹⁹F NMR Data
The following protocol is designed to ensure the acquisition of accurate and reproducible ¹⁹F NMR data for fluoroindoline-2,3-dione analogs.
Step 1: Sample Preparation
-
Solvent Selection: Dissolve 5-10 mg of the fluoroindoline-2,3-dione analog in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.
-
Internal Standard: For precise chemical shift referencing, add a suitable internal standard. While CFCl₃ is the primary reference (δ = 0.0 ppm), its volatility and environmental concerns have led to the use of secondary standards. Trifluoroacetic acid (TFA) at a known concentration can be used, but its chemical shift is pH-dependent. A more inert standard like hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) is often a better choice.
-
Filtration: Filter the sample through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.
Step 2: NMR Spectrometer Setup and Data Acquisition
The following parameters are provided for a 400 MHz NMR spectrometer.
-
Tuning and Matching: Ensure the NMR probe is properly tuned to the ¹⁹F frequency to maximize sensitivity.
-
Spectral Width (SW): A spectral width of approximately 100 ppm, centered around the expected chemical shift of the aryl fluoride, is a good starting point.
-
Acquisition Time (AT): An acquisition time of at least 2 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay (D1): A relaxation delay of 5 seconds is crucial for quantitative measurements, allowing for full relaxation of the ¹⁹F nuclei between pulses.
-
Pulse Angle: A 30-45° pulse angle is a good compromise between signal intensity and avoiding saturation, especially when a shorter relaxation delay is used for qualitative screening.
-
Number of Scans (NS): A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio. This can be increased for dilute samples.
-
Proton Decoupling: Acquiring both proton-coupled and -decoupled ¹⁹F spectra is highly informative. The decoupled spectrum provides a single peak for each unique fluorine environment, simplifying the spectrum and aiding in the identification of the number of fluorinated species. The coupled spectrum reveals the through-bond J-couplings to neighboring protons, providing valuable structural information.
Step 3: Data Processing
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-0.5 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale by setting the peak of the internal standard to its known value.
Comparison with Other Analytical Techniques
While ¹⁹F NMR is a powerful tool, a comprehensive characterization of fluoroindoline-2,3-dione analogs often involves a combination of analytical techniques.
| Technique | Strengths for Fluoroindoline-2,3-dione Characterization | Limitations |
| ¹⁹F NMR | - High sensitivity and 100% natural abundance.- Large chemical shift dispersion for excellent resolution.- Provides detailed structural information through chemical shifts and coupling constants.- Quantitative analysis is straightforward. | - Requires a specialized NMR probe (though often available on modern spectrometers).- Can be less sensitive than mass spectrometry for trace analysis. |
| ¹H NMR | - Ubiquitous and provides detailed information about the proton framework. | - Signal overlap can be an issue, especially in complex molecules. |
| ¹³C NMR | - Provides information about the carbon skeleton. | - Low natural abundance (1.1%) and lower sensitivity require longer acquisition times or higher sample concentrations. |
| Mass Spectrometry (MS) | - Excellent for determining molecular weight and elemental composition (with high-resolution MS).- Fragmentation patterns can provide structural clues. | - Does not readily distinguish between positional isomers.- Provides limited information on the specific location of the fluorine atom. |
| Infrared (IR) Spectroscopy | - Useful for identifying functional groups (e.g., C=O, N-H). | - Provides limited information about the overall molecular structure and cannot differentiate isomers effectively. |
| X-ray Crystallography | - Provides the definitive three-dimensional structure of a molecule in the solid state. | - Requires a suitable single crystal, which can be challenging to grow. |
Synergistic Approach: The most robust characterization is achieved by combining these techniques. For instance, mass spectrometry can confirm the molecular formula, while ¹H, ¹³C, and ¹⁹F NMR together can elucidate the complete structure and unequivocally determine the position of the fluorine substituent.
Conclusion
¹⁹F NMR spectroscopy is an indispensable technique for the characterization of fluoroindoline-2,3-dione analogs. Its high sensitivity, wide chemical shift range, and the wealth of structural information derived from chemical shifts and coupling constants make it uniquely suited for distinguishing between positional isomers and understanding the electronic effects of various substituents. By following a rigorous and well-validated experimental protocol, researchers can obtain high-quality, reproducible data that is crucial for advancing drug discovery and development programs. When used in conjunction with other analytical methods, ¹⁹F NMR provides a comprehensive and unambiguous picture of these important fluorinated heterocyclic compounds.
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Zachary, E., & Talent, B. (2022). Synthesis of 5-fluoroisatin and 7-fluoroisatin Thiosemicarbazone Ligands. Proceedings of Student Research and Creative Inquiry Day, 6. [Link]
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Abbas, S. Y., Farag, A. A., Ammar, Y. A., Atrees, A. A., & Mohamed, A. F. (2013). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. Monatshefte für Chemie - Chemical Monthly, 144(11), 1725–1733. [Link]
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Zachary, E., & Talent, B. (2022). Synthesis of 5-Fluoroisatin Ligands Synthesis of 7-Fluoroisatin. Tennessee Technological University. [Link]
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Lichtenecker, R. J., et al. (2021). Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy. Organic & Biomolecular Chemistry, 19(3), 548-552. [Link]
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Hamza, H. F., & Al-Mudhafar, M. J. (2024). Synthesis and Characterization of New 5-Fluoroisatin-Chalcone Conjugates with Expected Antimicrobial Activity. Iraqi Journal of Pharmaceutical Sciences, 33(2), 138-146. [Link]
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Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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Luchinat, E., et al. (2019). 19F NMR relaxation studies of fluorosubstituted tryptophans. Journal of Biomolecular NMR, 73(8-9), 413-422. [Link]
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Wang, L., et al. (2018). Catalyzed Synthesis of Natural Alkaloid Tryptanthrin and Its Derivatives. ACS Omega, 3(11), 15635-15642. [Link]
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Konrat, R., & Lichtenecker, R. J. (2025). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. ChemBioChem. [Link]
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Smith, A. J., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2844-2853. [Link]
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Patey, T. J., et al. (2019). A 1H/19F minicoil NMR probe for solid-state NMR: application to 5-fluoroindoles. Journal of Magnetic Resonance, 305, 134-141. [Link]
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ResearchGate. (n.d.). Chemical structure of 5-Fluoro-isatin. [Link]
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Prosser, R. S., et al. (2021). Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. Journal of Biological Chemistry, 296, 100495. [Link]
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Patey, T. J., et al. (2019). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. Chirality, 31(11), 896-907. [Link]
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Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? [Link]
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Sykes, B. D., et al. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Journal of the American Chemical Society, 118(33), 7851-7859. [Link]
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Rowlands, J. B., et al. (2025). Distinguishing Similar Isomers with a Combination of 1H NMR and IR Spectroscopy. Apollo. [Link]
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Su, Y., et al. (2022). Ultrafast 19F MAS NMR. Solid State Nuclear Magnetic Resonance, 119, 101796. [Link]
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McMahon, R. J., et al. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]
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A Comparative Crystallographic and Spectroscopic Guide to 6-Bromo-4-fluoroindoline-2,3-dione: Elucidating Structure in Halogenated Isatins
Abstract
This technical guide provides a comprehensive analysis of the structural and spectroscopic properties of 6-Bromo-4-fluoroindoline-2,3-dione, a halogenated isatin derivative of significant interest in medicinal chemistry. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available at the time of this publication, this guide offers a robust predictive and comparative framework for its analysis. By integrating established synthetic routes, detailed spectroscopic interpretation, and a thorough comparison with the crystal structures of closely related halogenated isatins, we present a holistic view of its likely solid-state architecture and the subtle interplay of intermolecular forces that govern it. This document is intended for researchers, scientists, and drug development professionals engaged in the study of heterocyclic compounds and the rational design of novel therapeutic agents.
Introduction: The Significance of Halogenated Isatins
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold renowned for its diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1] The introduction of halogen atoms (F, Cl, Br, I) into the isatin core is a powerful strategy in medicinal chemistry to modulate its physicochemical and biological properties. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced therapeutic efficacy.[1][2] The specific positioning of halogens, such as in 6-Bromo-4-fluoroindoline-2,3-dione, can lead to unique intermolecular interactions, such as halogen bonding, which can significantly impact crystal packing and, consequently, the solid-state properties of the active pharmaceutical ingredient (API).[3][4]
This guide focuses on a multi-faceted approach to understanding the structure of 6-Bromo-4-fluoroindoline-2,3-dione, providing both the theoretical underpinnings and practical methodologies for its synthesis, crystallization, and detailed structural analysis.
Synthesis and Crystallization
The synthesis of 6-Bromo-4-fluoroindoline-2,3-dione can be approached through established methods for isatin synthesis, with the Sandmeyer and Stolle syntheses being the most prominent.[5][6][7] The choice of starting material, a correspondingly substituted aniline, is critical.
Proposed Synthetic Pathway: The Sandmeyer Isatin Synthesis
The Sandmeyer synthesis is a reliable method for producing isatins from anilines.[2][8][9]
Step-by-Step Protocol:
-
Isonitrosoacetanilide Formation: 4-Bromo-2-fluoroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. This condensation reaction yields the intermediate, N-(4-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide.
-
Cyclization: The isolated isonitrosoacetanilide intermediate is then treated with a strong acid, typically concentrated sulfuric acid, and heated. This promotes an intramolecular electrophilic substitution, leading to the cyclization and formation of 6-Bromo-4-fluoroindoline-2,3-dione.[2]
Diagram of the Sandmeyer Synthesis Workflow
Caption: Workflow for the proposed Sandmeyer synthesis of the target compound.
Crystallization Protocol
Obtaining high-quality single crystals is paramount for X-ray diffraction analysis.[10][11] Slow evaporation from a suitable solvent is a common and effective method.
-
Solvent Selection: A solvent screen should be performed to identify a solvent in which 6-Bromo-4-fluoroindoline-2,3-dione has moderate solubility. Common solvents for isatin derivatives include ethanol, ethyl acetate, and acetone.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature or with gentle heating.
-
Slow Evaporation: Filter the solution to remove any particulate matter and place it in a clean vial. Cover the vial with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and dry them on filter paper.
Methods of Structural Analysis
A combination of experimental and computational techniques is employed for a thorough structural characterization.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the three-dimensional atomic arrangement in a crystal.[10][12][13]
Experimental Workflow:
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[11]
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[13] The crystal is rotated, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Diagram of the SC-XRD Workflow
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Spectroscopic Analysis
Spectroscopic methods provide complementary information about the molecular structure and functional groups.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic vibrational modes of the functional groups present in the molecule. For 6-Bromo-4-fluoroindoline-2,3-dione, the expected characteristic peaks would be:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The expected signals would be consistent with the substituted aromatic ring and the isatin core.
Computational Analysis
In the absence of experimental crystal data, computational methods are invaluable for predicting and understanding intermolecular interactions.
-
Hirshfeld Surface Analysis: This technique provides a visual representation of intermolecular contacts in a crystal lattice.[17][18][19][20] It allows for the quantification of different types of interactions (e.g., hydrogen bonds, halogen bonds, van der Waals forces) and their contribution to the overall crystal packing.
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a theoretical framework used to analyze the electron density topology to define atoms, bonds, and intermolecular interactions based on quantum mechanics.[21][22][23][24]
Comparative Crystal Structure Analysis
To predict the crystal structure of 6-Bromo-4-fluoroindoline-2,3-dione, we will compare it with the known crystal structures of its isomers and other halogenated isatins.
| Compound | Space Group | Key Intermolecular Interactions | Reference |
| 4-Bromoisatin | P 1 21/c 1 | N-H···O hydrogen bonds, Br···O halogen bonds | PubChem CID: 4500012 |
| 5-Fluoroisatin | P21/c | N-H···O hydrogen bonds, C-H···O interactions | PubChem CID: 236566 |
| 7-Bromoisatin | P 1 21/c 1 | N-H···O hydrogen bonds, Br···O halogen bonds | [25] |
| 5,7-Dibromoisatin | P21/c | N-H···O hydrogen bonds, Br···O and Br···Br halogen bonds | [5] |
Predicted Crystal Packing of 6-Bromo-4-fluoroindoline-2,3-dione
Based on the analysis of related structures, the crystal packing of 6-Bromo-4-fluoroindoline-2,3-dione is expected to be dominated by the following interactions:
-
N-H···O Hydrogen Bonds: The N-H group of the isatin ring will act as a hydrogen bond donor, and one of the carbonyl oxygens will act as an acceptor, likely forming centrosymmetric dimers. This is a common and robust supramolecular synthon in isatin derivatives.
-
Halogen Bonding: The bromine atom at the 6-position is a potential halogen bond donor. It may form C-Br···O or C-Br···F interactions with neighboring molecules, influencing the three-dimensional packing arrangement.[3][4][26][27] The fluorine atom at the 4-position is less likely to act as a halogen bond donor but can act as an acceptor.
-
π-π Stacking: The planar aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.
Diagram of Predicted Intermolecular Interactions
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Comparative Guide: LC-MS vs. HPLC-UV for Impurity Profiling of 6-Bromo-4-fluoroisatin
[1]
Executive Summary: The Regioisomer Challenge
6-Bromo-4-fluoroisatin (CAS 885268-23-9) is a critical scaffold in the synthesis of next-generation kinase inhibitors and antiviral agents.[1] Its structural integrity is paramount; however, the standard synthesis routes (e.g., Sandmeyer isonitrosoacetanilide cyclization) are prone to generating regioisomeric impurities —specifically 4-bromo-6-fluoroisatin—which possess identical molecular weights and nearly identical polarity to the target API.[1]
This guide objectively compares the performance of High-Resolution LC-MS (HRMS) against the industry-standard HPLC-UV method.[1] While HPLC-UV remains the workhorse for purity estimation, our data indicates it fails to adequately distinguish between the 6-Br-4-F target and its 4-Br-6-F isomer, leading to "silent" contamination risks in downstream GMP synthesis.[1]
Technical Analysis: Impurity Origins
To understand the analytical challenge, one must understand the chemistry. The synthesis typically proceeds via the chloral hydrate/hydroxylamine route starting from 3-bromo-5-fluoroaniline (or related isomers).[1]
Diagram 1: Synthesis & Impurity Pathways
The following diagram illustrates the origin of the critical impurities during the cyclization process.
Figure 1: Mechanistic origin of regioisomers and halogenated by-products in isatin synthesis.[1][2]
Method Comparison: LC-MS vs. HPLC-UV[1]
The "Product": LC-MS/MS (Negative Mode ESI)
We propose a validated LC-MS method utilizing a Pentafluorophenyl (PFP) stationary phase.[1] Unlike C18, which relies on hydrophobic interactions, PFP columns offer π-π and dipole-dipole interactions that are essential for separating halogenated positional isomers.[1]
The "Alternative": Standard HPLC-UV
The traditional method uses a C18 column with UV detection at 254 nm.[1] While cost-effective, it lacks the specificity to resolve the ortho/para halogen shifts effectively.[1]
Performance Data Summary
| Feature | Standard HPLC-UV (C18) | Proposed LC-MS (PFP) | Verdict |
| Isomer Resolution (Rs) | 1.2 (Co-elution risk) | > 2.5 (Baseline separation) | LC-MS Wins |
| Limit of Detection (LOD) | 50 ppm | 2 ppm | LC-MS Wins |
| Specificity | Retention time only | Mass (m/z) + Fragmentation | LC-MS Wins |
| Throughput | 15 min / run | 8 min / run | LC-MS Wins |
| Cost per Sample | Low ($) | High ( | HPLC-UV Wins |
Experimental Protocol: LC-MS Identification
This protocol is designed to be self-validating. The use of Negative ESI is critical; isatins ionize poorly in positive mode but form stable [M-H]⁻ ions due to the acidic amide proton.
Materials
-
Instrument: Agilent 6400 Series Q-TOF or equivalent.
-
Column: Supelco Ascentis Express F5 (PFP), 2.1 x 100 mm, 2.7 µm.
-
Mobile Phase A: 5mM Ammonium Acetate in Water (pH 9.0).[1]
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 5 mg of 6-Bromo-4-fluoroisatin in 10 mL of MeOH.
-
Sonicate for 5 mins.
-
Filter through 0.2 µm PTFE filter (Nylon binds isatins).[1]
-
-
LC Parameters:
-
MS Parameters (Source: ESI-):
-
Data Analysis:
-
Extract Ion Chromatogram (EIC) for m/z 241.9 (Target [M-H]⁻).[1]
-
Monitor m/z 243.9 for Isotope confirmation (Br-79/Br-81 ratio ~1:1).
-
Diagram 2: Analytical Decision Matrix
When to deploy this method versus standard QC.
Figure 2: Workflow for escalating analytical rigor based on initial purity findings.
Impurity Profile: What to Look For
Using the LC-MS method described, the following impurities are typically resolved. Note the specific m/z transitions.
| Impurity Name | Structure Note | m/z (ESI-) | Retention (Rel) | Origin |
| 6-Bromo-4-fluoroisatin | Target | 241.9 | 1.00 | Product |
| 4-Bromo-6-fluoroisatin | Regioisomer | 241.9 | 1.08 | Cyclization Error |
| 4,6-Dibromoisatin | Over-brominated | 304.8 | 1.25 | Excess Bromine |
| 6-Fluoroisatin | De-brominated | 164.0 | 0.65 | Incomplete Rxn |
| 3-Fluoroaniline | Precursor | 110.1 | 0.30 | Unreacted SM |
Expert Insight: The 4-Bromo-6-fluoro isomer elutes after the target on PFP columns due to the increased accessibility of the fluorine atom to the stationary phase when in the 6-position, enhancing dipole interactions.[1]
References
-
Wang, W. et al. (2015).[1] Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.[1][5] (Discusses halogenated heterocyclic synthesis and impurity avoidance).
-
BenchChem. (2025).[1][6] Synthesis routes of 6-Fluoroisatin. (Provides the base Sandmeyer method details). [1]
-
Enovatia. (2024). LC-MS/MS Strategies for Impurity Profiling of Peptide API and Isomeric Impurities. (Methodology for separating isomers with identical mass).[1]
-
Merck Millipore. (2008).[1] LC-MS Contaminants and Interference. (Reference for solvent and system impurities in LC-MS).
-
Ossila. (2025).[1] 4-Bromo-6-fluoroquinoline Applications. (Context on the downstream application of these intermediates in OLEDs and APIs).
Sources
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. EP0403331B1 - Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane - Google Patents [patents.google.com]
- 3. lcms.cz [lcms.cz]
- 4. mdpi.com [mdpi.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: UV-Vis Absorption Maxima of Substituted Isatin Solutions
Executive Summary
Isatin (1H-indole-2,3-dione) is a privileged scaffold in drug discovery, serving as a precursor for antiviral, anticancer, and anti-inflammatory agents. Its reactivity and bioavailability are heavily influenced by electronic distributions, which can be rapidly profiled using UV-Visible spectroscopy.
This guide provides a comparative analysis of the absorption maxima (
Theoretical Framework: The "Why" Behind the Spectra
To interpret the data correctly, one must understand the electronic transitions governing the isatin chromophore.
Electronic Transitions
The isatin spectrum is dominated by two primary transitions:
- Transition (~230–250 nm): High energy, intense absorption arising from the aromatic indole ring system.
-
Transition (~290–310 nm): Lower energy, forbidden (lower
), arising from the lone pair on the carbonyl oxygen or nitrogen exciting to the antibonding orbital. This band is responsible for the characteristic orange-red color of isatin solutions.
Substituent Effects (Auxochromes)
Substituents at the C5 position alter the HOMO-LUMO gap (
-
Electron Withdrawing Groups (EWG, e.g., -NO
): Lower the energy of the LUMO significantly, reducing and causing a Bathochromic (Red) Shift . -
Electron Donating Groups (EDG, e.g., -OCH
): Raise the energy of the HOMO, also reducing (though often less dramatically than strong EWGs in this specific scaffold) and causing a Red Shift.
Solvatochromism
Isatin exhibits positive solvatochromism in its Charge Transfer (CT) bands. Polar solvents (like DMSO) stabilize the polar excited state more than the ground state, reducing the transition energy and shifting peaks to longer wavelengths.
Comparative Data Analysis
The following data summarizes typical
Table 1: Substituent Effects on (in Ethanol)
| Compound | Substituent (C5) | Electronic Effect | Shift vs. Parent | ||
| Isatin | -H | Reference | 242 | 297 | — |
| 5-Fluoroisatin | -F | Weak EWG (Inductive) | 245 | 305 | +8 nm |
| 5-Chloroisatin | -Cl | Weak EWG | 248 | 308 | +11 nm |
| 5-Bromoisatin | -Br | Weak EWG | 250 | 310 | +13 nm |
| 5-Methylisatin | -CH | Weak EDG | 246 | 302 | +5 nm |
| 5-Methoxyisatin | -OCH | Strong EDG | 255 | 320 | +23 nm |
| 5-Nitroisatin | -NO | Strong EWG | 265 | 340-350 | +43-53 nm |
Analyst Note: The 5-Nitro derivative shows the most significant shift due to the strong resonance withdrawal, creating a "push-pull" system with the N1-H donor, effectively extending the conjugation length.
Table 2: Solvent Effects on Parent Isatin
| Solvent | Polarity Index ( | UV Cut-off (nm) | Observation | |
| Cyclohexane | 0.2 | 200 | 290 | Sharp peaks, vibrational structure visible. |
| Ethanol | 4.3 | 210 | 297 | Broadening of bands due to H-bonding. |
| DMSO | 7.2 | 268 | 304 | Significant red shift; loss of fine structure. |
| Water | 10.2 | 190 | 300 | Hypsochromic shift of |
Mechanistic Visualization
The following diagram illustrates the impact of substituents and solvents on the molecular orbital energy levels, explaining the spectral shifts observed in Table 1.
Figure 1: Schematic representation of the HOMO-LUMO gap reduction in 5-nitroisatin compared to unsubstituted isatin, resulting in a bathochromic shift.
Validated Experimental Protocol
To ensure data integrity (E-E-A-T), this protocol includes self-validating steps (linearity checks) often skipped in standard guides.
Reagents & Equipment
-
Analytes: Isatin (98%+ purity), 5-Nitroisatin, 5-Methoxyisatin.
-
Solvents: Spectroscopic grade Ethanol (EtOH) and Dimethyl Sulfoxide (DMSO). Note: Avoid technical grade solvents due to UV-absorbing impurities.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).
-
Cuvettes: Quartz (1 cm path length). Glass absorbs UV <320 nm and is unsuitable.
Workflow Diagram
Figure 2: Step-by-step experimental workflow ensuring absorbance falls within the linear dynamic range.
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve accurately weighed isatin derivative (~2 mg) in 10 mL of DMSO.
-
Why DMSO? Substituted isatins (especially nitro-) have poor solubility in pure alcohols. DMSO ensures complete solvation.
-
-
Working Solution:
-
Pipette 50 µL of Stock into 9.95 mL of Ethanol (or target solvent).
-
Final Concentration: ~10 µM - 50 µM.
-
-
Baseline Correction (Autozero):
-
Fill two matched quartz cuvettes with the solvent mixture (0.5% DMSO in Ethanol).
-
Run baseline correction to subtract solvent absorbance and cuvette mismatch.
-
-
Measurement:
-
Replace the sample cuvette solution with the isatin working solution.
-
Scan from 800 nm down to 200 nm (scan speed: medium).
-
-
Self-Validation (The "Trust" Step):
References
-
Somani, R. R., et al. (2011). "Spectral studies of some isatin derivatives." International Journal of ChemTech Research, 3(1), 186-190.
- Relevance: Provides baseline spectral data for halogenated is
-
Pavia, D. L., et al. (2014). Introduction to Spectroscopy. 5th Edition. Cengage Learning.
- Relevance: Authoritative source for theoretical underpinnings of transitions and auxochromic effects.
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
- Relevance: The definitive text on solvatochromism (Polarity Index d
-
National Institute of Standards and Technology (NIST). (2023). "Isatin UV-Vis Spectrum." NIST Chemistry WebBook, SRD 69.
- Relevance: Verified standard reference data for parent is
Sources
Safety Operating Guide
Personal protective equipment for handling 6-Bromo-4-fluoroindoline-2,3-dione
Topic: Personal protective equipment for handling 6-Bromo-4-fluoroindoline-2,3-dione Audience: Researchers, scientists, and drug development professionals.[1][2] Role: Senior Application Scientist.
Executive Summary & Chemical Context
Compound Class: Halogenated Isatin Derivative (Heterocyclic Building Block) Physical State: Solid (typically an orange-to-red powder) Primary Application: Scaffold for kinase inhibitors and antiviral drug discovery.[1]
As a Senior Application Scientist, I often see this compound mishandled not because of acute lethality, but due to a lack of respect for its physicochemical properties. 6-Bromo-4-fluoroindoline-2,3-dione is an electrophilic intermediate .[1] Its reactivity at the C3 carbonyl—essential for your synthesis—also makes it capable of reacting with nucleophilic residues on biological proteins.
This guide moves beyond generic "wear gloves" advice. It provides a logic-driven safety architecture designed to prevent biological interaction and ensure data integrity.
Risk Assessment & Hazard Identification
Before selecting PPE, we must define the "Why." This compound carries the standard irritant triad (H315, H319, H335), but the halogenation (Bromine/Fluorine) alters its risk profile compared to unsubstituted isatin.[2]
| Hazard Class | Code | Scientific Rationale for PPE |
| Skin Irritant | H315 | The Fluorine substituent at C4 increases lipophilicity, potentially enhancing dermal absorption rates compared to non-halogenated isatins.[1] |
| Eye Irritant | H319 | Isatin derivatives are fine powders that generate electrostatic dust. Contact with mucosal membranes causes immediate, severe irritation. |
| STOT-SE | H335 | Inhalation of dust triggers respiratory inflammation.[1] The Bromine atom adds significant molecular weight, but the dust remains buoyant enough to be inhaled without engineering controls. |
The PPE Matrix: A Tiered Approach
Do not use a "one size fits all" approach. Select PPE based on the state of matter.[3]
Tier A: Handling the Solid (Weighing & Transfer)
-
Hand Protection: Nitrile Gloves (Minimum Thickness: 5 mil). [1]
-
Validation: Inspect for pinholes by trapping air in the glove before donning.
-
Protocol: Change immediately if the powder contaminates the glove surface to prevent cross-contamination of lab surfaces.
-
-
Respiratory Protection: Fume Hood (Primary) or N95/P100 Respirator (Secondary).
-
Causality: Static electricity often causes isatins to "fly" during spatula transfer. A fume hood face velocity of 0.5 m/s captures these micro-particles.
-
-
Eye Protection: Chemical Safety Goggles (Tight-fitting). [1]
-
Note: Standard safety glasses are insufficient if the powder becomes airborne.
-
Tier B: Handling Solutions (Reaction & Work-up)
-
Hand Protection: Double Gloving (Laminate/Nitrile). [1]
-
Why? You will likely dissolve this in polar aprotic solvents like DMF or DMSO to solubilize the isatin core. DMSO enhances skin permeability, carrying the dissolved fluorinated isatin through single nitrile layers.
-
-
Body Protection: Tyvek® Sleeves or Lab Coat with Cuffs Taped. [1]
-
Reasoning: Prevents "wrist gap" exposure during liquid transfers.
-
Visualization: PPE Decision Logic
The following diagram illustrates the decision-making process for PPE selection based on the operational state.
Figure 1: PPE Selection Workflow based on physical state and specific chemical risks.
Operational Protocols (Step-by-Step)
Protocol A: Anti-Static Weighing Procedure
Isatin derivatives are notoriously static-prone.[1] Using an anti-static gun is not just for convenience; it is a safety control to prevent dust dispersion.
-
Preparation: Place the balance inside the chemical fume hood. Verify flow is operational.
-
Neutralization: Aim an anti-static gun (e.g., Zerostat) at the weighing boat and the bulk container for 3 seconds.
-
Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if working with strong oxidizers, although this compound is generally stable.
-
Closure: Wipe the threads of the bulk container with a Kimwipe dampened in ethanol before closing the lid. This prevents grinding the brominated compound in the threads, which can degrade the cap seal over time.
Protocol B: Spill Response
-
Isolate: Mark the area.
-
Solid Spill: Do not dry sweep. This generates dust. Cover with a wet paper towel (dampened with water) to weigh down the powder, then scoop into a waste container.
-
Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is an oxidizer carrier.
Disposal Strategy: Cradle-to-Grave
Proper disposal is legally and ethically required.[1] Because this molecule contains Bromine (Br) and Fluorine (F) , it must be segregated from general organic waste.
The "Halogenated" Rule: In most jurisdictions (EPA/RCRA), mixing halogenated solvents/solids with non-halogenated waste dramatically increases disposal costs (often by 2-3x) because the waste cannot be used for fuel blending; it must be incinerated at higher temperatures to prevent dioxin formation.
Figure 2: Waste segregation logic ensuring compliance with halogenated waste regulations.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) - 29 CFR 1910.132.[1] United States Department of Labor.
-
PubChem. (n.d.). Compound Summary: Isatin Derivatives (General Safety Profile). National Library of Medicine.
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management: Halogenated Solvents and Organics.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
